5-(Aminomethyl)-2-methylpyrimidin-4-ol
Description
The exact mass of the compound 5-(Aminomethyl)-2-methylpyrimidin-4-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
5-(aminomethyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-8-3-5(2-7)6(10)9-4/h3H,2,7H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTACWJBJZYESW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=O)N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601263289 | |
| Record name | 5-(Aminomethyl)-2-methyl-4(3H)-pyrimidinone | |
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Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1749-72-0 | |
| Record name | 5-(Aminomethyl)-2-methyl-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1749-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Aminomethyl)-2-methyl-4(3H)-pyrimidinone | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID601263289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(aminomethyl)-2-methylpyrimidin-4-ol | |
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Foundational & Exploratory
The Tautomeric Landscape of 5-(Aminomethyl)-2-methylpyrimidin-4-ol: A Technical Guide for Drug Development Professionals
Abstract
Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for drug design and development. The tautomeric state of a molecule can significantly influence its physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictate its pharmacokinetic and pharmacodynamic behavior. This technical guide provides an in-depth exploration of the tautomeric equilibrium of 5-(Aminomethyl)-2-methylpyrimidin-4-ol, a key intermediate in the biosynthesis of Vitamin B1 (Thiamine).[1] While direct experimental data for this specific molecule is sparse, this guide synthesizes established principles from analogous pyrimidin-4-one systems to predict its tautomeric behavior and outlines robust methodologies for its empirical determination. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical molecular feature.
Introduction: The Significance of Tautomerism in Pyrimidine Scaffolds
Pyrimidine derivatives are ubiquitous in medicinal chemistry, forming the core of numerous therapeutic agents and essential biological molecules, including nucleobases.[2][3] The phenomenon of lactam-lactim tautomerism, a specific form of keto-enol tautomerism, is a hallmark of pyrimidin-4-one structures.[4][5] This equilibrium involves the migration of a proton between a ring nitrogen and an exocyclic oxygen atom, resulting in two distinct tautomeric forms: the lactam (keto) and the lactim (enol) form.
The predominance of one tautomer over the other can have significant biological consequences. For instance, the tautomeric state of nucleobases like guanine and thymine is crucial for the fidelity of DNA replication, as the rare enol forms can lead to mismatched base pairing and potential mutations.[6] In the context of drug design, the ability of a molecule to exist in multiple tautomeric forms can influence its binding affinity to a target protein, its membrane permeability, and its metabolic stability. Therefore, a thorough characterization of the tautomeric equilibrium is a critical step in the development of any drug candidate containing a pyrimidine-4-one scaffold.
Tautomeric Forms of 5-(Aminomethyl)-2-methylpyrimidin-4-ol
The structure of 5-(Aminomethyl)-2-methylpyrimidin-4-ol allows for the existence of two primary tautomers: the lactam and the lactim form.
-
Lactam (Keto) Form: 5-(Aminomethyl)-2-methylpyrimidin-4(3H)-one
-
Lactim (Enol) Form: 5-(Aminomethyl)-2-methylpyrimidin-4-ol
It is widely established for related 4(3H)-pyrimidinones that the lactam (keto) form is the more stable and therefore predominant tautomer in most solvents.[2][3][7] This preference is attributed to the greater thermodynamic stability of the amide functionality within the ring. The introduction of a nitrogen atom into the aromatic ring, when compared to a 2-pyridone system, shifts the equilibrium towards the ketonic form.[2][7]
The substituents on the pyrimidine ring, namely the 2-methyl and 5-aminomethyl groups, are expected to exert electronic and steric influences on the tautomeric equilibrium, although the fundamental preference for the lactam form is anticipated to remain.
Methodologies for Characterizing Tautomeric Equilibrium
A multi-faceted approach, combining spectroscopic and computational techniques, is essential for a comprehensive understanding of the tautomeric equilibrium.
Spectroscopic Analysis
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for studying tautomerism in solution.[8][9] Since the interconversion between tautomers is often slow on the NMR timescale, distinct signals for each form can be observed and quantified.[8]
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve a precisely weighed sample of 5-(Aminomethyl)-2-methylpyrimidin-4-ol in a deuterated solvent (e.g., DMSO-d₆, D₂O, CDCl₃) to a concentration of approximately 5-10 mg/mL.
-
Data Acquisition: Acquire a one-dimensional ¹H NMR spectrum at a controlled temperature (e.g., 298 K) on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis:
-
Identify characteristic proton signals for both the lactam and lactim tautomers. For the lactam form, a key signal would be the N-H proton. The chemical shifts of the aromatic and substituent protons will also differ between the two forms.
-
Integrate the area under the non-exchangeable proton signals corresponding to each tautomer.
-
-
Quantification: The mole fraction of each tautomer can be calculated from the integrated signal areas. The equilibrium constant (KT) is then determined as the ratio of the concentrations of the two forms.[8]
Table 1: Expected ¹H NMR Chemical Shift Differences
| Proton | Lactam Form (ppm) | Lactim Form (ppm) | Rationale for Shift |
| Ring N-H | Downfield (e.g., 10-12) | Absent | Deshielding effect of the amide proton. |
| Aromatic C-H | Specific chemical shift | Shifted due to altered ring electronics | Changes in aromaticity and electron density. |
| -CH₂-NH₂ | Specific chemical shift | Shifted due to altered ring electronics | Proximity to the tautomerizing system. |
| -CH₃ | Specific chemical shift | Shifted due to altered ring electronics | Proximity to the tautomerizing system. |
3.1.2. UV-Vis Spectroscopy
UV-Vis spectroscopy is another valuable tool for studying tautomeric equilibria, particularly as a function of pH and solvent polarity.[10] The different electronic structures of the lactam and lactim forms result in distinct absorption spectra.[10][11]
Experimental Protocol: Spectrophotometric pH Titration
-
Solution Preparation: Prepare a stock solution of 5-(Aminomethyl)-2-methylpyrimidin-4-ol in a suitable solvent (e.g., water or a methanol-water mixture).
-
pH Adjustment: Prepare a series of solutions with varying pH values using appropriate buffers.
-
Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis:
-
Identify the isosbestic point(s), which indicate a two-component equilibrium.
-
Analyze the changes in absorbance at specific wavelengths corresponding to the λmax of each tautomer to determine their relative concentrations at each pH.
-
The pKa value for the tautomeric interconversion can be determined from the inflection point of the absorbance vs. pH curve.
-
Computational Chemistry
Quantum chemical calculations provide invaluable insights into the relative stabilities of tautomers and the energy barriers for their interconversion.[12][13]
Methodology: Density Functional Theory (DFT) Calculations
-
Structure Optimization: The geometries of both the lactam and lactim tautomers of 5-(Aminomethyl)-2-methylpyrimidin-4-ol are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31+G(d,p)).
-
Solvation Modeling: To simulate solution-phase behavior, an implicit solvent model, such as the Polarizable Continuum Model (PCM), should be employed.[7]
-
Energy Calculation: The single-point energies of the optimized structures are calculated to determine their relative stabilities. The tautomer with the lower calculated energy is predicted to be the more abundant species.
-
Transition State Search: To understand the kinetics of interconversion, a transition state search can be performed to locate the energy barrier between the two tautomers.
Factors Influencing the Tautomeric Equilibrium
The position of the tautomeric equilibrium is not fixed and can be influenced by several environmental factors.
-
Solvent Polarity and Hydrogen Bonding: Polar solvents and those capable of hydrogen bonding can stabilize one tautomer over the other.[10][14] For instance, polar protic solvents are known to favor the more polar keto form of pyridones.[14]
-
pH: The ionization state of the molecule can significantly impact the tautomeric equilibrium. The pKa of the pyrimidine ring nitrogens and the aminomethyl group will influence which tautomeric form predominates at a given pH.
-
Temperature: The tautomeric equilibrium constant is temperature-dependent.[15] Variable temperature NMR studies can provide thermodynamic parameters (ΔH° and ΔS°) for the tautomeric interconversion.[14]
Conclusion
The tautomeric equilibrium of 5-(Aminomethyl)-2-methylpyrimidin-4-ol is a critical aspect of its chemical identity with significant implications for its application in drug development and biochemical research. Based on established principles for pyrimidin-4-one systems, the lactam (keto) form is predicted to be the predominant tautomer. However, a definitive characterization requires a combination of advanced spectroscopic techniques, such as NMR and UV-Vis spectroscopy, alongside computational modeling. A thorough understanding of the factors that influence this equilibrium will empower researchers to better predict and control the molecular properties of this important scaffold and its derivatives.
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From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. (2013). The Journal of Physical Chemistry A. [Link]
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A Nuclear Magnetic Resonance Investigation of Tautomerism and Substituent Effects in Some Pyrimidines and Related Nucleosides. (1961). Journal of the American Chemical Society. [Link]
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Controlling Keto-Enol Tautomerism of Ureidopyrimidinone to Generate a Single-Quadruple AADD-DDAA Dimeric Array. (2020). Journal of the American Chemical Society. [Link]
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Keto-enol tautomerization of pyrimido[4,5-d]pyrimidine-2,4,5,7-(1H, 3H, 6H, 8H)-tetraone. (n.d.). ResearchGate. [Link]
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Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (n.d.). Slideshare. [Link]
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5-(Aminomethyl)-2-methylpyrimidin-4-amine. (n.d.). LookChem. [Link]
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New light on tautomerism of purines and pyrimidines and its biological and genetic implications. (1984). Journal of Biosciences. [Link]
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Conformational and Tautomeric Control by Supramolecular Approach in Ureido-N-iso-propyl,N'-4-(3-pyridin-2-one)pyrimidine. (2019). Molecules. [Link]
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Thermochemical Investigations of Tautomeric Equilibrium. Variation of the Calculated Equilibrium Constant with Binary Solvent Composition. (1990). Physics and Chemistry of Liquids. [Link]
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Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. (2009). The Journal of Organic Chemistry. [Link]
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EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. (n.d.). Joseph A DiVerdi. [Link]
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Role of tautomerism in RNA biochemistry. (2015). RNA. [Link]
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From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. (2013). ResearchGate. [Link]
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Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. (2022). The Journal of Physical Chemistry Letters. [Link]
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Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. (2021). Molecules. [Link]
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Lactam-lactim tautomerism: Significance and symbolism. (2024). Wisdomlib. [Link]
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What is Lactam Lactim Tautomerism?. (2025). askIITians. [Link]
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UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... (n.d.). ResearchGate. [Link]
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Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (2022). Molecules. [Link]
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The Use of NMR Spectroscopy to Study Tautomerism. (2015). ResearchGate. [Link]
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Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. (2013). The Journal of Physical Chemistry B. [Link]
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Tautomers of 4-aminopyrazolo[3,4-d]pyrimidine. (n.d.). ResearchGate. [Link]
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Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (2022). Molecules. [Link]
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New light on tautomerism of purines and pyrimidines and its biological and genetic implications. (1984). ResearchGate. [Link]
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The mechanism of proton transfer and tautomerism in barbituric acid: A theoretical study. (2019). Journal of the Iranian Chemical Society. [Link]
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Investigation of the lactam-lactim and Thiolactam-Thiolactim Tautomerism in the 2,2,5-Trimethylpyrano[4'',3'':4',5']pyrido[3',2':4,5]furo(thieno)[3,2-d]pyrimidines. (2016). ResearchGate. [Link]
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ENOL TAUTOMERISM OF 5-(4-CHLOROPHENYL)-1- PHENYL-4-ACETYL-3-HYDROXY. (n.d.). Hue University Journal of Science: Natural Science. [Link]
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Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones: synthesis, crystal structure and spectroscopic studies. (2018). ResearchGate. [Link]
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4-Amino-2-methyl-5-pyrimidinemethanamine. (n.d.). PubChem. [Link]
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Spectroscopic and Computational Characterization of Tautomeric Equilibria in 5-(Aminomethyl)-2-methylpyrimidin-4-ol: A Technical Guide for Drug Development Professionals
Abstract: Tautomerism, the dynamic equilibrium between structurally distinct isomers, profoundly influences the physicochemical and biological properties of drug candidates. Misinterpretation of the dominant tautomeric form can lead to flawed structure-activity relationship (SAR) models, and unexpected issues in solubility, stability, and receptor binding. This guide provides an in-depth technical framework for the comprehensive characterization of the tautomeric landscape of 5-(aminomethyl)-2-methylpyrimidin-4-ol, a heterocyclic scaffold pertinent to medicinal chemistry. We present a multi-pronged strategy integrating Nuclear Magnetic Resonance (NMR), vibrational (FTIR/Raman), and electronic (UV-Vis) spectroscopy with the predictive power of Density Functional Theory (DFT) computations. This synergistic approach ensures a self-validating system for unambiguously identifying and quantifying the predominant tautomeric species, thereby empowering researchers and drug development professionals to make more informed decisions in the design and optimization of novel therapeutics.
Introduction: The Critical Role of Tautomerism in Medicinal Chemistry
Tautomerism is a form of structural isomerism where isomers, known as tautomers, can interconvert through a process of intramolecular proton transfer.[1] This dynamic equilibrium is particularly prevalent in heterocyclic compounds, which form the core of a vast number of pharmaceuticals. The relative populations of tautomers can be exquisitely sensitive to environmental factors such as solvent polarity, pH, and temperature, as well as the solid-state packing forces in a crystal lattice.
The significance of tautomerism in drug discovery cannot be overstated. Different tautomers of the same molecule can exhibit distinct:
-
Receptor Binding Affinities: The shape, hydrogen bonding capabilities, and electrostatic potential of a molecule are dictated by its tautomeric form. A switch in the dominant tautomer can drastically alter how a drug candidate interacts with its biological target.
-
Pharmacokinetic Properties (ADME): Properties such as solubility, lipophilicity (LogP), and membrane permeability are tautomer-dependent. An unforeseen shift in tautomeric equilibrium can negatively impact a drug's absorption, distribution, metabolism, and excretion profile.
-
Toxicity Profiles: Different tautomers may be metabolized into different products, some of which could be toxic.
The subject of this guide, 5-(aminomethyl)-2-methylpyrimidin-4-ol, is a substituted pyrimidine. The pyrimidine ring is a fundamental component of nucleobases and numerous approved drugs, making the study of its derivatives perpetually relevant.[1] A thorough understanding of its tautomeric behavior is a prerequisite for its rational deployment in any drug design program.
The Tautomeric Landscape of 5-(Aminomethyl)-2-methylpyrimidin-4-ol
The structural features of 5-(aminomethyl)-2-methylpyrimidin-4-ol allow for several potential tautomeric forms. The primary equilibrium of interest in 4-hydroxypyrimidine systems is the keto-enol tautomerism.
-
2.1 The Hydroxy-Keto Equilibrium: This is the most common and energetically significant tautomerism for this class of heterocycles. The equilibrium involves the migration of a proton between the oxygen of the hydroxyl group and a ring nitrogen atom. This results in an equilibrium between the aromatic hydroxyl (enol) form and the non-aromatic keto (pyrimidinone) form. Computational studies on related pyrimidinone systems often show a preference for the ketonic form.[2][3]
-
2.2 Potential Amine-Imine Tautomerism: While generally less favored energetically for exocyclic amino groups on pyrimidine rings, the possibility of amine-imine tautomerism should also be considered.[4] This involves the migration of a proton from the exocyclic aminomethyl group or the C4-amino group (if the starting material is 5-(aminomethyl)-2-methylpyrimidin-4-amine) to a ring nitrogen, forming an imine.
The principal tautomeric forms to be investigated are therefore the 4-hydroxy (enol) and the 4-keto (pyrimidinone) forms.
Caption: Principal keto-enol tautomeric equilibrium for the target molecule.
A Multi-Faceted Approach to Tautomer Characterization
Caption: Integrated workflow for tautomer characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution, as it provides detailed information about the chemical environment of each nucleus.[5][6] The rate of interconversion between tautomers determines the appearance of the NMR spectrum.[6] If the exchange is slow on the NMR timescale, separate signals will be observed for each tautomer. If the exchange is fast, a single, population-averaged spectrum is observed.
4.1 Theoretical Basis: Chemical Shifts as Reporters of Tautomeric State
-
¹H NMR: The most direct evidence often comes from observing the proton attached to a heteroatom. In the keto form, a distinct N-H proton signal will be present, typically in the range of 10-13 ppm. In the enol form, an O-H proton signal would be expected, which is often broader and may exchange with solvent protons. The chemical shifts of the ring protons also differ subtly but measurably between the two forms due to changes in aromaticity.
-
¹³C NMR: The carbon spectrum provides a definitive marker. The keto form will exhibit a signal for a C=O (carbonyl) carbon, typically in the range of 170-190 ppm. The corresponding carbon in the enol form (C-OH) is attached to an oxygen via a single bond and will resonate at a significantly higher field, often in the 155-170 ppm range.[7]
-
¹⁵N NMR: When available, ¹⁵N NMR is an exceptionally sensitive probe of the nitrogen environment. The chemical shift of a protonated ring nitrogen in the keto form will be substantially different from that of an unprotonated, sp²-hybridized nitrogen in the enol form.[8]
4.2 Experimental Protocol: Sample Preparation and NMR Data Acquisition
-
Solvent Selection: Dissolve the compound in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CD₃OD, CDCl₃). Tautomeric equilibrium can be solvent-dependent.[9]
-
Concentration: Prepare samples at a concentration of 5-10 mg/mL.
-
Acquisition: Acquire ¹H, ¹³C{¹H}, and, if possible, ¹⁵N NMR spectra at a controlled temperature (e.g., 298 K).
-
2D NMR: Perform 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign all proton and carbon signals to their respective positions on the molecular scaffold.[10]
4.3 Data Interpretation and Expected Chemical Shifts
| Nucleus | Tautomer | Expected Chemical Shift (ppm) | Rationale |
| ¹H | Keto (N-H) | 10.0 - 13.0 | Deshielded proton on a nitrogen atom within a pyrimidinone ring. |
| Enol (O-H) | 9.0 - 12.0 (often broad) | Proton on an acidic hydroxyl group, subject to exchange. | |
| ¹³C | Keto (C4=O) | 170 - 190 | Characteristic carbonyl carbon chemical shift.[7] |
| Enol (C4-OH) | 155 - 170 | Shielded relative to the keto form due to single-bond character to oxygen.[7] | |
| ¹⁵N | Keto (N1-H) | -150 to -180 | Protonated, sp³-like nitrogen. |
| Enol (N1) | -80 to -120 | Unprotonated, sp²-hybridized nitrogen. |
Table 1: Predicted NMR chemical shifts for distinguishing tautomers. Ranges are indicative and should be confirmed with computational predictions.
Vibrational Spectroscopy: Fingerprinting Functional Groups
Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[11] They are excellent for identifying specific functional groups that differ between tautomers and can be used for both solution and solid-state analysis.
5.1 Identifying Key Vibrational Modes
-
Keto Form: The most prominent and diagnostic peak will be the C=O stretching vibration, typically a strong, sharp band in the region of 1650-1710 cm⁻¹. The N-H stretching vibration will appear as a broader band around 3100-3400 cm⁻¹.
-
Enol Form: This form lacks a carbonyl group. Instead, it will show a C=N stretching vibration within the ring (around 1580-1650 cm⁻¹) and a characteristic broad O-H stretching band (around 3200-3600 cm⁻¹). The C-O single bond stretch will also be present around 1200-1300 cm⁻¹.
5.2 Experimental Protocol: FTIR/Raman Analysis
-
Sample Preparation (FTIR): For solid-state analysis, use an Attenuated Total Reflectance (ATR) accessory or prepare a KBr pellet. For solution studies, use a liquid cell with appropriate solvent subtraction.
-
Sample Preparation (Raman): Samples can be analyzed directly as solids or in solution in a glass vial or NMR tube.
-
Data Acquisition: Record spectra over the range of 4000-400 cm⁻¹.
-
Analysis: Compare the experimental spectra with DFT-predicted vibrational frequencies for each tautomer to aid in peak assignment.
5.3 Expected Vibrational Frequencies
| Vibrational Mode | Tautomer | Expected Frequency (cm⁻¹) | Intensity |
| C=O stretch | Keto | 1650 - 1710 | Strong (IR), Medium (Raman) |
| N-H stretch | Keto | 3100 - 3400 | Medium, Broad (IR) |
| O-H stretch | Enol | 3200 - 3600 | Medium, Broad (IR) |
| Ring C=N/C=C stretch | Enol | 1580 - 1650 | Medium-Strong (IR & Raman) |
Table 2: Key vibrational frequencies for tautomer identification.
UV-Vis Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. The position of the maximum absorption (λmax) is sensitive to the extent of the conjugated π-electron system, which differs significantly between the keto and enol tautomers.
6.1 Chromophores and Electronic π-Systems
-
Enol (Hydroxy) Form: This tautomer possesses a fully aromatic pyrimidine ring, resulting in an extended π-conjugated system. This typically leads to absorption at a longer wavelength (a bathochromic or red shift).
-
Keto (Pyrimidinone) Form: This tautomer has a cross-conjugated system and a broken aromaticity in the pyrimidine ring. This generally results in absorption at a shorter wavelength (a hypsochromic or blue shift) compared to the enol form.
6.2 Solvent Effects (Solvatochromism)
The position of the tautomeric equilibrium can be influenced by solvent polarity.[9] By recording spectra in a series of solvents (e.g., hexane, acetonitrile, ethanol, water), one can observe shifts in the λmax and changes in peak intensities, providing evidence for the presence of multiple species in equilibrium.
6.3 Experimental Protocol: UV-Vis Spectral Analysis
-
Solvent Selection: Prepare dilute solutions (e.g., 10⁻⁵ M) of the compound in a range of solvents of varying polarity.
-
Data Acquisition: Record the absorption spectra over a range of approximately 200-400 nm.
-
Analysis: Identify the λmax in each solvent. Correlate shifts in λmax with solvent polarity to infer which tautomer is favored in different environments.
Computational Chemistry: Predicting Stability and Spectra
In silico methods, particularly Density Functional Theory (DFT), are indispensable for modern tautomer analysis. They provide a theoretical framework to interpret experimental data and can predict properties that are difficult to measure.
7.1 The Power of Density Functional Theory (DFT)
DFT calculations can be used to:
-
Predict Relative Stabilities: By performing geometry optimization and frequency calculations for each putative tautomer, one can determine their relative Gibbs free energies (ΔG). The tautomer with the lowest energy is predicted to be the most stable and therefore the most abundant.[2][12]
-
Simulate Spectra: Once the geometries are optimized, DFT can be used to predict NMR chemical shifts (using methods like GIAO), IR and Raman vibrational frequencies, and electronic transition energies (using Time-Dependent DFT, or TD-DFT).[11][13] These predicted spectra can be directly compared with experimental results to confirm tautomer identity.
7.2 Protocol: In Silico Tautomer Modeling
-
Structure Generation: Build the 3D structures of all possible tautomers (keto and enol).
-
Geometry Optimization: Perform a full geometry optimization and frequency calculation for each tautomer in the gas phase and in solution (using a solvent model like PCM or SM8) using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).[11][12] The absence of imaginary frequencies confirms a true energy minimum.
-
Energy Calculation: Calculate the relative electronic and Gibbs free energies to predict the equilibrium populations.
-
Spectral Prediction: From the optimized structures, calculate the ¹H and ¹³C NMR chemical shifts, vibrational frequencies, and UV-Vis absorption spectra (TD-DFT).
Integrated Data Analysis and Conclusion
The strength of this approach lies in the synthesis of all collected data. A conclusive assignment is made when the experimental NMR, FTIR/Raman, and UV-Vis spectra align with the DFT-predicted spectra for the computationally determined lowest-energy tautomer. For example, if DFT predicts the keto form to be 5 kcal/mol more stable than the enol form, the experimental NMR should show a ¹³C signal near 180 ppm, the FTIR should display a strong C=O stretch around 1680 cm⁻¹, and the UV-Vis spectrum should match the TD-DFT prediction for that keto structure. By systematically comparing evidence across these orthogonal techniques, a scientifically rigorous and trustworthy characterization of the tautomeric state of 5-(aminomethyl)-2-methylpyrimidin-4-ol can be achieved, providing a solid foundation for its future development.
References
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Molecular structures, FT-IR and FT-Raman spectra, NBO analysis, NLO properties, reactive sites and quantum chemical calculations of keto-enol tautomerism (2-amino-4-pyrimidinol and 2-amino-pyrimidine-4(1H)-one). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
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Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A. Available at: [Link]
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Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one. MDPI. Available at: [Link]
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Santos, A. F., & da Silva, J. B. P. (2014). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules. Available at: [Link]
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Tautomerism of pyrimidine bases—uracil, cytosine, isocytosine: Theoretical study with complete optimization of geometry. ResearchGate. Available at: [Link]
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1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
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From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. Available at: [Link]
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Characterization of tautomeric forms of anti-cancer drug gemcitabine and their interconversion upon mechano-chemical treatment, using ATR-FTIR spectroscopy and complementary methods. PMC. Available at: [Link]
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The use of NMR spectroscopy to study tautomerism. Bohrium. Available at: [Link]
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Tautomers of 2-pyrimidinamine and of isocytosine. ResearchGate. Available at: [Link]
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The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. Available at: [Link]
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New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Indian Academy of Sciences. Available at: [Link]
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Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. AIP Publishing. Available at: [Link]
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Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. ResearchGate. Available at: [Link]
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The Lynchpin of Vitamin B1 Synthesis: A Technical Guide to the Biological Role of 5-(Aminomethyl)-2-methylpyrimidin-4-ol
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Vitamin B1, or thiamine, is an indispensable cofactor for central metabolic pathways across all domains of life. Its biosynthesis is a complex, highly regulated process involving the independent synthesis of a pyrimidine and a thiazole moiety, which are subsequently coupled. This guide provides an in-depth technical exploration of the biological role of a critical intermediate in this pathway: 5-(Aminomethyl)-2-methylpyrimidin-4-ol, also known as 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP). We will dissect the intricate enzymatic steps leading to its formation, its subsequent phosphorylation, and its ultimate incorporation into thiamine, with a focus on the underlying biochemical logic and experimental validation. This document is intended to serve as a comprehensive resource for researchers in microbiology, biochemistry, and drug development seeking to understand and potentially target this essential metabolic pathway.
Introduction: The Imperative of Thiamine
Thiamine, in its active form thiamine pyrophosphate (TPP), is a vital cofactor for a suite of enzymes involved in carbohydrate and amino acid metabolism.[1][2][3] Key TPP-dependent enzymes include pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, and transketolase, which are central to the citric acid cycle and the pentose phosphate pathway.[1][2] Given its fundamental role, the thiamine biosynthesis pathway is a subject of intense research, not only for understanding basic cellular metabolism but also as a potential target for the development of novel antimicrobial agents.[1][2]
The biosynthesis of thiamine is a convergent pathway where two distinct heterocyclic precursors, a pyrimidine and a thiazole, are synthesized separately and then joined. This guide will focus on the pyrimidine arm of this pathway, specifically the synthesis and role of 5-(Aminomethyl)-2-methylpyrimidin-4-ol (HMP).
The Genesis of the Pyrimidine Moiety: A Radical Departure
The formation of the pyrimidine ring of thiamine is a remarkable feat of biocatalysis, involving a complex molecular rearrangement. In bacteria, plants, and fungi, this process begins with an intermediate from the de novo purine biosynthesis pathway.[4][5][6]
The Precursor: 5-Aminoimidazole Ribotide (AIR)
The journey to HMP begins with 5-aminoimidazole ribotide (AIR), a common intermediate in the synthesis of purines.[5][7] This strategic intersection of two major metabolic pathways highlights the economy and interconnectedness of cellular metabolism. The utilization of AIR as the starting material for the thiamine pyrimidine is a testament to the evolutionary ingenuity of biological systems.[7]
The Master Artisan: Hydroxymethylpyrimidine Phosphate Synthase (ThiC)
The conversion of AIR to 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P), the phosphorylated form of HMP, is catalyzed by a single, extraordinary enzyme: hydroxymethylpyrimidine phosphate synthase (ThiC).[1][2][5] ThiC is a member of the radical S-adenosylmethionine (SAM) superfamily of enzymes.[4][8][9]
The ThiC-catalyzed reaction is one of the most complex enzymatic rearrangements known in biology, involving a radical-mediated cascade.[6][8][10] The reaction initiates with the reductive cleavage of SAM by a [4Fe-4S] cluster within ThiC, generating a highly reactive 5'-deoxyadenosyl radical.[9] This radical then abstracts a hydrogen atom from the substrate, initiating a series of intricate bond cleavages and formations that ultimately reshape the imidazole ring of AIR into the pyrimidine ring of HMP-P.[8][10] The complexity of this reaction underscores the unique catalytic power of radical SAM enzymes.
Experimental Protocol: Assay for ThiC Activity
This protocol provides a conceptual framework for determining the activity of the ThiC enzyme.
Objective: To quantify the conversion of 5-aminoimidazole ribotide (AIR) to 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P) by ThiC.
Materials:
-
Purified ThiC enzyme
-
5-Aminoimidazole ribotide (AIR) substrate
-
S-Adenosylmethionine (SAM)
-
Sodium dithionite (for reduction of the Fe-S cluster)
-
Anaerobic chamber or glove box
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl)
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
HPLC system with a suitable column (e.g., C18) for separation of substrate and product
-
Standards for AIR and HMP-P
Methodology:
-
Enzyme Reconstitution: Reconstitute the [4Fe-4S] cluster of ThiC under anaerobic conditions using iron salts, a sulfur source, and a reducing agent.
-
Reaction Setup (Anaerobic):
-
In an anaerobic environment, prepare a reaction mixture containing the reaction buffer, a reducing agent (e.g., sodium dithionite), and SAM.
-
Add the reconstituted ThiC enzyme to the mixture.
-
Initiate the reaction by adding the substrate, AIR.
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Reaction Quenching: Stop the reaction by adding the quenching solution.
-
Analysis:
-
Centrifuge the quenched reaction mixture to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to separate and quantify the remaining AIR and the newly formed HMP-P.
-
Calculate the enzyme activity based on the amount of product formed over time.
-
Causality: The strict anaerobic conditions are critical because the reduced [4Fe-4S] cluster essential for radical generation is oxygen-sensitive. The use of HPLC allows for the direct measurement of both substrate consumption and product formation, providing a robust and quantitative assessment of enzyme activity.
The Activation Step: Phosphorylation to HMP-PP
The newly synthesized HMP-P is not yet ready for its coupling with the thiazole moiety. It must first undergo a further phosphorylation step to become activated.
The Kinase at Work: Hydroxymethylpyrimidine/Phosphomethylpyrimidine Kinase (ThiD)
The enzyme responsible for the phosphorylation of HMP-P is hydroxymethylpyrimidine/phosphomethylpyrimidine kinase (ThiD).[1][2][5] This kinase catalyzes the ATP-dependent phosphorylation of HMP-P to yield 4-amino-5-hydroxymethyl-2-methylpyrimidine pyrophosphate (HMP-PP).[1][2][11]
In some organisms, ThiD is a bifunctional enzyme, also capable of phosphorylating HMP (the non-phosphorylated form) to HMP-P, playing a role in the salvage pathway for thiamine precursors.[5][12][13][14] This dual functionality highlights the enzyme's central role in both de novo synthesis and precursor recycling.
The enzymatic reaction catalyzed by ThiD is a classic phosphotransferase reaction:
HMP-P + ATP ⇌ HMP-PP + ADP [11]
This reaction is crucial as it provides the pyrophosphate leaving group necessary for the subsequent condensation reaction with the thiazole moiety.
The Grand Finale: Coupling and Thiamine Formation
With the synthesis and activation of the pyrimidine moiety complete, the stage is set for the final step in the assembly of the core thiamine structure.
The Union: Thiamine Phosphate Synthase (ThiE)
HMP-PP and the thiazole precursor, 4-methyl-5-(β-hydroxyethyl)thiazole phosphate (THZ-P), are brought together by the enzyme thiamine phosphate synthase (ThiE).[1][2] ThiE catalyzes the condensation of these two molecules to form thiamine monophosphate (ThMP).[1][2][5]
The pyrophosphate group on HMP-PP serves as an excellent leaving group, facilitating the nucleophilic attack by the thiazole moiety and the formation of the methylene bridge that links the two rings.
Final Touches: Conversion to the Active Cofactor
ThMP is then further phosphorylated to the biologically active form, thiamine pyrophosphate (TPP), by the enzyme thiamine phosphate kinase (ThiL in E. coli) or through a two-step process involving dephosphorylation to thiamine followed by pyrophosphorylation in other organisms.[1][4]
Regulation of the Pyrimidine Pathway: A Tightly Controlled Process
The biosynthesis of thiamine is energetically expensive, and therefore, its production is tightly regulated to meet the cell's metabolic demands without wasteful overproduction.
The TPP Riboswitch: An Elegant Feedback Mechanism
A primary mechanism for regulating the thiamine biosynthesis pathway in many bacteria, archaea, and even eukaryotes is the TPP riboswitch.[1][4] Riboswitches are structured non-coding RNA elements typically found in the 5' untranslated region of mRNAs that can directly bind to small molecule metabolites.
In the case of thiamine biosynthesis, the TPP riboswitch, upon binding to TPP, undergoes a conformational change that leads to the premature termination of transcription or the inhibition of translation of the downstream genes, including thiC.[1][4] When intracellular TPP levels are low, the riboswitch adopts a different conformation that allows for the expression of the biosynthetic enzymes, thus ensuring a fresh supply of thiamine. This elegant feedback mechanism allows the cell to sense and respond directly to the availability of the final product.
Visualization of the Pyrimidine Biosynthesis Pathway
Caption: Biosynthetic pathway of the pyrimidine moiety of thiamine.
Summary of Key Enzymes
| Enzyme | Gene (E. coli) | Function | Substrate(s) | Product(s) | Cofactor(s) |
| Hydroxymethylpyrimidine Phosphate Synthase | thiC | Catalyzes the complex rearrangement of AIR to form the pyrimidine ring. | 5-Aminoimidazole Ribotide (AIR), S-Adenosylmethionine (SAM) | 4-Amino-5-hydroxymethyl-2-methylpyrimidine Phosphate (HMP-P), 5'-Deoxyadenosine, Methionine | [4Fe-4S] cluster |
| Hydroxymethylpyrimidine/ Phosphomethylpyrimidine Kinase | thiD | Phosphorylates HMP-P to activate it for condensation with the thiazole moiety. | 4-Amino-5-hydroxymethyl-2-methylpyrimidine Phosphate (HMP-P), ATP | 4-Amino-5-hydroxymethyl-2-methylpyrimidine Pyrophosphate (HMP-PP), ADP | Mg2+ |
| Thiamine Phosphate Synthase | thiE | Condenses the pyrimidine and thiazole moieties to form thiamine monophosphate. | HMP-PP, 4-Methyl-5-(β-hydroxyethyl)thiazole Phosphate (THZ-P) | Thiamine Monophosphate (ThMP), Pyrophosphate | Mg2+ |
Conclusion and Future Directions
The biosynthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-ol and its subsequent incorporation into thiamine is a cornerstone of primary metabolism. The elucidation of this pathway, particularly the remarkable chemistry of the ThiC-catalyzed reaction, has provided profound insights into the capabilities of enzymes. For drug development professionals, the enzymes in this pathway, especially those with no homologs in humans, represent promising targets for the development of novel antibiotics. Future research will likely focus on obtaining more detailed structural and mechanistic information on these enzymes to facilitate structure-based drug design. Furthermore, understanding the intricate regulatory networks that control thiamine biosynthesis will be crucial for a holistic appreciation of this essential metabolic process.
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- Jurgenson, C. T., Begley, T. P., & Ealick, S. E. (2009). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Annual Review of Biochemistry, 78, 569-603. [URL: https://www.annualreviews.org/doi/abs/10.1146/annurev.biochem.78.072407.102340]
- Nosaka, K., et al. (1998). Biosynthesis of hydroxymethylpyrimidine pyrophosphate in Saccharomyces cerevisiae. The Journal of biological chemistry, 273(43), 28063–28068. [URL: https://pubmed.ncbi.nlm.nih.gov/9774431/]
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- Jurgenson, C. T., Begley, T. P., & Ealick, S. E. (2009). The structural and biochemical foundations of thiamin biosynthesis. Annual review of biochemistry, 78, 569–603. [URL: https://pubmed.ncbi.nlm.nih.gov/19348578/]
- Yabuki, T., et al. (2014). Divisions of labor in the thiamin biosynthetic pathway among organs of maize. Frontiers in plant science, 5, 384. [URL: https://www.frontiersin.org/articles/10.3389/fpls.2014.00384/full]
- Knauber, T., et al. (2014). Phosphomethylpyrimidine Synthase (ThiC): Trapping of Five Intermediates Provides Mechanistic Insights on a Complex Radical Cascade Reaction in Thiamin Biosynthesis. Journal of the American Chemical Society, 136(35), 12382-12395. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4156828/]
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- Gotor-Fernández, V., et al. (2021). One-pot one-step enzymatic synthesis of 5-(aminomethyl)-2-furancarboxylic acid from 5-(hydroxymethyl) furfural. Green Chemistry, 23(15), 5483-5493. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/gc/d1gc01538a]
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An In-depth Technical Guide to the Chemical Properties and Applications of 5-(Aminomethyl)-2-methylpyrimidin-4-amine
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Pyrimidine Landscape
In the intricate world of heterocyclic chemistry, precision in nomenclature is paramount. The subject of this guide, a cornerstone intermediate in biochemical synthesis, is a case in point. While the query "5-(Aminomethyl)-2-methylpyrimidin-4-ol" suggests a hydroxyl (-ol) functional group, the vast body of scientific literature directs us to a closely related and far more extensively studied molecule: 5-(Aminomethyl)-2-methylpyrimidin-4-amine (CAS No. 95-02-3). This latter compound, also known as Grewe diamine, is a critical precursor in the biosynthesis of Thiamine (Vitamin B1). This guide, therefore, will focus on the chemical properties, synthesis, and applications of 5-(Aminomethyl)-2-methylpyrimidin-4-amine, the compound of significant interest to the scientific community. We will also briefly touch upon its hydroxylated analogue, 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), to provide a comprehensive understanding of this family of pyrimidine derivatives.
Core Chemical Identity and Physicochemical Properties
5-(Aminomethyl)-2-methylpyrimidin-4-amine is an aminopyrimidine characterized by an amino group at the 4-position, a methyl group at the 2-position, and an aminomethyl group at the 5-position of the pyrimidine ring.[1] This unique arrangement of functional groups imparts it with a rich chemical reactivity, making it a versatile building block in organic synthesis.
Molecular Structure and Identifiers
-
IUPAC Name: 5-(aminomethyl)-2-methylpyrimidin-4-amine[1]
-
Synonyms: Grewe diamine, 4-Amino-5-aminomethyl-2-methylpyrimidine, 2-Methyl-4-amino-5-aminomethylpyrimidine[1]
-
Molecular Formula: C₆H₁₀N₄[2]
-
Canonical SMILES: CC1=NC=C(C(=N1)N)CN[2]
-
InChI Key: OZOHTVFCSKFMLL-UHFFFAOYSA-N[3]
Physicochemical Data
A thorough understanding of the physicochemical properties of 5-(Aminomethyl)-2-methylpyrimidin-4-amine is essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Melting Point | 270-272 °C | [2][4] |
| Boiling Point | 301.6 °C at 760 mmHg | [2][4] |
| Density | 1.207 g/cm³ | [2] |
| pKa | 7.70 ± 0.29 (Predicted) | [2] |
| XLogP3 | -0.3 | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated), Water (Slightly) | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
Synthesis and Purification: A Practical Workflow
The synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine is a well-established process, with several routes documented in the literature.[5][6] A common and scalable approach involves the reduction of 4-amino-2-methyl-5-cyanopyrimidine. The rationale for this choice lies in the commercial availability of the starting material and the high efficiency of the reduction step.
Synthetic Workflow Diagram
Caption: A generalized workflow for the synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.
Materials:
-
4-Amino-2-methyl-5-cyanopyrimidine
-
Raney Nickel (catalyst)
-
Saturated Methanolic Ammonia
-
Hydrogen Gas
-
Autoclave or high-pressure hydrogenation apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable autoclave, combine 4-amino-2-methyl-5-cyanopyrimidine and a saturated solution of ammonia in methanol. Add a catalytic amount of wet Raney nickel. The use of methanolic ammonia is crucial as it helps to suppress the formation of secondary amine byproducts.
-
Hydrogenation: Seal the autoclave and purge with hydrogen gas. Pressurize the vessel to approximately 4 MPa with hydrogen and heat to around 100 °C. Maintain these conditions with vigorous stirring for several hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the Raney nickel catalyst. The catalyst is pyrophoric and should be handled with care.
-
Isolation and Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water, to obtain 5-(Aminomethyl)-2-methylpyrimidin-4-amine as a white solid.[7]
Spectroscopic and Chromatographic Characterization
The identity and purity of synthesized 5-(Aminomethyl)-2-methylpyrimidin-4-amine should be confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
-
Infrared (IR) Spectroscopy: Helps to identify the functional groups present, such as N-H stretches from the amino groups and C-H stretches from the methyl and methylene groups.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A well-developed HPLC method with a suitable column and mobile phase can separate the desired product from any starting materials or byproducts.
Biological Significance and Applications
The primary significance of 5-(Aminomethyl)-2-methylpyrimidin-4-amine lies in its role as a key intermediate in the biosynthesis of Thiamine (Vitamin B1).[3]
Role in Thiamine Biosynthesis
Thiamine is an essential coenzyme for all living organisms, playing a vital role in carbohydrate metabolism. In many organisms, 5-(Aminomethyl)-2-methylpyrimidin-4-amine is a substrate for the enzyme thiaminase II (TenA), which catalyzes its hydrolysis to 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP).[3] HMP is then phosphorylated to hydroxymethylpyrimidine pyrophosphate (HMP-PP), which is subsequently coupled with the thiazole moiety to form thiamine monophosphate.
Caption: Simplified pathway of Thiamine biosynthesis involving 5-(Aminomethyl)-2-methylpyrimidin-4-amine.
Precursor for Bioactive Molecules
The reactive primary amino groups of 5-(Aminomethyl)-2-methylpyrimidin-4-amine make it a versatile scaffold for the synthesis of diverse compound libraries for pharmaceutical and chemical research.[3] Its derivatives have been investigated for a range of biological activities, including:
-
Antiviral Activity: Certain derivatives have shown activity against viruses such as the tobacco mosaic virus.[3]
-
Anti-inflammatory Properties: The pyrimidine scaffold is a known pharmacophore in the development of anti-inflammatory agents.[3]
Handling, Storage, and Safety
5-(Aminomethyl)-2-methylpyrimidin-4-amine should be handled with appropriate personal protective equipment (PPE), including gloves and eye protection, as it may cause skin and serious eye irritation.[3] It is typically stored in a cool, dry place. For long-term storage, a freezer at -20°C is recommended.[2]
Conclusion
5-(Aminomethyl)-2-methylpyrimidin-4-amine, or Grewe diamine, is a compound of considerable scientific and industrial importance. Its central role in the synthesis of Vitamin B1 and its utility as a versatile chemical building block underscore its significance in both biochemistry and medicinal chemistry. A thorough understanding of its chemical properties, synthesis, and handling is crucial for researchers working in these fields. This guide provides a comprehensive overview to aid in the effective utilization of this important pyrimidine derivative.
References
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PubChem. (n.d.). 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). 5-(Aminomethyl)-2-methylpyrimidin-4-amine. Retrieved from [Link]
- Jiang, M., et al. (2021). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1. Organic Process Research & Development, 25(10).
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PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 5-Amino-2-(benzyloxymethyl)pyrimidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]
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iChemical. (n.d.). 5-(Aminomethyl)-2-methylpyrimidin-4-amine, CAS No. 95-02-3. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanamine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. Retrieved from [Link]
- Google Patents. (n.d.). US8252927B2 - Synthesis of substituted 4-amino-pyrimidines.
- MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6981.
-
European Patent Office. (n.d.). EP2307355A1 - Novel synthesis of substituted 4-amino-pyrimidines. Retrieved from [Link]
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PubChem. (n.d.). n-Formyl-4-amino-5-(aminomethyl)-2-methylpyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluoro-2-methylpyrimidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-(Aminomethyl)pyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-5-hydroxypyridine. National Center for Biotechnology Information. Retrieved from [Link]
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Topic: 5-(Aminomethyl)-2-methylpyrimidin-4-ol: A Guide to Stability and Degradation Product Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Aminomethyl)-2-methylpyrimidin-4-ol is a heterocyclic compound of significant interest, primarily due to its structural similarity to key intermediates in the biosynthesis of Thiamine (Vitamin B1). As with any compound intended for pharmaceutical or biological research, a thorough understanding of its stability profile is paramount for ensuring data integrity, defining storage conditions, and identifying potential impurities. This guide provides a comprehensive framework for investigating the stability of 5-(Aminomethyl)-2-methylpyrimidin-4-ol. While specific degradation studies on this molecule are not extensively published, this document synthesizes information from related pyrimidine derivatives and established principles of drug degradation to propose likely degradation pathways and outline a robust, self-validating protocol for a stability-indicating analytical method (SIAM).
Introduction and Physicochemical Profile
5-(Aminomethyl)-2-methylpyrimidin-4-ol belongs to the aminopyrimidine class of compounds. Its structure, featuring a pyrimidine core with hydroxyl, methyl, and aminomethyl substituents, makes it susceptible to various degradation pathways. The pyrimidine moiety is a cornerstone of essential biomolecules, and understanding the stability of this specific analog is crucial for its application. For instance, the related compound, 4-Amino-5-aminomethyl-2-methylpyrimidine, is a known intermediate in Vitamin B1 synthesis.[1][2] The stability of such molecules directly impacts their biological activity and safety profile.
Stability testing, as outlined in regulatory guidelines such as those from the International Council for Harmonisation (ICH), is a non-negotiable aspect of pharmaceutical development.[3] It ensures that a drug substance maintains its quality, purity, and potency throughout its shelf life. A critical component of this testing is the development of a stability-indicating analytical method (SIAM)—a validated assay that can resolve the intact molecule from its degradation products, process impurities, and excipients.[3]
Table 1: Physicochemical Properties of 5-(Aminomethyl)-2-methylpyrimidin-4-ol
| Property | Value | Source |
| IUPAC Name | 5-(aminomethyl)-2-methylpyrimidin-4-ol | Inferred |
| Molecular Formula | C₆H₉N₃O | [4] |
| Molecular Weight | 139.16 g/mol | [4] |
| Structure | ![]() | - |
| Predicted pKa | ~4.5 (pyrimidine N), ~9.5 (aminomethyl) | General Chemical Knowledge |
| Predicted logP | -1.0 to 0.0 | General Chemical Knowledge |
Note: Some properties are estimated based on chemical structure and data from analogous compounds due to limited experimental data in public literature.
Predicted Degradation Pathways
Based on the functional groups present and the known chemistry of pyrimidine derivatives, several degradation pathways can be anticipated under stress conditions. The primary sites of instability are the aminomethyl side chain and the pyrimidine ring itself.
Hydrolytic Degradation
Hydrolysis is a probable degradation route in both acidic and alkaline aqueous solutions.
-
Side-Chain Modification: The aminomethyl group is susceptible to deamination, potentially forming the corresponding hydroxymethyl derivative, 5-(hydroxymethyl)-2-methylpyrimidin-4-ol. This is analogous to enzymatic conversions seen in related thiamine precursors.[1]
-
Ring Cleavage: Under more forceful conditions (e.g., hot alkali or strong acid), the pyrimidine ring itself may undergo hydrolytic cleavage.[5] Studies on uracil degradation have shown that the ring can be opened between the N-3 and C-4 positions.[6]
Oxidative Degradation
Oxidation is a significant threat to the stability of the molecule, likely affecting both the pyrimidine ring and the aminomethyl group.
-
N-Oxidation: The nitrogen atoms within the pyrimidine ring are nucleophilic and can be oxidized to form N-oxides, a known transformation for pyrimidine compounds.[7]
-
Side-Chain Oxidation: The primary amine of the aminomethyl group is a prime target for oxidation. This could lead to the formation of an imine, which could subsequently hydrolyze to a formyl derivative (5-formyl-2-methylpyrimidin-4-ol) or be further oxidized to a carboxylic acid (2-methyl-4-ol-pyrimidine-5-carboxylic acid). The formation of formylated derivatives has been observed in related compounds.[8]
Photolytic Degradation
Many heterocyclic aromatic compounds are susceptible to degradation upon exposure to UV or visible light. The specific photoproducts are difficult to predict without experimental data but could involve radical-mediated reactions, dimerization, or ring rearrangement.
The diagram below illustrates the most probable hydrolytic and oxidative degradation pathways.
Caption: Predicted hydrolytic and oxidative degradation routes.
Framework for a Stability-Indicating Analytical Method (SIAM)
A robust SIAM is essential to accurately quantify the parent compound and detect its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the industry standard for this purpose.[9][10] Coupling this with mass spectrometry (MS) allows for the structural elucidation of unknown degradants.
Experimental Workflow for SIAM Development
The development process is systematic, beginning with method development, proceeding to forced degradation studies, and concluding with method validation according to ICH guidelines.
Caption: Workflow for developing a stability-indicating method.
Step-by-Step Protocol: Forced Degradation Studies
Objective: To intentionally degrade the sample under harsh conditions to generate potential degradation products and demonstrate the specificity of the analytical method.
Materials:
-
5-(Aminomethyl)-2-methylpyrimidin-4-ol reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC-grade water, acetonitrile (ACN), and methanol (MeOH)
-
Phosphate or acetate buffer for mobile phase
-
Class A volumetric flasks
-
pH meter, calibrated
-
HPLC system with UV/DAD detector
-
Photostability chamber
-
Thermostatic oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., water or methanol).
-
Acid Hydrolysis:
-
To a flask, add an aliquot of stock solution and an equal volume of 1 M HCl.
-
Heat at 80°C for 2-4 hours.
-
Cool, neutralize with 1 M NaOH, and dilute to the final concentration (~50 µg/mL) with mobile phase.
-
-
Base Hydrolysis:
-
To a flask, add an aliquot of stock solution and an equal volume of 1 M NaOH.
-
Keep at room temperature for 1-2 hours.
-
Neutralize with 1 M HCl and dilute to the final concentration.
-
-
Oxidative Degradation:
-
To a flask, add an aliquot of stock solution and an equal volume of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
Dilute to the final concentration.
-
-
Thermal Degradation:
-
Store the solid reference standard in an oven at 105°C for 24 hours.
-
Dissolve the stressed solid and dilute to the final concentration.
-
-
Photolytic Degradation:
-
Expose the solid reference standard and a solution (~50 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Prepare the final concentration from the stressed samples.
-
-
Control Sample: Prepare an unstressed control sample by diluting the stock solution to the final concentration.
-
Analysis: Analyze all samples by HPLC-UV/DAD.
Table 2: Summary of Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration | Target Degradation |
| Acid Hydrolysis | 1 M HCl | 2-4 hours @ 80°C | 5-20% |
| Base Hydrolysis | 1 M NaOH | 1-2 hours @ RT | 5-20% |
| Oxidation | 3% H₂O₂ | 24 hours @ RT | 5-20% |
| Thermal | Solid State | 24 hours @ 105°C | 5-20% |
| Photolytic | ICH Q1B | N/A | Compare to dark control |
Proposed HPLC Method
Rationale: A C18 column is a versatile starting point for polar heterocyclic compounds. A gradient elution is chosen to ensure separation of the polar parent compound from potentially less polar degradation products. A phosphate buffer is used to control the ionization state of the amine and pyrimidine nitrogens, improving peak shape.
Table 3: Example HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 5% B to 40% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV Diode Array Detector (DAD) at 220 nm & 275 nm |
Data Interpretation and Validation
Upon analysis of the stressed samples, the resulting chromatograms should be carefully examined. The primary goals are:
-
Specificity/Selectivity: The method must demonstrate baseline resolution between the parent peak and all degradation product peaks. Peak purity analysis using a DAD is essential to confirm that no co-eluting peaks are present.
-
Mass Balance: The sum of the parent compound assay and the assays of all degradation products should ideally be between 95% and 105% of the initial concentration, indicating that all major degradants are accounted for.
-
Degradant Identification: For peaks exceeding the identification threshold (e.g., >0.1% as per ICH Q3A/B), LC-MS analysis should be performed to determine their mass and propose a structure.
Once the method is proven to be stability-indicating, it must be fully validated for parameters including linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Conclusion
While direct stability data for 5-(Aminomethyl)-2-methylpyrimidin-4-ol is limited, a robust scientific approach allows for the prediction of its likely degradation pathways and the development of a suitable analytical method for its study. The primary vulnerabilities of the molecule are predicted to be oxidative and hydrolytic degradation of the aminomethyl side chain and potential N-oxidation or cleavage of the pyrimidine ring. By employing the forced degradation and HPLC-MS methodologies detailed in this guide, researchers can establish a validated, stability-indicating method. This ensures the generation of reliable data, defines appropriate storage and handling procedures, and upholds the principles of scientific and pharmaceutical integrity.
References
- Degradation of Some Purine and Pyrimidine Derivatives by Hot Alkali. (n.d.). Biochemical Journal.
- Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology.
- 5-(Aminomethyl)-2-methylpyrimidin-4-amine. (n.d.). Benchchem.
- Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024). Creative Proteomics Blog.
- Degradation of Purine and Pyrimidine Nucleotides. (n.d.). eGyanKosh.
-
Chafetz, L. (1971). Stability-indicating assay methods for drugs and their dosage forms. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Pyrimidine metabolism. (n.d.). Wikipedia. Available at: [Link]
- 5-(Aminomethyl)-2-methylpyrimidin-4-amine. (n.d.). LGC Standards.
-
Stability Indicating Assay Method. (2023). IJCRT.org. Available at: [Link]
- Stability Indicating Analytical Method Development, Validation. (n.d.). IOSRPHR.
- Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. (n.d.). Journal of Pharmaceutical Negative Results.
- 5-(aminomethyl)-2-methylpyrimidin-4-ol. (n.d.). Clinivex.
- 5-(Aminomethyl)-4-methylpyrimidin-2-ol. (n.d.). BLD Pharm.
-
Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1. (2021). Organic Process Research & Development. Available at: [Link]
-
Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018). ResearchGate. Available at: [Link]
-
4-Amino-5-hydroxymethyl-2-methylpyrimidine. (2021). Human Metabolome Database. Available at: [Link]
- On the Structural Determination of Pyrimidine N-Oxides. (n.d.). Chemical and Pharmaceutical Bulletin.
-
Scheme of pyrimidine degradation pathways. (n.d.). ResearchGate. Available at: [Link]
- N-Formyl-4-amino-5-aminomethyl-2-methylpyrimidine. (n.d.). MiMeDB.
-
4-Amino-2-methyl-5-pyrimidinemethanamine. (n.d.). PubChem. Available at: [Link]
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An In-depth Technical Guide to the Solubility of 5-(Aminomethyl)-2-methylpyrimidin-4-ol in Organic Solvents
Foreword
In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's physicochemical properties is paramount for its successful application. This guide provides a comprehensive examination of the solubility of 5-(Aminomethyl)-2-methylpyrimidin-4-ol, a key intermediate in the synthesis of Thiamine (Vitamin B1) and a versatile building block for novel chemical entities.[1] While direct quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature, this document serves as a technical resource by providing foundational knowledge, theoretical frameworks, and standardized methodologies for its determination. We will also draw upon data from structurally related pyrimidines to infer potential solubility characteristics, offering a scientifically grounded starting point for researchers, scientists, and drug development professionals.
Introduction to 5-(Aminomethyl)-2-methylpyrimidin-4-ol
5-(Aminomethyl)-2-methylpyrimidin-4-ol and its predominant tautomeric form, 4-Amino-5-aminomethyl-2-methylpyrimidine (CAS 95-02-3), are aminopyrimidine derivatives of significant interest.[2][3] Often referred to as "Grewe diamine," this compound is a critical precursor in both the biological and chemical synthesis of Thiamine.[1] Its molecular structure, featuring both hydrogen bond donor and acceptor sites, dictates its interaction with various solvents and ultimately, its solubility. The solubility of this intermediate is a critical parameter that influences reaction kinetics, purification strategies (such as crystallization), and the overall efficiency of synthetic pathways.[4]
Physicochemical Properties
A baseline understanding of the compound's properties is essential for any solubility study.
| Property | Value | Source |
| Chemical Name | 5-(Aminomethyl)-2-methylpyrimidin-4-amine | [2] |
| CAS Number | 95-02-3 | [2] |
| Molecular Formula | C6H10N4 | [2][5] |
| Molecular Weight | 138.17 g/mol | [2] |
| Melting Point | 270-272 °C | [5] |
| pKa (Predicted) | 7.70 ± 0.29 | [5] |
| XLogP3 | -0.3 | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
Theoretical Framework of Solubility
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. It is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be soluble in one another. For 5-(Aminomethyl)-2-methylpyrimidin-4-ol, several factors are at play:
-
Polarity: The presence of amino and hydroxyl/amino groups, along with the nitrogen atoms in the pyrimidine ring, makes the molecule polar. Therefore, it is expected to have a higher affinity for polar solvents.
-
Hydrogen Bonding: The amino and hydroxyl/amino groups can act as hydrogen bond donors, while the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols, water) are likely to be effective at solvating this molecule.
-
Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid crystal together is a significant barrier to dissolution. A high melting point, such as that of the target compound, often indicates a strong crystal lattice and potentially lower solubility.
-
Polymorphism: The existence of different crystalline forms (polymorphs) can significantly impact solubility.[2] Different polymorphs will have different crystal lattice energies, leading to variations in their dissolution profiles. While no specific studies on the polymorphism of 5-(Aminomethyl)-2-methylpyrimidin-4-ol were identified, it is a critical consideration in experimental solubility studies.
Solubility Profile
Qualitative Solubility of 5-(Aminomethyl)-2-methylpyrimidin-4-ol
Published data on the solubility of 5-(Aminomethyl)-2-methylpyrimidin-4-ol is primarily qualitative. The following table summarizes the available information.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [5] |
| Methanol | Slightly Soluble (with heating) | [5][6] |
| Water | Slightly Soluble | [5] |
| Dichloromethane | Soluble | [7] |
| Ethyl Acetate | Soluble | [7] |
| Acetonitrile | Slightly Soluble | [6] |
| Aqueous Base | Slightly Soluble | [6] |
Quantitative Solubility of a Structurally Related Compound: 2-Aminopyrimidine
Given the scarcity of quantitative data for the target compound, we present the solubility data for 2-aminopyrimidine (CAS 109-12-6) as a valuable proxy. 2-Aminopyrimidine shares the core aminopyrimidine structure, providing insights into how this functional group interacts with a wide array of organic solvents. It is crucial to note that the additional aminomethyl and methyl groups on 5-(Aminomethyl)-2-methylpyrimidin-4-ol will influence its solubility relative to 2-aminopyrimidine. The aminomethyl group, in particular, is expected to increase polarity and hydrogen bonding capacity.
Diagram: Structural Comparison
Caption: Structural comparison of the target compound and the proxy compound.
The following table presents the mole fraction solubility (x) of 2-aminopyrimidine in seventeen organic solvents at various temperatures, as determined by the gravimetric method.
| Solvent | 272.65 K | 277.85 K | 283.05 K | 288.25 K | 293.45 K | 298.15 K | 303.35 K | 308.55 K | 313.75 K | 318.45 K | 323.35 K |
| Methanol | 0.0341 | 0.0398 | 0.0463 | 0.0538 | 0.0624 | 0.0722 | 0.0833 | 0.0959 | 0.1102 | 0.1265 | 0.1449 |
| Ethanol | 0.0195 | 0.0224 | 0.0257 | 0.0294 | 0.0337 | 0.0385 | 0.0439 | 0.0501 | 0.0570 | 0.0648 | 0.0736 |
| n-Propanol | 0.0163 | 0.0186 | 0.0212 | 0.0241 | 0.0274 | 0.0312 | 0.0355 | 0.0403 | 0.0458 | 0.0519 | 0.0588 |
| Isopropanol | 0.0116 | 0.0131 | 0.0148 | 0.0167 | 0.0188 | 0.0212 | 0.0239 | 0.0269 | 0.0303 | 0.0340 | 0.0382 |
| n-Butanol | 0.0125 | 0.0142 | 0.0161 | 0.0182 | 0.0206 | 0.0233 | 0.0263 | 0.0297 | 0.0335 | 0.0377 | 0.0425 |
| Isobutanol | 0.0121 | 0.0137 | 0.0155 | 0.0175 | 0.0198 | 0.0223 | 0.0251 | 0.0283 | 0.0318 | 0.0358 | 0.0402 |
| n-Pentanol | 0.0098 | 0.0110 | 0.0124 | 0.0139 | 0.0156 | 0.0175 | 0.0196 | 0.0220 | 0.0246 | 0.0276 | 0.0309 |
| Isopentanol | 0.0102 | 0.0115 | 0.0129 | 0.0145 | 0.0163 | 0.0183 | 0.0205 | 0.0230 | 0.0258 | 0.0289 | 0.0324 |
| Ethyl Acetate | 0.0345 | 0.0389 | 0.0438 | 0.0493 | 0.0555 | 0.0624 | 0.0701 | 0.0787 | 0.0883 | 0.0989 | 0.1107 |
| Butanone | 0.0313 | 0.0354 | 0.0400 | 0.0451 | 0.0509 | 0.0573 | 0.0644 | 0.0724 | 0.0812 | 0.0910 | 0.1018 |
| 2-Pentanone | 0.0201 | 0.0228 | 0.0258 | 0.0292 | 0.0330 | 0.0372 | 0.0419 | 0.0471 | 0.0529 | 0.0593 | 0.0664 |
| Acetone | 0.0287 | 0.0325 | 0.0367 | 0.0415 | 0.0468 | 0.0528 | 0.0595 | 0.0670 | 0.0753 | 0.0845 | 0.0946 |
| Acetonitrile | 0.0095 | 0.0106 | 0.0118 | 0.0131 | 0.0146 | 0.0162 | 0.0180 | 0.0199 | 0.0220 | 0.0243 | 0.0268 |
| Ethyl Formate | 0.0382 | 0.0432 | 0.0488 | 0.0550 | 0.0619 | 0.0696 | 0.0782 | 0.0878 | 0.0984 | 0.1102 | 0.1232 |
| Methyl Acetate | 0.0298 | 0.0337 | 0.0381 | 0.0430 | 0.0485 | 0.0546 | 0.0614 | 0.0689 | 0.0772 | 0.0864 | 0.0966 |
| Cyclopentanone | 0.0425 | 0.0488 | 0.0559 | 0.0639 | 0.0729 | 0.0830 | 0.0943 | 0.1069 | 0.1210 | 0.1367 | 0.1543 |
| Cyclohexanone | 0.0396 | 0.0454 | 0.0519 | 0.0592 | 0.0674 | 0.0765 | 0.0867 | 0.0981 | 0.1108 | 0.1249 | 0.1406 |
Data adapted from a study on 2-aminopyrimidine.[8]
This data reveals that for 2-aminopyrimidine, solubility is generally higher in polar aprotic solvents like cyclopentanone and cyclohexanone, and in polar protic solvents like methanol, compared to less polar solvents or acetonitrile.[8] The solubility consistently increases with temperature, which is characteristic of an endothermic dissolution process.[8]
Experimental Protocol for Solubility Determination: The Shake-Flask Method
To obtain precise and reliable solubility data for 5-(Aminomethyl)-2-methylpyrimidin-4-ol, the isothermal shake-flask method is the recommended "gold standard". This method establishes the thermodynamic equilibrium solubility.
Diagram: Shake-Flask Solubility Determination Workflow
Caption: Step-by-step workflow for the shake-flask solubility determination method.
Step-by-Step Methodology
-
Preparation: Add an excess amount of 5-(Aminomethyl)-2-methylpyrimidin-4-ol to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials to prevent solvent evaporation. Place them in a thermostatically controlled shaker or agitator at a constant temperature. Allow the mixtures to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe. It is critical to avoid aspirating any solid particles.
-
Filtration: Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step ensures the complete removal of any undissolved solid.
-
Analysis: Accurately dilute the filtered saturated solution with a suitable solvent. Quantify the concentration of 5-(Aminomethyl)-2-methylpyrimidin-4-ol in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.
-
Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of the compound in the original solvent. Express the results in appropriate units, such as mg/mL or mol/L.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the solubility of 5-(Aminomethyl)-2-methylpyrimidin-4-ol. While quantitative experimental data for this specific compound remains limited in the public domain, we have established a strong theoretical foundation for its solubility behavior based on its physicochemical properties. The inclusion of detailed quantitative data for the structurally similar 2-aminopyrimidine offers valuable comparative insights for solvent selection and process development.
The provided standardized shake-flask protocol empowers researchers to generate high-quality, reliable solubility data for 5-(Aminomethyl)-2-methylpyrimidin-4-ol in their solvents of interest. Such data is indispensable for the optimization of synthetic routes, the design of efficient crystallization and purification processes, and the formulation of new chemical entities derived from this important building block. Future work should focus on the experimental determination of this compound's solubility in a broad range of pharmaceutically and industrially relevant solvents, as well as an investigation into its potential polymorphism.
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Whitepaper: Strategic Synthesis and Targeted Isolation of the Pure 5-(Aminomethyl)-2-methylpyrimidin-4-ol Tautomer
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The precise control over molecular structure is paramount in drug discovery and development. Pyrimidin-4-ol derivatives are a critical class of heterocyclic compounds, yet their utility is often complicated by the presence of tautomeric mixtures.[1] This guide provides a comprehensive, in-depth technical framework for the strategic synthesis and definitive isolation of the pure 5-(Aminomethyl)-2-methylpyrimidin-4-ol tautomer. We move beyond simple procedural lists to explain the underlying chemical principles that govern experimental choices, from precursor synthesis to the nuanced challenges of tautomer separation. This document details validated protocols for synthesis, pH-mediated and chromatographic isolation, and rigorous analytical characterization, empowering researchers to confidently produce and validate the desired enol tautomer for downstream applications.
The Tautomeric Challenge of Pyrimidin-4-ols
Heterocyclic compounds containing a hydroxyl group adjacent to a ring nitrogen, such as pyrimidin-4-ols, exist in a dynamic equilibrium between two or more tautomeric forms.[2] For 5-(Aminomethyl)-2-methylpyrimidin-4-ol, this equilibrium is primarily between the aromatic alcohol (enol) form and the non-aromatic amide (keto or pyrimidone) form.
The predominance of one tautomer over the other is not fixed; it is a function of the molecule's environment, influenced by factors such as solvent polarity, pH, and temperature.[1] For biological applications, isolating a single, stable tautomer is often crucial, as each form possesses distinct structural and electronic properties, leading to different biological activities, receptor binding affinities, and pharmacokinetic profiles.[2] The keto form presents a hydrogen bond donor and acceptor (the amide), while the enol form presents an aromatic system and a more acidic hydroxyl group. This guide focuses on methods to selectively isolate the therapeutically relevant 5-(Aminomethyl)-2-methylpyrimidin-4-ol.
Figure 1: The dynamic keto-enol tautomeric equilibrium of the target compound.
Synthetic Strategy: A Two-Stage Approach
Direct synthesis of the target compound is complex. A more robust and well-documented strategy involves a two-stage approach: first, the synthesis of a stable, commercially relevant precursor, followed by a chemical modification to introduce the 4-hydroxyl group. We have selected 4-Amino-5-aminomethyl-2-methylpyrimidine, often called Grewe diamine, as the key intermediate due to its established synthetic routes developed for Vitamin B1 production.[3][4][5]
Stage 1: Synthesis of Grewe Diamine (Precursor)
The synthesis of Grewe diamine can be efficiently achieved from inexpensive starting materials like malononitrile and acetamidine hydrochloride.[6][7] The workflow below outlines a scalable process.
Figure 2: A validated synthetic workflow for the precursor, Grewe Diamine.
Rationale for this Pathway:
-
Cost-Effectiveness: This route utilizes readily available and less expensive starting materials compared to more complex multi-step procedures.[7]
-
Scalability: The reactions, particularly the final hydrogenation step, are well-suited for scaling from laboratory to pilot plant production.[6]
-
Robustness: The formation of the pyrimidine ring through condensation of an enamine with an amidine is a classic and high-yielding reaction in heterocyclic chemistry.
Stage 2: Conversion of Amino to Hydroxyl Group
With the precursor in hand, the critical step is the conversion of the 4-amino group to a 4-hydroxyl group. The most reliable method for this transformation on an electron-rich heteroaromatic ring is diazotization followed by hydrolysis.
-
Diazotization: The 4-amino group is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like H₂SO₄) at low temperatures (0-5 °C) to form an unstable diazonium salt.
-
Hydrolysis: The reaction mixture is then carefully warmed. The diazonium group, being an excellent leaving group (N₂ gas), is displaced by water to yield the desired 5-(Aminomethyl)-2-methylpyrimidin-4-ol.
Causality Behind Experimental Choices:
-
Low Temperature: Diazonium salts are notoriously unstable and can decompose explosively at higher temperatures. Maintaining a temperature of 0-5 °C is critical for safety and to prevent unwanted side reactions.
-
Strong Acid: A strong, non-nucleophilic acid is required to generate nitrous acid and prevent competitive side reactions where the counter-ion might attack the diazonium intermediate.
Isolation of the Pure 5-(Aminomethyl)-2-methylpyrimidin-4-ol Tautomer
This is the most challenging phase of the process. Since the keto and enol forms exist in equilibrium, the goal is to shift this equilibrium and exploit the differing physical properties of the tautomers to effect a separation.
Figure 3: Decision workflow for selecting an appropriate tautomer isolation strategy.
Strategy 1: pH-Mediated Precipitation
The tautomers possess different pKa values due to their structural differences.[8] The enol form has an acidic phenolic hydroxyl group, while the keto form has a less acidic N-H proton. This difference can be exploited. By carefully adjusting the pH of the aqueous solution, one can selectively protonate or deprotonate one tautomer, altering its solubility and potentially causing it to precipitate, thus shifting the equilibrium.
Strategy 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For the highest purity, chromatographic separation is the method of choice.[9] The two tautomers have different polarities. The enol (-ol) form is generally more polar than the keto form due to the exposed hydroxyl group.
-
Principle: In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The less polar keto tautomer will have a stronger affinity for the stationary phase and thus a longer retention time, while the more polar enol tautomer will elute earlier.
-
Self-Validation: The presence of two distinct, well-resolved peaks on the chromatogram provides direct evidence of the presence of both tautomers in the initial mixture. Collecting the fraction corresponding to the desired peak ensures isolation.
Analytical Validation and Characterization
Once isolated, the identity and purity of the 5-(Aminomethyl)-2-methylpyrimidin-4-ol tautomer must be confirmed unequivocally. A combination of spectroscopic methods is required.[10][11]
| Analytical Technique | Keto Tautomer (Pyrimidone) | Enol Tautomer (Pyrimidin-4-ol) | Rationale |
| ¹H NMR | Broad N-H signal (~10-12 ppm). Aliphatic-like ring protons. | Sharp O-H signal (~9-11 ppm, D₂O exchangeable). Aromatic ring protons. | The chemical environment of the ring protons and the exchangeable proton (N-H vs. O-H) are distinct.[10] |
| ¹³C NMR | C=O (carbonyl) signal (~160-170 ppm). | C-OH signal (~155-165 ppm). | The presence of a carbonyl carbon is a definitive marker for the keto form. |
| FTIR Spectroscopy | Strong C=O stretch (~1650-1690 cm⁻¹). N-H stretch (~3200-3400 cm⁻¹). | Broad O-H stretch (~3200-3600 cm⁻¹). Absence of strong C=O stretch. C=C aromatic stretches (~1500-1600 cm⁻¹). | The carbonyl stretch is a powerful and easily identifiable peak exclusive to the keto tautomer.[10] |
| UV-Vis Spectroscopy | Different λ_max compared to enol form. | Different λ_max due to the fully aromatic system. | The extent of the conjugated π-system differs between the two tautomers, resulting in distinct electronic transitions.[11] |
Detailed Experimental Protocols
Protocol 5.1: Synthesis of 4-Amino-5-aminomethyl-2-methylpyrimidine (Grewe Diamine)
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a dropping funnel, add malononitrile (1.0 eq) and dimethylformamide (DMF, 5 vol). Cool the mixture to 0 °C.
-
Enamine Formation: Slowly add dimethyl sulfate (1.1 eq) while maintaining the temperature below 10 °C. Stir for 2 hours. This forms the enamine intermediate in situ.
-
Condensation: Add acetamidine hydrochloride (1.5 eq) and a base such as sodium ethoxide (1.5 eq) to the reaction mixture.
-
Cyclization: Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction mixture, quench with water, and extract the product (4-amino-2-methylpyrimidine-5-carbonitrile) with a suitable organic solvent (e.g., ethyl acetate).
-
Hydrogenation: Transfer the isolated nitrile to a high-pressure reactor. Add ethanol as a solvent and a catalytic amount of wet Raney Nickel.
-
Reduction: Pressurize the reactor with hydrogen gas (e.g., 4 MPa) and heat to 100 °C for 5 hours.[12]
-
Isolation: Cool the reactor, filter off the catalyst, and concentrate the filtrate under reduced pressure to yield Grewe Diamine as a solid.
Protocol 5.2: Isolation of 5-(Aminomethyl)-2-methylpyrimidin-4-ol via Preparative HPLC
-
System Preparation: Use a preparative RP-HPLC system with a C18 column.
-
Mobile Phase: Prepare an isocratic mobile phase of 95:5 Water:Acetonitrile with 0.1% formic acid. The acid helps to ensure sharp peaks by keeping the aminomethyl group protonated.
-
Sample Preparation: Dissolve the crude product from the diazotization step in a minimum amount of the mobile phase.
-
Injection and Fraction Collection: Inject the sample onto the column. Monitor the elution profile at a suitable wavelength (e.g., 254 nm). Collect the fraction corresponding to the first major peak (the more polar enol tautomer).
-
Product Recovery: Combine the collected fractions and remove the acetonitrile under reduced pressure. Lyophilize the remaining aqueous solution to obtain the pure 5-(Aminomethyl)-2-methylpyrimidin-4-ol as its formate salt.
Conclusion
The synthesis and isolation of a single, pure tautomer of 5-(Aminomethyl)-2-methylpyrimidin-4-ol is a non-trivial but achievable goal. Success hinges on a strategic approach that combines a robust synthesis of a key precursor with a carefully chosen isolation technique that exploits the subtle physicochemical differences between the tautomeric forms. By understanding the principles of tautomeric equilibria and applying rigorous analytical validation, researchers can confidently obtain the desired pyrimidin-4-ol isomer, a critical step in advancing drug discovery programs that utilize this important pharmacophore.
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- MDPI. (2023). Spectroscopic Investigation, Component Analysis, and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H-chromeno[4,3-d]pyrazolo[1,5-a]pyrimidin-6-one.
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Exploring the mechanism of action of 5-(Aminomethyl)-2-methylpyrimidin-4-ol derivatives
An In-Depth Technical Guide to the Mechanism of Action of 5-(Aminomethyl)-2-methylpyrimidin-4-ol Derivatives
Authored by a Senior Application Scientist
Abstract
The 5-(aminomethyl)-2-methylpyrimidin-4-ol scaffold represents a versatile and privileged structure in medicinal chemistry. While the parent molecule plays a crucial role as a biological precursor, its derivatives have been shown to exhibit a remarkable breadth of pharmacological activities. This technical guide provides a comprehensive exploration of the diverse mechanisms of action associated with these compounds, moving from their fundamental role in metabolism to their targeted interactions in complex disease pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical class. We will delve into specific examples, detailing the molecular interactions, signaling pathways, and experimental methodologies used to elucidate their mechanisms.
The Foundational Role: A Precursor in Vitamin B1 (Thiamine) Biosynthesis
The core structure, closely related to 5-(aminomethyl)-2-methylpyrimidin-4-amine (also known as Grewe diamine), is a fundamental building block in the biosynthesis of thiamine (Vitamin B1).[1] This essential vitamin is a cofactor for enzymes involved in crucial metabolic processes. The mechanism at this foundational level involves the enzymatic conversion of the pyrimidine moiety into the active form of the vitamin.
Specifically, 5-(aminomethyl)-2-methylpyrimidin-4-amine is a substrate for the enzyme thiaminase II (TenA).[1] This enzyme catalyzes the hydrolysis of the aminomethyl group to yield 4-amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a direct precursor in the thiamine salvage pathway.[1] This metabolic role underscores the inherent biocompatibility and recognition of the pyrimidine core by biological systems.
Diversification of Activity: From Metabolic Intermediate to Therapeutic Agent
The true therapeutic potential of this scaffold is unlocked through chemical modification, leading to derivatives with highly specific and potent activities against a range of diseases. The following sections will explore the mechanisms of action of these derivatives in key therapeutic areas.
Anticancer Activity: Targeting Key Kinases and Proliferation Pathways
The pyrimidine core has proven to be an excellent scaffold for the development of potent and selective kinase inhibitors, a cornerstone of modern oncology.
Certain 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), two critical targets in AML.[2]
-
Mechanism of Action: These derivatives function as ATP-competitive inhibitors. Molecular docking studies have revealed that the pyrimidine core forms crucial hydrogen bonds with the hinge region residues of both FLT3 (Cys694) and CHK1 (Cys87).[2] The aminomethyl substituent at the 4-position of the pyrimidine ring further enhances binding by forming hydrogen bond interactions with polar residues within the active site.[2] By simultaneously inhibiting FLT3, which is frequently mutated and constitutively active in AML, and CHK1, a key regulator of the DNA damage response, these compounds can induce apoptosis and overcome resistance in cancer cells.[2]
A typical in vitro kinase inhibition assay to determine the IC50 values for FLT3 and CHK1 would involve the following steps:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Dilute the compound to various concentrations in assay buffer.
-
Prepare solutions of recombinant FLT3 and CHK1 enzymes, their respective peptide substrates, and ATP.
-
-
Assay Procedure:
-
In a 96-well plate, add the kinase, the test compound at varying concentrations, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature for a specific duration.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the phosphorylated substrate, often using a fluorescence-based method.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Derivatives of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine have been developed as selective inhibitors of JAK2, particularly the V617F mutant which is a driver in many MPNs.[3][4]
-
Mechanism of Action: These compounds act by inhibiting the autophosphorylation of JAK2, which in turn blocks the activation of downstream signaling pathways, such as the STAT signaling cascade.[3][4] This inhibition of aberrant signaling leads to a reduction in the overproduction of myeloid cells that characterizes MPNs. The selectivity for JAK2 over other JAK family members (JAK1, JAK3, and TYK2) is a critical aspect of their mechanism, leading to a more favorable side-effect profile.[3][4]
Caption: Inhibition of the JAK2/STAT signaling pathway by a pyrimidine derivative.
Antiviral Activity
Certain derivatives, such as 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazoles, have demonstrated significant antiviral activity, for instance against the tobacco mosaic virus (TMV).[1]
-
Mechanism of Action: While the precise mechanism for these specific compounds is still under investigation, pyrimidine analogs are known to interfere with viral replication through several potential mechanisms. These can include:
-
Inhibition of viral enzymes: Acting as inhibitors of viral polymerases or proteases.
-
Incorporation into viral nucleic acids: Acting as chain terminators during viral DNA or RNA synthesis.
-
Interference with viral entry or assembly: Blocking the interaction of the virus with host cells or preventing the formation of new viral particles.
-
Enzyme Inhibition in Metabolic Diseases: DPP-4 Inhibitors for Diabetes
Aminomethyl-pyridine and pyrazolopyrimidine derivatives, which share structural similarities with the core topic, have been developed as inhibitors of dipeptidyl peptidase-4 (DPP-4).[5][6] DPP-4 is a key enzyme in glucose homeostasis, and its inhibition is a therapeutic strategy for type 2 diabetes.
-
Mechanism of Action: These inhibitors are designed to fit into the active site of the DPP-4 enzyme. The aminomethyl group is often crucial for forming hydrogen bonds with specific amino acid residues in the active site, such as glutamic acid residues.[5] By blocking the activity of DPP-4, these compounds prevent the degradation of incretin hormones like GLP-1 and GIP. This leads to increased insulin secretion, reduced glucagon release, and improved glucose control.[5]
Caption: Workflow for identifying selective DPP-4 inhibitors.
Structure-Activity Relationships (SAR) and Mechanistic Insights
The diverse biological activities of 5-(aminomethyl)-2-methylpyrimidin-4-ol derivatives are a direct consequence of the specific functional groups appended to the core pyrimidine scaffold. The following table summarizes key SAR observations and their mechanistic implications.
| Position of Substitution | Substituent | Observed Activity | Mechanistic Implication | Reference |
| 5-position | Aminomethyl | Essential for DPP-4 inhibition | Forms key hydrogen bonds in the enzyme active site. | [5] |
| 2-position | Aminopyrimidine | Dual FLT3/CHK1 inhibition | Interacts with the hinge region of the kinases. | [2] |
| Ring Fusion | Pyrazolopyrimidine | DPP-4 inhibition | Provides a rigid scaffold for optimal presentation of interacting groups. | [6] |
| Various | Trifluoromethyl | Enhanced kinase inhibitory potency | Can modulate electronic properties and improve binding affinity. | [2] |
Future Directions and Conclusion
The 5-(aminomethyl)-2-methylpyrimidin-4-ol scaffold and its derivatives continue to be a fertile ground for drug discovery. The journey from a simple metabolic precursor to a diverse array of targeted therapeutics highlights the power of medicinal chemistry to modulate biological function. Future research will likely focus on:
-
Further optimization of selectivity: To minimize off-target effects and improve safety profiles.
-
Exploration of new therapeutic areas: The versatility of the scaffold suggests potential applications in other diseases, such as neurodegenerative and infectious diseases.
-
Development of covalent inhibitors: To achieve prolonged and irreversible target engagement.
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- Deng, M., et al. (2023). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 14(7), 1333-1345. (URL: )
- Zhang, Y., et al. (2023). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 14(8), 1113-1121. (URL: )
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Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. (URL: [Link])
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Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 14(8), 1113-1121. (URL: [Link])
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Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 28(15), 5894. (URL: [Link])
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Synthesis and Pharmacological Evaluation of Aminopyrimidine Series of 5-HT1A Partial Agonists. Journal of Medicinal Chemistry, 52(5), 1207-1211. (URL: [Link])
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Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1. (URL: [Link])
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Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 2005-2016. (URL: [Link])
-
Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. ACS Medicinal Chemistry Letters, 1(7), 334-338. (URL: [Link])
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Synthesis of β-Amino Carbonyl 6-(Aminomethyl)- and 6-(Hydroxymethyl)pyrazolopyrimidines for DPP-4 Inhibition Study. Current Medicinal Chemistry, 25(27), 3244-3261. (URL: [Link])
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In silico prediction of 5-(Aminomethyl)-2-methylpyrimidin-4-ol bioactivity
An In-Depth Technical Guide: In Silico Prediction of 5-(Aminomethyl)-2-methylpyrimidin-4-ol Bioactivity
Abstract
In the landscape of modern drug discovery, computational, or in silico, methods have become indispensable for accelerating the identification and optimization of novel therapeutic agents.[1][2] These techniques allow researchers to predict the biological activity of a molecule and evaluate its potential as a drug candidate before committing to resource-intensive laboratory synthesis and testing. This guide provides a comprehensive technical overview of the core in silico methodologies used to predict the bioactivity of 5-(Aminomethyl)-2-methylpyrimidin-4-amine, a known intermediate in Vitamin B1 (Thiamine) biosynthesis.[3] For the purpose of this guide, we will walk through a complete computational workflow, from initial molecule preparation and target identification to molecular docking, pharmacophore modeling, and pharmacokinetic property prediction, to assess its hypothetical bioactivity.
Introduction: The Compound and the Computational Approach
Compound Profile: 5-(Aminomethyl)-2-methylpyrimidin-4-amine
5-(Aminomethyl)-2-methylpyrimidin-4-amine (CAS No. 95-02-3), also known as Grewe diamine, is an aminopyrimidine derivative.[3][4] Its most well-documented role is as a critical intermediate in the thiamine salvage pathway, where it serves as a substrate for the enzyme thiaminase II (TenA).[3] This enzyme hydrolyzes the aminomethyl group to form 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP), a direct precursor for thiamin biosynthesis.[3][5] The presence of reactive primary amino groups also makes it a versatile scaffold for chemical synthesis.[3]
| Property | Value | Source |
| Molecular Formula | C₆H₁₀N₄ | [4][6] |
| Molecular Weight | 138.17 g/mol | [4] |
| IUPAC Name | 5-(aminomethyl)-2-methylpyrimidin-4-amine | [4] |
| Canonical SMILES | CC1=NC=C(C(=N1)N)CN | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 4 | [6] |
| Rotatable Bond Count | 1 | [6] |
| XLogP3 | -0.3 | [6] |
The Rationale for In Silico Prediction
Drug discovery is a complex, costly, and time-intensive process.[7] In silico methods offer a powerful alternative to traditional high-throughput screening by enabling the rapid evaluation of chemical compounds against biological targets.[1] Techniques such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can significantly reduce costs and accelerate timelines by prioritizing promising candidates and identifying potential liabilities early in the development pipeline.[8][9]
The Integrated In Silico Workflow
The computational prediction of bioactivity follows a structured pipeline. The process begins with identifying a biological target and preparing digital 3D models of both the small molecule (the ligand) and the target (the receptor). This is followed by predictive modeling to assess their interaction and the molecule's drug-like properties.
Target Identification: From Known Biology to Novel Hypotheses
The choice of a biological target is the most critical first step. For our subject compound, its established role in thiamine biosynthesis provides a logical starting point.
Knowledge-Based Target Selection
The compound is a known substrate for Thiaminase II (TenA) . This enzyme is present in bacteria, archaea, and plants and plays a role in salvaging the pyrimidine moiety of thiamine. Therefore, TenA is an excellent candidate for initial structure-based studies, such as molecular docking, to validate our computational workflow. Inhibiting this enzyme could, hypothetically, have antimicrobial effects in pathogens that rely on this salvage pathway.
Computational Target Prediction (Hypothetical)
Beyond its known targets, in silico methods can predict novel protein interactions.[10] These approaches reverse the typical screening paradigm: instead of screening many compounds against one target, they screen one compound against many potential targets.[10] Methods include:
-
Chemical Similarity Searching: Comparing the compound to databases of ligands with known targets.
-
Panel Docking: Docking the compound against a large panel of diverse protein structures.[10]
-
Machine Learning/AI: Using models trained on vast datasets of compound-protein interactions to predict binding probabilities.[2]
Structure-Based Prediction: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction via a scoring function.[1][11] This method is fundamental for understanding binding mechanisms and for virtual screening.[1]
Causality Behind the Protocol
The goal of this protocol is to simulate the binding event between our compound and its target, Thiaminase II. Each step is designed to prepare the molecules for a physically realistic simulation. We remove water because it can interfere with the binding site prediction unless specific water-mediated interactions are being studied. We add hydrogens because they are crucial for forming hydrogen bonds but are often absent in static crystal structures. Charges and atom types are assigned to allow the software's force field to accurately calculate intermolecular forces like van der Waals interactions, electrostatic interactions, and hydrogen bonds. The "grid box" defines the specific search space for the ligand, focusing the computational effort on the protein's active site to save time and increase accuracy.
Detailed Protocol: Docking with AutoDock
This protocol uses UCSF Chimera for visualization and preparation and AutoDock Vina for the docking calculation, both of which are widely used and freely available for academic use.[12]
Step 1: Receptor and Ligand Preparation
-
Fetch Receptor: Open UCSF Chimera. Go to File > Fetch by ID. Select PDB and enter a PDB ID for Thiaminase II (e.g., 2HMP from Bacillus subtilis). Click Fetch.[12]
-
Clean Receptor: Remove water molecules and any co-crystallized ligands or ions not relevant to the binding site. (Select > Structure > solvent, then Actions > Atoms/Bonds > delete).
-
Prepare Receptor for Docking: Use the Tools > Structure Editing > Dock Prep tool in Chimera. This will add hydrogens, assign charges (Gasteiger), and repair any structural issues. Save the prepared receptor as receptor.pdbqt.
-
Prepare Ligand: Obtain the 3D structure of 5-(Aminomethyl)-2-methylpyrimidin-4-amine from a source like PubChem (CID 66762) as an SDF or MOL2 file.[4] Open it in Chimera. Use Dock Prep to add hydrogens and assign charges. Save the prepared ligand as ligand.pdbqt.
Step 2: Defining the Binding Site (Grid Generation)
-
Identify Active Site: If the binding site is known from the PDB entry's co-crystallized ligand, use that as the center for the grid box.
-
Set Grid Box: In AutoDockTools or Chimera's AutoDock Vina tool, define the center and dimensions (in Ångströms) of a "grid box" that encompasses the entire binding pocket. For blind docking, the box should cover the whole protein.[13]
-
Generate Configuration File: Save the grid parameters into a configuration file, e.g., conf.txt. This file will also specify the paths to receptor.pdbqt and ligand.pdbqt.
Step 3: Running the Docking Simulation
-
Execute Vina: Open a command-line terminal. Navigate to your working directory.
-
Run the Command: Execute the following command: vina --config conf.txt --out results.pdbqt --log results.log
-
Wait for Completion: The process may take several minutes depending on the complexity of the molecules and the size of the grid box.[13][14]
Step 4: Analysis of Results
-
Binding Affinity: Open the results.log file. The top of the file will list the predicted binding affinities (in kcal/mol) for the best binding modes. Lower, more negative values indicate stronger predicted binding.[11]
-
Visualize Poses: Load the receptor.pdbqt and results.pdbqt files into Chimera or PyMOL. The results file contains multiple binding poses.
-
Analyze Interactions: Examine the top-ranked pose. Use visualization software to identify key interactions like hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and specific amino acid residues in the active site.
Ligand-Based Prediction: Pharmacophore and QSAR Modeling
When a high-quality receptor structure is unavailable, or to complement structure-based methods, ligand-based approaches are used. These methods rely on the principle that molecules with similar structures or properties often have similar biological activities.[7]
Pharmacophore Modeling
A pharmacophore is an abstract 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target.[15][16]
-
Why it's used: Pharmacophore models are excellent for virtual screening of large compound databases to find structurally diverse molecules that still fit the essential binding features.[17][18] They enable "scaffold hopping" to discover novel chemical series.[18]
-
Generation:
-
Ligand-Based: Generated by aligning a set of known active molecules and extracting their common chemical features.
-
Structure-Based: Derived directly from the key interaction points within a protein's binding site.[15]
-
-
Application: The generated pharmacophore model is used as a 3D query to filter large chemical databases, rapidly identifying molecules that match the query and are therefore likely to be active.[15]
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that correlate the chemical structure of compounds with their biological activity.[7][8]
-
Why it's used: QSAR is invaluable for lead optimization. Once a lead compound is identified, a QSAR model built from its analogs can predict which structural modifications will enhance potency or reduce toxicity, thereby guiding rational drug design.[8][9]
-
Workflow:
-
Data Preparation: Collect a dataset of structurally related compounds with experimentally measured biological activity.
-
Descriptor Calculation: For each molecule, calculate numerical descriptors representing its physicochemical properties (e.g., logP, molecular weight, polar surface area) and structural features.
-
Model Building: Use statistical methods (like Multiple Linear Regression) or machine learning algorithms (like Support Vector Machines or Neural Networks) to build a mathematical model linking the descriptors to the activity.[8]
-
Validation: Rigorously validate the model's predictive power using internal (cross-validation) and external test sets of compounds not used in model training.[7]
-
Predicting "Druggability": ADMET Assessment
A potent compound is useless if it cannot reach its target in the body or is toxic. ADMET prediction evaluates a molecule's pharmacokinetic and safety profile.[19] Numerous free web servers, such as ADMETlab and SwissADME, provide robust predictions based on large datasets of experimental results.[20][21][22]
Self-Validating Protocol: Using Consensus and Reference
To ensure trustworthiness, it is best practice to use multiple prediction tools and compare the results. Furthermore, predictions should be contextualized by comparing them to the known properties of approved drugs. The ADMET-AI server, for instance, compares predictions against the DrugBank database.[19]
Predicted ADMET Profile of 5-(Aminomethyl)-2-methylpyrimidin-4-amine
The following table summarizes hypothetical results generated from a consensus of online ADMET predictors (e.g., ADMETlab 3.0).
| Parameter | Category | Predicted Value/Class | Interpretation & Rationale |
| Absorption | Human Intestinal Absorption | Good | The molecule is small and relatively polar, suggesting good absorption after oral administration. |
| Caco-2 Permeability | Moderate | Predicts moderate ability to cross the intestinal epithelial barrier. | |
| P-gp Substrate | No | The compound is not likely to be actively pumped out of cells by P-glycoprotein, which is favorable for bioavailability. | |
| Distribution | BBB Permeability | Low | The molecule's polarity (low XLogP3) suggests it is unlikely to cross the blood-brain barrier, potentially reducing CNS side effects. |
| Plasma Protein Binding | Low | Predicted to have low binding to plasma proteins, meaning more of the free drug is available to act on its target. | |
| Metabolism | CYP450 2D6 Inhibitor | No | Unlikely to interfere with the metabolism of many common drugs, reducing the risk of drug-drug interactions. |
| CYP450 3A4 Inhibitor | No | Similar to 2D6, lack of inhibition of this major metabolic enzyme is a positive safety feature. | |
| Excretion | Renal Organic Cation Transporter | Substrate (Likely) | The primary amine groups suggest it may be actively secreted by the kidneys, influencing its clearance rate. |
| Toxicity | hERG Inhibition | Low Risk | Predicted not to block the hERG potassium channel, reducing the risk of cardiac toxicity. |
| AMES Mutagenicity | Non-mutagenic | The structure does not contain typical alerts for mutagenicity, suggesting a low risk of causing DNA mutations. | |
| Oral Rat Acute Toxicity | Class IV | Predicted to have low acute toxicity if ingested. |
Conclusion: Synthesizing the Data
This in-depth guide outlines a comprehensive in silico workflow for predicting the bioactivity of 5-(Aminomethyl)-2-methylpyrimidin-4-amine.
-
Bioactivity: Molecular docking simulations against its known target, Thiaminase II, can validate its binding mode and provide a quantitative estimate of its affinity. Further screening against other targets using pharmacophore models or panel docking could reveal novel bioactivities, potentially in areas like antimicrobial research.[23][24]
-
Druggability: The predicted ADMET profile is largely favorable. The compound shows potential for good oral absorption and a low risk of common toxicities or drug-drug interactions. Its low predicted BBB permeability suggests it would be suitable for targeting peripheral diseases.
The collective evidence from this multi-faceted computational analysis provides a strong foundation for prioritizing 5-(Aminomethyl)-2-methylpyrimidin-4-amine or its rationally designed analogs for further experimental validation. The convergence of structure-based, ligand-based, and ADMET prediction models provides a robust, self-validating framework for modern, efficient drug discovery.
References
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Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. Available at: [Link]
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Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Neovarsity. Available at: [Link]
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RJ Wave. (n.d.). QSAR Modeling in Drug Discovery and Development: Principles, Methods, and Applications – A Comprehensive Review. RJ Wave. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery. JOCPR. Available at: [Link]
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Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current Medicinal Chemistry. Available at: [Link]
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YouTube. (2023). Mastering Molecular Docking: A Step-by-Step Guide with Schrodinger Software. YouTube. Available at: [Link]
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ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. Available at: [Link]
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Chemistry LibreTexts. (2022). 7.5: Molecular Docking Experiments. Chemistry LibreTexts. Available at: [Link]
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ADMET-AI. (n.d.). ADMET-AI. ADMET-AI. Available at: [Link]
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Nucleic Acids Research | Oxford Academic. (2024). ADMETlab 3.0: an updated comprehensive online ADMET prediction platform enhanced with broader coverage, improved performance, API functionality and decision support. Oxford Academic. Available at: [Link]
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PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. PubChem. Available at: [Link]
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PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanamine. PubChem. Available at: [Link]
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Methodological & Application
Application Note & Protocol: A Guideline for the Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-ol
Abstract
This comprehensive guide details two robust synthetic pathways for the preparation of 5-(Aminomethyl)-2-methylpyrimidin-4-ol, a key heterocyclic building block with significant potential in medicinal chemistry and drug development. The protocols outlined herein are designed for researchers and scientists, providing not only step-by-step instructions but also the underlying chemical principles and strategic considerations for each transformation. We present two distinct and viable routes, leveraging common starting materials and established chemical transformations to afford the target molecule. The first route proceeds through a cyanopyrimidine intermediate, involving a cyclization, reduction, and a key diazotization-hydrolysis step. The second, more direct route, utilizes a hydroxymethylpyrimidine precursor, followed by a targeted amination of the C5 side chain. This document provides detailed experimental procedures, safety precautions, and characterization data, underpinned by authoritative references to ensure scientific rigor and reproducibility.
Introduction
Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous biologically active compounds, including pharmaceuticals and vitamins. The specific compound, 5-(Aminomethyl)-2-methylpyrimidin-4-ol, is a valuable synthetic intermediate. Its structure, featuring a reactive primary amine and a pyrimidinol core, makes it an attractive scaffold for the synthesis of diverse compound libraries for screening in drug discovery programs. The closely related analogue, 4-Amino-5-aminomethyl-2-methylpyrimidine (also known as Grewe diamine), is a well-established key intermediate in the biosynthesis of Thiamin (Vitamin B1)[1]. The substitution of the 4-amino group with a hydroxyl group in the target molecule can significantly alter its physicochemical properties and biological activity, opening avenues for the development of novel therapeutic agents.
This application note provides two distinct, well-documented synthetic strategies to obtain 5-(Aminomethyl)-2-methylpyrimidin-4-ol, designed to be adaptable to standard laboratory settings.
Synthetic Strategies Overview
Two primary retrosynthetic pathways have been devised based on a comprehensive review of the chemical literature.
Route A: The Cyanopyrimidine Pathway
This route commences with the construction of the pyrimidine ring to form 2-methyl-4-amino-5-cyanopyrimidine. This key intermediate then undergoes reduction of the nitrile group to the desired aminomethyl functionality. The final step involves the conversion of the 4-amino group to a 4-hydroxyl group via a diazotization reaction followed by hydrolysis.
Route B: The Hydroxymethylpyrimidine Pathway
This alternative approach begins with the synthesis of 5-(hydroxymethyl)-2-methylpyrimidin-4-ol. This precursor, which already contains the desired pyrimidinol core, is then subjected to a functional group interconversion at the C5 position, converting the hydroxymethyl group into the target aminomethyl group. This is typically achieved by first converting the alcohol to a better leaving group (e.g., a tosylate or halide) followed by nucleophilic substitution with an amine source.
Visualization of Synthetic Pathways
Caption: Overview of the two synthetic routes to 5-(Aminomethyl)-2-methylpyrimidin-4-ol.
Part 1: Detailed Protocol for Route A - The Cyanopyrimidine Pathway
This pathway offers a versatile approach, building the core heterocycle first and then tailoring the functional groups.
Step 1.1: Synthesis of 2-Methyl-4-amino-5-cyanopyrimidine
The formation of the pyrimidine ring can be achieved through the condensation of an amidine with a suitable three-carbon precursor. A common and effective method involves the reaction of acetamidine with a derivative of malononitrile. Several patents describe scalable processes for this intermediate[2][3].
Rationale: This condensation reaction is a classic method for pyrimidine synthesis, known for its efficiency and the ready availability of starting materials. The use of malononitrile derivatives provides a direct route to the 5-cyano-substituted pyrimidine.
Experimental Protocol:
-
Preparation of the enamine intermediate: In a well-ventilated fume hood, react malononitrile with an ionic salt compound, such as one prepared in situ from DMF and dimethyl sulfate, in a suitable solvent under basic conditions[4].
-
Cyclization with Acetamidine: Without isolation of the enamine intermediate, add acetamidine hydrochloride to the reaction mixture in the presence of a base (e.g., sodium methoxide in methanol)[3].
-
Reaction Conditions: Stir the mixture at room temperature for 12-15 hours.
-
Work-up and Isolation: The product typically precipitates from the reaction mixture. Collect the solid by filtration, wash with cold methanol, and dry under vacuum to yield 2-methyl-4-amino-5-cyanopyrimidine as a white solid.
| Reagent/Solvent | Molar Ratio (relative to malononitrile) | Key Parameters | Expected Yield |
| Malononitrile | 1.0 | - | - |
| Ionic Salt (from DMF/Me2SO4) | 1.1 | Prepared in situ | - |
| Acetamidine HCl | 1.1 | - | 65-70%[4] |
| Sodium Methoxide | 2.2 | Base | - |
| Methanol | Solvent | - | - |
Step 1.2: Reduction of the Nitrile Group
The cyano group of 2-methyl-4-amino-5-cyanopyrimidine is reduced to a primary amine to furnish 5-(aminomethyl)-2-methylpyrimidin-4-amine.
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of nitriles to primary amines. Raney nickel is a common catalyst for this transformation, although other catalysts like palladium on carbon can also be employed.
Experimental Protocol:
-
Catalyst Preparation: In a hydrogenation vessel, suspend Raney nickel (approx. 10% by weight of the substrate) in anhydrous ethanol.
-
Reaction Setup: Add 2-methyl-4-amino-5-cyanopyrimidine to the suspension.
-
Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and heat to 50-70°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Raney nickel is pyrophoric and must be handled with care. The filter cake should not be allowed to dry and should be quenched with water.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain 5-(aminomethyl)-2-methylpyrimidin-4-amine.
Step 1.3: Conversion of the 4-Amino Group to a 4-Hydroxyl Group
This final step is a critical transformation to achieve the target molecule. It involves the diazotization of the 4-amino group followed by hydrolysis of the resulting diazonium salt.
Rationale: The conversion of an amino group on an aromatic or heteroaromatic ring to a hydroxyl group is a classic transformation. The amino group is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). The diazonium salt is then heated in an aqueous solution to facilitate its decomposition to the corresponding alcohol (in this case, a pyrimidinol).
Experimental Protocol:
-
Diazotization: Dissolve 5-(aminomethyl)-2-methylpyrimidin-4-amine in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) and cool the solution to 0-5°C in an ice bath.
-
Nitrite Addition: Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C. Stir the mixture for 30-60 minutes at this temperature.
-
Hydrolysis: After the formation of the diazonium salt is complete, slowly heat the reaction mixture to 50-70°C. Nitrogen gas will evolve.
-
Completion and Work-up: Continue heating until gas evolution ceases. Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate).
-
Isolation and Purification: The product may precipitate upon neutralization or can be extracted with a suitable organic solvent. Purify the crude product by recrystallization or column chromatography to yield 5-(Aminomethyl)-2-methylpyrimidin-4-ol.
Part 2: Detailed Protocol for Route B - The Hydroxymethylpyrimidine Pathway
This route is more convergent if 5-(hydroxymethyl)-2-methylpyrimidin-4-ol is readily available or can be synthesized efficiently.
Step 2.1: Synthesis of 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol
The synthesis of this intermediate can be achieved through various methods, often involving the cyclization of appropriate precursors. While specific high-yield syntheses are less commonly documented in top-tier journals compared to the amino analogue, its preparation can be envisaged from precursors like ethyl 2-(ethoxymethylene)-3-oxobutanoate and urea, followed by reduction of the ester group. The compound itself is commercially available from several suppliers[5].
Step 2.2: Conversion of the Hydroxymethyl Group to an Aminomethyl Group
This transformation can be accomplished through a two-step process: activation of the hydroxyl group followed by nucleophilic substitution.
Rationale: The hydroxyl group is a poor leaving group. Therefore, it must be converted into a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution with an amine source. Direct conversion using methods like the Mitsunobu reaction is also possible but may be less scalable.
Experimental Protocol (via a Tosylate Intermediate):
-
Tosylation: Dissolve 5-(hydroxymethyl)-2-methylpyrimidin-4-ol in a suitable solvent like pyridine or dichloromethane. Cool the solution to 0°C.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) portion-wise and stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid (to remove pyridine), water, and brine. Dry over anhydrous sodium sulfate and concentrate to obtain the tosylated intermediate.
-
Amination: Dissolve the crude tosylate in a polar aprotic solvent like DMF or acetonitrile.
-
Nucleophilic Substitution: Add a source of ammonia, such as a concentrated aqueous solution of ammonia or sodium azide followed by reduction. For direct amination, heating with aqueous ammonia in a sealed tube is often effective.
-
Isolation and Purification: After the reaction is complete, perform an appropriate work-up, which may involve extraction and purification by column chromatography or recrystallization to yield the final product, 5-(Aminomethyl)-2-methylpyrimidin-4-ol.
| Reagent/Solvent | Molar Ratio (relative to starting alcohol) | Key Parameters | Expected Yield |
| 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol | 1.0 | - | - |
| p-Toluenesulfonyl chloride | 1.1 | Activation of OH | High |
| Pyridine/DCM | Solvent | - | - |
| Ammonia (aqueous) | Excess | Nucleophile | Moderate to Good |
| DMF/Acetonitrile | Solvent | - | - |
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Specific Hazards:
-
Malononitrile: Highly toxic and can be absorbed through the skin. Handle with extreme caution.
-
Dimethyl Sulfate: A potent carcinogen and alkylating agent. Handle with extreme care and use appropriate engineering controls.
-
Sodium Nitrite: An oxidizing agent. Avoid contact with combustible materials.
-
Raney Nickel: Pyrophoric catalyst. Do not allow it to dry in the air.
-
Diazonium Salts: Can be explosive, especially when dry. Keep them in solution and at low temperatures.
-
Characterization
The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point: To assess purity.
Conclusion
This application note provides two detailed and scientifically grounded protocols for the synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-ol. Route A, the cyanopyrimidine pathway, is a robust and well-documented approach that is suitable for scaling. Route B, the hydroxymethylpyrimidine pathway, offers a more direct conversion if the starting material is readily accessible. The choice of route will depend on the availability of starting materials, scalability requirements, and the specific capabilities of the laboratory. By following these detailed procedures and adhering to the safety precautions, researchers can confidently synthesize this valuable building block for their drug discovery and development endeavors.
References
-
Jiang, M. et al. (2021). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1. Organic Process Research & Development, 25(10). [Link]
-
ResearchGate. Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. [Link]
-
PubChem. 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol. [Link]
- Google Patents. WO2011060624A1 - Process for preparing 2-methyl-4-amino-5-cyanopyrimidine.
- Google Patents. WO2012075677A1 - Method for preparation of 2-methyl-4-amtno-5-cyanopyrimidine.
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Application Note & Protocol: Comprehensive NMR Spectroscopic Analysis of 5-(Aminomethyl)-2-methylpyrimidin-4-ol
Abstract
This document provides a detailed application note and a set of robust protocols for the complete structural elucidation of 5-(Aminomethyl)-2-methylpyrimidin-4-ol using Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of steps. It delves into the rationale behind experimental choices, ensuring a deep understanding of the methodology. The protocols for ¹H, ¹³C, and a suite of 2D NMR experiments (COSY, HSQC, HMBC) are designed as a self-validating system to ensure the highest degree of scientific integrity and data trustworthiness. This guide is grounded in established spectroscopic principles and serves as a practical resource for the unambiguous characterization of this and structurally related heterocyclic compounds.
Foundational Principles: Why NMR is Indispensable for this Molecule
5-(Aminomethyl)-2-methylpyrimidin-4-ol is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry. The precise arrangement of its substituents—the aminomethyl, methyl, and hydroxyl groups—is critical to its chemical properties and potential biological activity. Furthermore, the pyrimidin-4-ol moiety can exist in tautomeric forms, a phenomenon that profoundly influences its interactions and reactivity.[1][2]
Simple analytical techniques like mass spectrometry can confirm the molecular weight, but they fall short of providing definitive structural connectivity or distinguishing between isomers. NMR spectroscopy, however, offers an unparalleled, non-destructive view into the molecular architecture.[3] It allows us to:
-
Identify and count every unique proton and carbon atom.
-
Map the connectivity of the atomic framework through scalar couplings.
-
Confirm the regiochemistry of the substituents on the pyrimidine ring.
This guide, therefore, employs a multi-faceted NMR approach, ensuring that each piece of structural information is cross-validated by complementary experiments.
Strategic Workflow for Structural Verification
The comprehensive analysis of 5-(Aminomethyl)-2-methylpyrimidin-4-ol is best approached through a logical sequence of experiments. Each step builds upon the last, culminating in a complete and verified structural assignment.
Caption: A logical workflow for the NMR analysis of 5-(Aminomethyl)-2-methylpyrimidin-4-ol.
Detailed Experimental Protocols
Protocol: Sample Preparation
The quality of the NMR spectrum is fundamentally dependent on the quality of the sample.[6][7][8]
-
Rationale for Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its polarity is well-suited for dissolving the target molecule, which contains multiple polar functional groups.[9] Critically, DMSO-d₆ is aprotic and forms strong hydrogen bonds, which slows down the chemical exchange of the -OH and -NH₂ protons, often allowing them to be observed as distinct, albeit sometimes broad, signals in the ¹H NMR spectrum.[10][11]
-
Step-by-Step Procedure:
-
Weighing: Accurately weigh 5-10 mg of 5-(Aminomethyl)-2-methylpyrimidin-4-ol for ¹H and 2D NMR, or 20-30 mg for a high-quality ¹³C NMR spectrum, into a clean, dry vial.
-
Dissolution: Add approximately 0.6 mL of high-purity DMSO-d₆.
-
Homogenization: Gently vortex or sonicate the vial for 1-2 minutes to ensure complete dissolution. Visually inspect the solution against a light source to confirm the absence of suspended particles.
-
Filtration and Transfer: Using a Pasteur pipette with a small plug of glass wool (not cotton), filter the solution directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any particulate matter that could degrade spectral quality.[7]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.
-
Protocol: NMR Data Acquisition
The following parameters are provided as a robust starting point for a 400 or 500 MHz spectrometer.
Table 1: Recommended NMR Data Acquisition Parameters
| Experiment | Parameter | Suggested Value | Causality and Rationale |
| ¹H NMR | Pulse Program | zg30 | Standard 30° pulse for quantitative integration. |
| Number of Scans | 16-32 | Balances signal-to-noise with experiment time. | |
| Relaxation Delay (D1) | 5 s | A longer delay ensures full T1 relaxation for accurate integration of all proton types. | |
| Spectral Width | -2 to 12 ppm | Covers the full range of expected aliphatic and aromatic protons, including exchangeable ones. | |
| ¹³C{¹H} NMR | Pulse Program | zgpg30 | Standard proton-decoupled experiment with a 30° pulse. |
| Number of Scans | 1024-2048 | Required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of ¹³C. | |
| Relaxation Delay (D1) | 2 s | Standard delay for qualitative carbon spectra. | |
| Spectral Width | 0 to 180 ppm | Encompasses the expected chemical shift range for the molecule's carbons. | |
| DEPT-135 | Pulse Program | dept135 | Differentiates carbon types: CH/CH₃ (positive phase) from CH₂ (negative phase). Quaternary carbons are nulled. |
| Number of Scans | 256-512 | Fewer scans needed than a full ¹³C spectrum as it is a proton-detected experiment. | |
| ¹H-¹H COSY | Pulse Program | cosygpqf | Standard gradient-enhanced, phase-sensitive COSY for detecting ³JHH couplings. |
| Scans per Increment | 8-16 | Adequate for resolving cross-peaks. | |
| Increments in F1 | 256-512 | Determines the resolution in the indirect dimension. | |
| ¹H-¹³C HSQC | Pulse Program | hsqcedetgpsisp2.3 | Edited HSQC provides CH/CH₃ and CH₂ correlations in opposite phases, aiding assignment.[12] |
| Scans per Increment | 16-32 | Provides good sensitivity for one-bond correlations. | |
| ¹³C Spectral Width | 10 to 170 ppm | Optimized for the expected range of protonated carbons. | |
| ¹H-¹³C HMBC | Pulse Program | hmbcgpndqf | Standard gradient-selected HMBC for detecting long-range (2-3 bond) correlations.[12] |
| Scans per Increment | 32-64 | More scans are needed to detect weaker, long-range correlations. | |
| Long-range J(CH) | 8 Hz | An optimal value for detecting typical ²JCH and ³JCH couplings in aromatic and aliphatic systems. |
Data Interpretation: Assembling the Structural Puzzle
Predicted Spectral Data
Based on the known structure and analysis of similar aminopyrimidine compounds, the following spectral features are anticipated.[9][13][14]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Correlations
| Position | Atom | Predicted δ (ppm) | Multiplicity | DEPT-135 | Key HMBC Correlations (Proton to Carbon) |
| 2 | -CH ₃ | ~2.3 | Singlet | Positive | C2, C6 |
| 2 | -C H₃ | ~20 | CH₃ | N/A | N/A |
| 2 | C 2 | ~165 | N/A | Null | N/A |
| 4 | -OH | 10-12 | Broad Singlet | N/A | C4, C5 |
| 4 | C 4 | ~168 | N/A | Null | N/A |
| 5 | -C H₂- | ~4.0 | Singlet | Negative | N/A |
| 5 | -CH ₂- | ~4.0 | Singlet | N/A | C4, C5, C6 |
| 5 | -NH₂ | 2-4 | Broad Singlet | N/A | C5-CH₂ |
| 5 | C 5 | ~108 | N/A | Null | N/A |
| 6 | C H | ~7.8 | Singlet | Positive | N/A |
| 6 | CH | ~7.8 | Singlet | N/A | C2, C4, C5 |
Note: Chemical shifts are predictions and may vary based on concentration and temperature. The -OH and -NH₂ proton signals are often broad due to chemical exchange and may not show correlations.[10][15][16]
The Power of 2D Correlation: A Visual Guide
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for this analysis, as it reveals the connectivity across multiple bonds, effectively building the molecular skeleton.[17][18][19]
Caption: Diagram of crucial 2- and 3-bond ¹H-¹³C HMBC correlations for structural verification.
Interpreting the HMBC Map:
-
Methyl Group Placement: The protons of the C2-methyl group are expected to show a correlation to the C2 carbon (a two-bond correlation, ²J) and the C6 carbon (a three-bond correlation, ³J). This unequivocally places the methyl group at the C2 position.
-
Aminomethyl Group Placement: The protons of the aminomethyl group should correlate to the C5 carbon (²J) and to both the C4 and C6 carbons (³J). This confirms its attachment to C5.
-
Ring Proton Assignment: The lone ring proton (H6) will show correlations to C5 and C4 (³J), and C2 (³J), confirming its position and the overall substitution pattern of the pyrimidine ring.
This network of cross-correlations provides a self-validating dataset. The structure is confirmed only when all observed correlations are consistent with the proposed atomic arrangement.
Conclusion: Ensuring Authoritative and Trustworthy Results
The protocols and analytical strategies detailed in this guide provide a comprehensive framework for the definitive structural elucidation of 5-(Aminomethyl)-2-methylpyrimidin-4-ol. By systematically applying 1D and 2D NMR techniques, researchers can achieve an unambiguous assignment of the molecule's constitution and gain insights into its solution-state behavior. The emphasis on understanding the causality behind experimental choices and the use of orthogonal, self-validating experiments ensures that the resulting data is both scientifically sound and trustworthy—a cornerstone of research and development in the chemical and pharmaceutical sciences.
References
A comprehensive list of references is provided to ground the protocols and interpretations in authoritative sources.
-
Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 81-308-0169-8, 397-475. [Link]
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Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]
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Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
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Garner, J., et al. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Magnetic Resonance in Chemistry, 57(11), 1079-1083. [Link]
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SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]
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JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL Ltd. [Link]
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ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]
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Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Chemistry LibreTexts. [Link]
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University of Ottawa. (n.d.). NMR Sample Preparation. University of Ottawa. [Link]
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NIH. (n.d.). Synthetic Approaches for 15N-labeled Hyperpolarized Heterocyclic Molecular Imaging Agents for 15N NMR Signal Amplification By Reversible Exchange in Microtesla Magnetic Fields. National Institutes of Health. [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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LookChem. (n.d.). 5-(Aminomethyl)-2-methylpyrimidin-4-amine. LookChem. [Link]
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Platypus Technologies. (n.d.). NMR sample preparation guidelines. Platypus Technologies. [Link]
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OpenOChem Learn. (n.d.). Interpreting. OpenOChem Learn. [Link]
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Knowbee Tutoring. (2015). OH and NH Signals in HNMR in Organic Chemistry. YouTube. [Link]
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MDPI. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]
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Sultan Qaboos University House of Expertise. (n.d.). Infrared and NMR spectra, tautomerism, vibrational assignment, normal coordinate analysis, and quantum mechanical calculations of 4-amino-5- pyrimidinecarbonitrile. Sultan Qaboos University. [Link]
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The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
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ResearchGate. (n.d.). The 2D NMR experiments for compound 8: ROESY, COSY, HSQC, and HMBC (selected connectivities). ResearchGate. [Link]
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Kleinpeter, E., et al. (2013). 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-21. [Link]
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Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. [Link]
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PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. National Center for Biotechnology Information. [Link]
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Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Science.gov. [Link]
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PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanamine. National Center for Biotechnology Information. [Link]
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Galva, A., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12517-25. [Link]
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Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
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Himmel, D. M., et al. (2010). Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors. Journal of Medicinal Chemistry, 53(6), 2537-50. [Link]
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Sadeghian, K., et al. (2021). Tautomerism of Warfarin: Combined Chemoinformatics, Quantum Chemical, and NMR Investigation. Journal of Chemical Information and Modeling, 61(3), 1227-1237. [Link]
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UNED. (n.d.). The structure of N-(5-aminopyrimidin-2-yl). UNED. [Link]
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Application Note: Elucidating the Mass Spectrometric Fragmentation of 5-(Aminomethyl)-2-methylpyrimidin-4-ol
Abstract
This technical guide provides a detailed analysis of the mass spectrometric fragmentation pattern of 5-(Aminomethyl)-2-methylpyrimidin-4-ol, a heterocyclic compound of interest due to its structural relation to pyrimidine derivatives vital in biological systems, such as thiamine (Vitamin B1) precursors.[1] Understanding its fragmentation behavior is critical for accurate identification, structural elucidation, and quantification in complex matrices. This document outlines the predicted fragmentation pathways under electrospray ionization (ESI) and provides a robust, field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for its analysis.
Introduction and Scientific Background
Pyrimidine derivatives are foundational scaffolds in medicinal chemistry and biology, forming the core of nucleobases and numerous pharmacologically active agents.[2] 5-(Aminomethyl)-2-methylpyrimidin-4-ol belongs to this important class of N-heterocyclic compounds. Mass spectrometry is an indispensable tool for the characterization of such molecules, providing precise molecular weight determination and rich structural information through controlled fragmentation.[3]
The fragmentation of substituted pyrimidines is primarily governed by the nature and position of the substituents on the pyrimidine ring.[4] The inherent stability of the aromatic ring often means that initial fragmentation events involve the loss of functional groups, followed by characteristic cleavages of the ring itself.[2] This application note leverages these established principles to propose a detailed fragmentation map for 5-(Aminomethyl)-2-methylpyrimidin-4-ol.
Compound Properties
| Property | Value |
| Chemical Name | 5-(Aminomethyl)-2-methylpyrimidin-4-ol |
| Molecular Formula | C₆H₉N₃O |
| Molecular Weight | 139.16 g/mol |
| Exact Mass | 139.0746 Da |
| Structure | ![]() |
Predicted ESI-MS/MS Fragmentation Pathways
Analysis via positive mode Electrospray Ionization (ESI+) is ideal for this molecule due to the presence of the basic aminomethyl group and ring nitrogens, which are readily protonated. The analysis begins with the protonated molecular ion, [M+H]⁺, at an m/z of approximately 140.0819. Collision-Induced Dissociation (CID) of this precursor ion is predicted to yield a series of diagnostic product ions.
The primary sites of fragmentation are the substituents, as the pyrimidine ring itself is relatively stable.[2] The most probable fragmentation pathways are initiated by the loss of small, neutral molecules from the protonated precursor.
-
Loss of Ammonia (NH₃): The protonated aminomethyl group is highly susceptible to the neutral loss of ammonia. This is a characteristic fragmentation for primary amines and is expected to be a dominant pathway, resulting in a stable carbocation.[5][6]
-
Loss of Water (H₂O): The hydroxyl group at the C4 position can be eliminated as a water molecule, another common fragmentation route for alcohols.[5]
-
Alpha-Cleavage: Cleavage of the C5-Cα bond (between the ring and the aminomethyl carbon) is a plausible pathway, leading to the formation of a resonance-stabilized pyrimidinyl cation.[7]
-
Ring Cleavage: Subsequent fragmentation of the product ions can involve cleavage of the pyrimidine ring, often characterized by the loss of neutral molecules like hydrogen cyanide (HCN).[4]
Proposed Fragmentation Scheme
The following diagram illustrates the predicted fragmentation cascade originating from the [M+H]⁺ ion.
Caption: Predicted fragmentation pathways for protonated 5-(Aminomethyl)-2-methylpyrimidin-4-ol.
Table of Predicted Product Ions
| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Fragment Structure |
| 140.0819 | NH₃ (17.0265 Da) | 123.0554 | 5-Methyl-2-methylenepyrimidin-4-ol cation |
| 140.0819 | H₂O (18.0106 Da) | 122.0713 | 5-(Aminomethyl)-2-methylpyrimidine cation |
| 140.0819 | •CH₂NH₂ (30.0344 Da) | 110.0475 | 4-Hydroxy-2-methylpyrimidine cation |
| 123.0554 | HCN (27.0109 Da) | 96.0445 | C₅H₆N⁺ ring fragment |
Analytical Protocol: LC-MS/MS Methodology
This protocol provides a self-validating system for the robust identification and quantification of the target analyte. High-resolution mass spectrometry ensures the accurate mass measurement of precursor and product ions, providing a high degree of confidence in identification.
Materials and Reagents
-
5-(Aminomethyl)-2-methylpyrimidin-4-ol reference standard
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Water
-
LC-MS grade Formic Acid (FA)
-
Methanol (for stock solution)
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of the reference standard in 1 mL of methanol.
-
Working Standard (1 µg/mL): Dilute the stock solution 1:1000 in a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to ensure chromatographic compatibility. Filter through a 0.22 µm syringe filter before injection.
LC-MS/MS System and Conditions
-
LC System: Agilent 1200 Series or equivalent.[4]
-
MS System: Triple quadrupole or Q-TOF mass spectrometer with an ESI source.[4]
Table: Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and peak shape for polar heterocyclic compounds.[4] |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid promotes protonation for positive mode ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | |
| Gradient | 5% B to 95% B over 5 min, hold for 2 min, re-equilibrate | A standard gradient to elute compounds of moderate polarity. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL |
Table: Mass Spectrometry Conditions
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Positive | The amine functionality is easily protonated.[8] |
| Capillary Voltage | 3.5 kV | Optimizes ion generation. |
| Source Temp. | 150 °C | |
| Desolvation Gas | Nitrogen, 800 L/hr at 350 °C | Facilitates efficient desolvation of ions. |
| MS1 Scan Range | m/z 50-250 | To confirm the presence of the precursor ion. |
| MS/MS Precursor | m/z 140.1 | Isolation of the protonated molecule for fragmentation. |
| Collision Energy | Ramped 10-40 eV | A range of energies ensures the generation of both low- and high-energy fragments, providing a comprehensive fingerprint.[4] |
Experimental Workflow
The following workflow ensures systematic analysis from sample preparation to final data interpretation.
Caption: Experimental workflow for the LC-MS/MS analysis of 5-(Aminomethyl)-2-methylpyrimidin-4-ol.
Conclusion
The mass spectrometric fragmentation of 5-(Aminomethyl)-2-methylpyrimidin-4-ol is characterized by predictable losses from its substituent groups, primarily the elimination of ammonia and water from the protonated molecular ion. The provided LC-MS/MS protocol offers a robust and reliable method for the identification and structural confirmation of this compound. The combination of chromatographic retention time, accurate mass of the precursor ion, and a matching fragmentation pattern provides a high level of scientific certainty, essential for research and development applications.
References
- BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem Technical Support.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Khatun, N., et al. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Saudi Chemical Society.
-
PubChem. (2026). 4-Amino-2-methyl-5-pyrimidinemethanamine. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Piraud, M., et al. (2003). ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Rapid Communications in Mass Spectrometry, 17(12), 1297-1311. [Link]
-
Crotti, A. E. M., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3). [Link]
- University of Massachusetts Amherst. (n.d.).
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Application Notes & Protocols: Leveraging 5-(Aminomethyl)-2-methylpyrimidin-4-ol as a Versatile Precursor for Novel Pyrimidine Derivatives
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities and tunable physicochemical properties. 5-(Aminomethyl)-2-methylpyrimidin-4-ol is an exceptionally valuable precursor, featuring two key points of reactivity: a primary aminomethyl group for straightforward derivatization and a functionalized pyrimidine ring. This document provides an in-depth guide for researchers, outlining the core principles and detailed experimental protocols for synthesizing novel pyrimidine derivatives from this versatile starting material. We present two robust, field-tested protocols for amide bond formation and reductive amination, complete with mechanistic insights, characterization guidelines, and troubleshooting advice to empower researchers in drug discovery and chemical biology.
Introduction: The Strategic Value of 5-(Aminomethyl)-2-methylpyrimidin-4-ol
5-(Aminomethyl)-2-methylpyrimidin-4-ol is a key intermediate in the synthesis of Thiamin (Vitamin B1) and serves as a highly versatile building block for chemical and pharmaceutical research.[1] Its structure is ideal for generating diverse molecular libraries. The primary amine on the C5-methyl substituent offers a readily accessible nucleophilic site for a wide array of chemical transformations, while the pyrimidin-4-ol tautomer allows for potential modifications on the heterocyclic core.
The strategic importance of this precursor lies in its ability to serve as a foundation for derivatives that can engage in specific biological interactions. The pyrimidine core is a well-established pharmacophore found in numerous FDA-approved drugs, including kinase inhibitors and antiviral agents.[1] By modifying the aminomethyl side chain, researchers can systematically explore the chemical space around this privileged scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Core Reactivity and Synthetic Strategy
The synthetic utility of 5-(Aminomethyl)-2-methylpyrimidin-4-ol is primarily centered on the reactivity of its exocyclic primary amine. This group readily participates in nucleophilic substitution and condensation reactions, making it an ideal handle for introducing diverse functional groups.
A general workflow for leveraging this precursor is outlined below:
Figure 1: General workflow for the synthesis of novel pyrimidine derivatives.
This guide will focus on two of the most robust and widely applicable derivatization strategies:
-
Amide Bond Formation: Coupling the primary amine with carboxylic acids to form stable amide linkages.
-
Reductive Amination: Reacting the amine with aldehydes or ketones to generate secondary amines.
Application Protocol 1: Synthesis of N-Acyl Derivatives via Amide Coupling
Principle and Rationale
Amide bond formation is one of the most fundamental and reliable reactions in medicinal chemistry.[2][3] The reaction involves the activation of a carboxylic acid to make it more electrophilic, followed by nucleophilic attack from the primary amine of our pyrimidine precursor. Carbodiimide-based reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used for this activation, often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[4]
This protocol provides a general method that is broadly applicable to a wide range of carboxylic acids, enabling the synthesis of a diverse library of amide derivatives.
Figure 2: General reaction scheme for amide coupling.
Materials and Reagents
-
5-(Aminomethyl)-2-methylpyrimidin-4-ol
-
Carboxylic acid of choice (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.1 mmol).
-
Dissolution: Dissolve the acid in anhydrous DMF (5 mL).
-
Activation: Add HOBt (1.2 mmol) and EDC (1.2 mmol) to the solution. Stir the mixture at room temperature for 20 minutes. This pre-activation step is crucial for forming the active ester intermediate.
-
Amine Addition: In a separate vial, dissolve 5-(Aminomethyl)-2-methylpyrimidin-4-ol (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) to this solution.
-
Coupling: Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL). The bicarbonate wash removes unreacted acid and HOBt.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure amide derivative.
Characterization
The structure and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure, including the presence of the amide bond and the pyrimidine core.[5][6]
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized derivative.[5][6]
-
HPLC: To determine the purity of the final product.
Application Protocol 2: Synthesis of N-Alkyl Derivatives via Reductive Amination
Principle and Rationale
Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting a primary amine into a more substituted secondary amine.[7] The process occurs in two main stages: first, the reaction between the primary amine and a carbonyl compound (aldehyde or ketone) to form an intermediate imine.[8][9] Second, the in-situ reduction of this imine to the corresponding amine.
Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this one-pot reaction because it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion.[10] This selectivity ensures high yields and minimizes side products.[8]
Figure 3: General reaction scheme for reductive amination.
Materials and Reagents
-
5-(Aminomethyl)-2-methylpyrimidin-4-ol
-
Aldehyde or ketone of choice (1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (AcOH), glacial (catalytic amount, ~1-2 drops)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol
-
Reaction Setup: To a round-bottom flask, add 5-(Aminomethyl)-2-methylpyrimidin-4-ol (1.0 mmol) and the aldehyde or ketone (1.2 mmol).
-
Dissolution: Add 1,2-dichloroethane (10 mL) and a catalytic amount of glacial acetic acid (1-2 drops). The acid catalyzes the formation of the imine intermediate.
-
Imine Formation: Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes. Caution: Gas evolution (hydrogen) may occur. Ensure the addition is controlled.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution (20 mL).
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers.
-
Dry the combined organic phase over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired N-alkylated pyrimidine derivative.
Safety and Handling
-
Always work in a well-ventilated fume hood.[11]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[12]
-
5-(Aminomethyl)-2-methylpyrimidin-4-ol and its derivatives may cause skin and eye irritation.[1][12] Avoid direct contact.
-
Handle sodium triacetoxyborohydride with care as it is moisture-sensitive and can release hydrogen gas upon quenching.
Data Summary
The following table provides representative data for derivatives synthesized using the protocols described above. Yields and purity are illustrative and will vary based on the specific substrates used.
| Protocol | Derivative Type | R-Group Example | Typical Yield (%) | Purity (HPLC, %) | M.W. ( g/mol ) |
| Amide Coupling | N-Benzoyl | Phenyl | 75-85 | >98 | 243.26 |
| Amide Coupling | N-Acetyl | Methyl | 80-90 | >99 | 181.19 |
| Reductive Amination | N-Benzyl | Phenyl | 70-80 | >97 | 229.28 |
| Reductive Amination | N-Propyl | Ethyl | 65-75 | >98 | 181.24 |
Conclusion
5-(Aminomethyl)-2-methylpyrimidin-4-ol is a powerful and versatile precursor for the synthesis of novel pyrimidine derivatives. The amide coupling and reductive amination protocols detailed in this guide are robust, reliable, and adaptable to a wide range of substrates. By providing clear, step-by-step instructions grounded in established chemical principles, these application notes serve as a valuable resource for researchers in drug discovery and chemical biology, facilitating the efficient generation of diverse compound libraries for screening and optimization.
References
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Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500. [Link]
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Stalder, R., & Orbe, M. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 11880. [Link]
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ResearchGate. (2021). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1. Retrieved from [Link]
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Bomann, M. D., Guch, I. C., & DiMare, M. (1995). A mild, pyridine-borane-based reductive amination protocol. The Journal of Organic Chemistry, 60(18), 5995–5996. [Link]
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Sabatini, J. J., & Whiting, A. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(9), 2140–2143. [Link]
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ResearchGate. (2024). Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. Retrieved from [Link]
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RSC Publishing. (n.d.). Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. Retrieved from [Link]
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ResearchGate. (n.d.). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
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Experimental setup for studying the kinetics of 5-(Aminomethyl)-2-methylpyrimidin-4-ol reactions
An Application Guide for Researchers
Abstract
This application note provides a comprehensive guide for designing and executing experiments to study the reaction kinetics of 5-(Aminomethyl)-2-methylpyrimidin-4-amine, also known as Grewe diamine. As a crucial intermediate in the biosynthesis of Thiamin (Vitamin B1), understanding its reactivity is paramount for applications in drug development, metabolic pathway analysis, and industrial process optimization.[1] We present a detailed framework covering the theoretical basis, experimental setup, analytical methodologies, and data interpretation. The protocols emphasize scientific integrity, offering field-proven insights into the causality behind experimental choices. A detailed, step-by-step protocol using High-Performance Liquid Chromatography (HPLC) for reaction monitoring is provided as a practical example.
Introduction: The Significance of Kinetic Studies
5-(Aminomethyl)-2-methylpyrimidin-4-amine is a heterocyclic amine that serves as a fundamental building block in the metabolic pathways of all living organisms.[1] Its primary amino groups are reactive nucleophiles, making it a versatile precursor for the synthesis of a wide array of derivatives, including various pyrimidine-based drugs with anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4]
The study of chemical kinetics—the rates at which chemical reactions occur—provides critical insights into reaction mechanisms, transition states, and the influence of various parameters.[5] For a molecule like 5-(Aminomethyl)-2-methylpyrimidin-4-amine, kinetic data is essential for:
-
Pharmaceutical Development: Optimizing the synthesis of novel therapeutic agents and understanding their stability and degradation pathways.[6]
-
Process Chemistry: Enhancing reaction yield, minimizing byproducts, and scaling up production in an industrial setting.
-
Biochemical Research: Elucidating the mechanisms of enzymatic reactions where this molecule acts as a substrate, such as in the thiamin salvage pathway.[1]
This guide outlines the principles and a practical workflow for establishing a robust experimental setup to generate reliable kinetic data for reactions involving this important pyrimidine derivative.
Foundational Principles of Experimental Design
The primary objective of a kinetic study is to determine the reaction's rate law, which mathematically describes the relationship between reactant concentrations and the reaction rate. For a hypothetical reaction A + B → C, the rate law is expressed as:
Rate = k [A]x [B]y
Where k is the rate constant, and x and y are the orders of the reaction with respect to reactants A and B.[7] A successful experimental design hinges on the precise control of key variables and the accurate measurement of concentration changes over time.
Controlling the Reaction Environment
-
Temperature: Reaction rates are highly sensitive to temperature. A constant temperature must be maintained to ensure the rate constant k does not change during the experiment. This is typically achieved using a jacketed reaction vessel connected to a thermostated circulating bath.[8]
-
pH and Solvent: The subject molecule contains primary amine groups, whose nucleophilicity is highly dependent on pH. The pyrimidine ring itself also exhibits pH-dependent properties. Therefore, reactions should be conducted in a well-buffered solution to maintain a constant pH. The choice of solvent is also critical as it can influence reactant solubility and reaction mechanism.
-
Concentration: The initial concentrations of all reactants must be known with high accuracy. The method of initial rates, which involves systematically varying the concentration of one reactant while keeping others constant, is a common strategy to determine the order of each reactant.[7]
Monitoring the Reaction Progress
The change in concentration of a reactant or product over time can be monitored using various analytical techniques. The choice of method depends on the chemical properties of the species involved, the reaction timescale, and the available instrumentation.
-
Continuous Monitoring: The analytical probe is placed directly in the reaction mixture, providing real-time data. This is common for techniques like UV-Vis spectroscopy or in-situ NMR.[9][10]
-
Discontinuous Monitoring (Sampling): Aliquots are withdrawn from the reaction mixture at specific time intervals. The reaction in the aliquot is immediately stopped—a process called quenching —and then analyzed.[11][12] This is the standard approach when using separative techniques like HPLC or GC.
Core Methodologies and Instrumentation
A robust kinetic study requires selecting an analytical technique that is sensitive, specific, and quantitative for the compound of interest.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used technique for kinetic analysis because of its ability to physically separate the components of a complex mixture before detection.[13][14][15]
-
Principle: A small volume of the reaction mixture is injected onto a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and components separate based on their differential partitioning between the two phases. For pyrimidine derivatives, reversed-phase columns (e.g., C18) are commonly employed.[13][16]
-
Advantages:
-
Specificity: Excellent for complex mixtures, as it resolves the reactant from products, intermediates, and impurities.[17]
-
Quantification: Provides accurate concentration data for multiple species simultaneously using a UV detector, as pyrimidine rings are strongly UV-active.[17][18]
-
Versatility: Applicable to a wide range of reaction timescales through the quenching method.
-
UV-Visible (UV-Vis) Spectroscopy
This technique is suitable for continuous monitoring if there is a significant difference in the UV-Vis absorption spectra of the reactants and products.[9][19]
-
Principle: Based on the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species.[18] By monitoring the change in absorbance at a specific wavelength, the reaction progress can be followed in real-time.
-
Advantages:
-
Simplicity & Speed: Allows for rapid and continuous data collection.[20]
-
Non-invasive: The measurement is performed directly on the reaction mixture.
-
-
Limitations: Less suitable for complex reactions where multiple species have overlapping spectra.[19]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and is inherently quantitative, making it an excellent tool for in-situ reaction monitoring.[21][22]
-
Principle: A series of 1D spectra (e.g., ¹H NMR) are acquired over time.[10] The concentration of each species is determined by integrating the area of a characteristic, non-overlapping peak.
-
Advantages:
-
Limitations: Lower sensitivity compared to HPLC and requires longer acquisition times per data point, making it less suitable for very fast reactions unless specialized techniques are used.[22]
Detailed Protocol: Kinetic Analysis via HPLC with Quenching
This protocol provides a step-by-step methodology for determining the pseudo-first-order rate constant for the reaction of 5-(Aminomethyl)-2-methylpyrimidin-4-amine with a generic electrophile (e.g., an acylating agent like acetic anhydride).
Objective
To measure the rate of consumption of 5-(Aminomethyl)-2-methylpyrimidin-4-amine at a constant temperature and pH by withdrawing and quenching aliquots at timed intervals and analyzing them by HPLC.
Materials and Instrumentation
-
Reactants: 5-(Aminomethyl)-2-methylpyrimidin-4-amine, second reactant (e.g., acetic anhydride).
-
Solvent/Buffer: A suitable buffer system to maintain constant pH (e.g., phosphate buffer in water or an organic solvent).
-
Quenching Solution: A reagent that rapidly stops the reaction. This could be a large volume of cold solvent (unlimited dilution) or a chemical that neutralizes one of the reactants.[23][24]
-
Instrumentation:
-
HPLC system with a UV detector and a C18 reversed-phase column.
-
Jacketed glass reactor with magnetic or overhead stirring.
-
Thermostated circulating water bath.
-
Calibrated micropipettes and a stopwatch.
-
Standard laboratory glassware.
-
Experimental Workflow Diagram
Caption: Workflow for a kinetic study using the discontinuous sampling and HPLC analysis method.
Step-by-Step Procedure
-
HPLC Method Development:
-
Before initiating the kinetic run, develop an isocratic or gradient HPLC method that achieves baseline separation of the 5-(Aminomethyl)-2-methylpyrimidin-4-amine peak from the product and other reactant peaks.
-
Create a calibration curve by injecting standards of known concentrations of the pyrimidine derivative to correlate peak area with concentration.
-
-
Preparation of Solutions:
-
Prepare a stock solution of 5-(Aminomethyl)-2-methylpyrimidin-4-amine in the chosen buffer.
-
Prepare a separate stock solution of the second reactant. To achieve pseudo-first-order conditions, this reactant should be in large excess (e.g., 10-fold or higher) relative to the pyrimidine.
-
Prepare the quenching solution in a series of labeled vials, one for each time point.
-
-
Reaction Setup:
-
Set the circulating bath to the desired reaction temperature (e.g., 25.0 °C) and allow the jacketed reactor to equilibrate.
-
Add the stock solution of 5-(Aminomethyl)-2-methylpyrimidin-4-amine to the reactor and begin stirring.
-
-
Reaction Initiation and Sampling:
-
To begin the reaction, add the second reactant to the reactor and simultaneously start the stopwatch.
-
Immediately withdraw the first aliquot (t=0) and dispense it into the corresponding quenching vial. Mix thoroughly.
-
Continue to withdraw aliquots at predetermined time intervals (e.g., 2, 5, 10, 20, 30, 45, 60 minutes). The intervals should be chosen to capture at least 3-4 half-lives of the reaction.
-
-
Sample Analysis:
-
Once the kinetic run is complete, analyze the quenched samples by HPLC in the order they were taken.
-
For each sample, record the peak area corresponding to 5-(Aminomethyl)-2-methylpyrimidin-4-amine.
-
Data Analysis
-
Concentration Calculation: Use the previously generated calibration curve to convert the peak area of the reactant at each time point into its molar concentration [A]t.
-
Graphical Analysis: For a pseudo-first-order reaction, the integrated rate law is: ln[A]t = -kobst + ln[A]0 Plot ln[A]t on the y-axis against time (t) on the x-axis.
-
Determine Rate Constant: The data should yield a straight line. Perform a linear regression on the plot. The pseudo-first-order rate constant (kobs) is the negative of the slope of this line.[8]
Data Presentation
Quantitative data from kinetic experiments should be summarized in a clear and organized manner.
Table 1: Exemplary Data for a Pseudo-First-Order Kinetic Run
| Parameter | Value |
| Reactant A | 5-(Aminomethyl)-2-methylpyrimidin-4-amine |
| Reactant B | Acetic Anhydride |
| [Reactant A]0 | 0.01 M |
| [Reactant B]0 | 0.15 M |
| Temperature | 25.0 ± 0.1 °C |
| pH | 7.4 (Phosphate Buffer) |
| Solvent | 95:5 Water:Acetonitrile |
| Observed Rate Constant (kobs) | 1.85 x 10-3 s-1 |
| Correlation Coefficient (R²) | 0.998 |
Advanced Considerations for Fast Reactions
For reactions with half-lives in the millisecond to second range, manual mixing and sampling are too slow.[25] In such cases, specialized instrumentation is required.
-
Stopped-Flow Spectroscopy: This is the premier technique for studying fast reactions in solution.[25][26] Reactant solutions are loaded into separate syringes and are rapidly driven into a high-efficiency mixer. The mixed solution flows into an observation cell (e.g., a UV-Vis cuvette), and the flow is abruptly stopped.[27] Data acquisition begins the moment the flow stops, allowing for the monitoring of rapid changes in absorbance or fluorescence with millisecond time resolution.[20][28]
-
Quenched-Flow: This technique is analogous to stopped-flow but is a discontinuous method.[29][30] After a specific, short time delay post-mixing, the reaction is forced into a third syringe containing a quenching agent. The quenched sample can then be analyzed by slower methods like HPLC or MS.[28][29]
Conclusion
The kinetic analysis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine reactions is a vital component of research in medicinal chemistry and biochemistry. A successful study relies on a well-controlled experimental environment and the selection of an appropriate analytical technique. The HPLC-based discontinuous sampling method detailed here offers a robust, specific, and widely accessible approach for a broad range of reaction timescales. For faster reactions, techniques such as stopped-flow provide the necessary time resolution. By carefully implementing these protocols and principles, researchers can obtain high-quality kinetic data to elucidate reaction mechanisms, optimize synthetic processes, and deepen our understanding of crucial biochemical pathways.
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Agilent. (n.d.). Monitoring Fast Chemical Reactions Using Stopped Flow Kinetics. Agilent. Retrieved from [Link]
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Application Notes and Protocols for Evaluating the Biological Activity of 5-(Aminomethyl)-2-methylpyrimidin-4-ol
Introduction: Unveiling the Therapeutic Potential of a Novel Pyrimidine Derivative
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including essential components of nucleic acids and various therapeutic agents.[1][2][3] Derivatives of pyrimidine have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3][4] The compound 5-(aminomethyl)-2-methylpyrimidin-4-ol, the subject of this guide, belongs to this versatile class of molecules. While extensive research exists on analogous pyrimidine structures, the specific biological profile of this particular derivative remains to be fully elucidated.
Drawing from the established bioactivities of related pyrimidine compounds, this document outlines a strategic series of cell-based assays to systematically investigate the therapeutic potential of 5-(aminomethyl)-2-methylpyrimidin-4-ol.[1][5] We will focus on three primary areas of investigation where pyrimidine derivatives have shown considerable promise: Anticancer Activity , Antioxidant Potential , and Kinase Inhibition .
This guide is intended for researchers, scientists, and drug development professionals. It provides not only detailed, step-by-step protocols for robust cell-based assays but also the scientific rationale behind the selection of each experimental approach. Our objective is to empower researchers to generate high-quality, reproducible data to thoroughly characterize the biological activity of 5-(aminomethyl)-2-methylpyrimidin-4-ol.
Part 1: Assessment of Anticancer Activity
A significant number of pyrimidine derivatives have been identified as potent anticancer agents, acting through various mechanisms such as inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[1][2] Therefore, a primary focus of our investigation will be to determine if 5-(aminomethyl)-2-methylpyrimidin-4-ol exhibits cytotoxic or cytostatic effects on cancer cells.
Initial Screening for Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, robust, and cost-effective colorimetric method for assessing cell viability.[6][7][8] The principle of the assay lies in the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to a purple formazan product.[8][9] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[6][9]
Experimental Workflow: MTT Assay
Caption: Workflow for determining cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, or PC3 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 5-(aminomethyl)-2-methylpyrimidin-4-ol in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[10]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation: Expected MTT Assay Results
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle Control) | 1.25 | 100 |
| 1 | 1.18 | 94.4 |
| 10 | 0.95 | 76.0 |
| 25 | 0.63 | 50.4 |
| 50 | 0.31 | 24.8 |
| 100 | 0.15 | 12.0 |
Elucidating the Mechanism of Cell Death: Annexin V/PI Apoptosis Assay
Should the MTT assay reveal significant cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.[11] The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[11][12]
During the early stages of apoptosis, phosphatidylserine (PS) residues, which are normally located on the inner leaflet of the plasma membrane, are translocated to the outer leaflet.[11][12] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome like FITC.[11] Propidium iodide is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[12]
Experimental Workflow: Annexin V/PI Apoptosis Assay
Caption: Workflow for detecting apoptosis using Annexin V and PI staining.
Detailed Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Seed cells in 6-well plates and treat them with 5-(aminomethyl)-2-methylpyrimidin-4-ol at its predetermined IC₅₀ concentration for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.[12]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂) at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Investigating Effects on Cell Proliferation: Cell Cycle Analysis
In addition to inducing apoptosis, anticancer compounds can also exert their effects by arresting the cell cycle at specific phases, thereby inhibiting cell proliferation.[14] Cell cycle analysis using flow cytometry with a DNA-staining dye like propidium iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15]
Experimental Workflow: Cell Cycle Analysis
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Detailed Protocol: Cellular Antioxidant Activity (CAA) Assay
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2) in a black, clear-bottom 96-well plate and grow to confluence. [16]2. Compound and Probe Incubation: Remove the culture medium and wash the cells with PBS. Add 50 µL of the test compound at various concentrations and 50 µL of DCFH-DA solution to each well. Incubate for 1 hour at 37°C. [16]3. Washing: Remove the solution and wash the cells three times with PBS. [16]4. Induction of Oxidative Stress: Add 100 µL of a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to each well. [17]5. Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically using a microplate reader with excitation at ~485 nm and emission at ~538 nm. Take readings every 5 minutes for 1 hour. [17]6. Data Analysis: Calculate the area under the curve (AUC) for both the control and compound-treated wells. The CAA value is calculated based on the reduction in AUC in the presence of the antioxidant.
Part 3: Assessment of Kinase Inhibitory Activity - Focus on JAK2
The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling pathways that regulate cell growth, survival, and differentiation. [18]Dysregulation of the JAK-STAT signaling pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory disorders. [19]Notably, some pyrimidine derivatives have been developed as selective JAK2 inhibitors. [19]Therefore, it is pertinent to investigate whether 5-(aminomethyl)-2-methylpyrimidin-4-ol can modulate JAK2 activity.
A common cell-based method to assess JAK2 inhibition is to measure the phosphorylation of its downstream substrate, the Signal Transducer and Activator of Transcription 5 (STAT5). [19][20]Upon activation by JAK2, STAT5 is phosphorylated, dimerizes, and translocates to the nucleus to regulate gene expression. [18]Inhibition of JAK2 will lead to a decrease in STAT5 phosphorylation.
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- 4. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Strategic Application of 5-(Aminomethyl)-2-methylpyrimidin-4-ol in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibition
In the landscape of modern medicinal chemistry, the pyrimidine ring stands out as a "privileged scaffold," a core structural motif that consistently appears in a multitude of biologically active compounds.[1][2][3] Its prevalence is rooted in its fundamental role as a building block of DNA and RNA, giving it inherent biocompatibility and recognition by biological systems.[1][4][5] Within the vast field of oncology and inflammation research, pyrimidine derivatives have become particularly crucial in the design of protein kinase inhibitors.[1][2][4] Kinases, enzymes that regulate the majority of cellular pathways, are often dysregulated in diseases like cancer, making them prime therapeutic targets.[1]
The pyrimidine core is exceptionally adept at mimicking the adenine ring of ATP, allowing it to act as an "ATP-competitive inhibitor" by binding to the highly conserved hinge region of the kinase active site.[6][7] This interaction is often mediated by hydrogen bonds, a key feature enabled by the nitrogen atoms within the pyrimidine ring.[8] Among the many pyrimidine-based building blocks, 5-(Aminomethyl)-2-methylpyrimidin-4-ol has emerged as a particularly versatile and strategic intermediate for constructing potent and selective kinase inhibitors. This guide will provide an in-depth exploration of its application, detailing the rationale behind its use, comprehensive synthetic protocols, and its role in the development of targeted therapeutics.
The Significance of the 5-(Aminomethyl)-2-methylpyrimidin-4-ol Scaffold
The utility of 5-(Aminomethyl)-2-methylpyrimidin-4-ol lies in its unique combination of structural features that medicinal chemists can exploit to fine-tune the properties of a final drug candidate.
-
Bifunctional Reactivity: The molecule possesses two key reactive sites: the primary amine of the aminomethyl group and the hydroxyl group of the pyrimidinol ring. This allows for sequential and regioselective chemical modifications.
-
Vector for Side Chain Introduction: The aminomethyl group at the 5-position serves as a critical handle or "vector." This position typically points towards the solvent-exposed region or a hydrophobic back pocket of the kinase ATP-binding site.[8] By attaching various chemical moieties here, chemists can significantly enhance potency, modulate selectivity against off-target kinases, and improve pharmacokinetic properties like solubility and metabolic stability.[4][8]
-
Core Hinge-Binding Element: The pyrimidin-4-ol core itself, existing in tautomeric equilibrium with its pyrimidin-4-one form, provides the essential hydrogen bonding capabilities to interact with the kinase hinge region.[1] This interaction is foundational for anchoring the inhibitor within the active site.
-
Structural Rigidity: The pyrimidine ring offers a rigid and planar core, which reduces the entropic penalty upon binding to the target protein, often leading to higher affinity.[1]
General Synthetic Strategies and Workflow
The primary application of 5-(Aminomethyl)-2-methylpyrimidin-4-ol is as a nucleophilic building block. The aminomethyl group is readily acylated, sulfonylated, or used in reductive amination reactions to build out the C5-substituent. A common synthetic workflow involves coupling this pyrimidine core with various electrophilic partners to generate a library of diverse inhibitor candidates.
Caption: General workflow for kinase inhibitor synthesis using the pyrimidine building block.
Exemplary Protocol: Synthesis of a JAK2 Inhibitor Intermediate
Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that are critical in cytokine signaling. The JAK2V617F mutation is a known driver in myeloproliferative neoplasms (MPNs), making selective JAK2 inhibitors highly sought after therapeutics.[9][10][11] This protocol outlines the synthesis of an N-((2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)methyl)benzamide, a core structure found in various reported kinase inhibitors, including those targeting JAK2.[10][11]
Protocol: Amidation of 5-(Aminomethyl)-2-methylpyrimidin-4-ol
This procedure details the coupling of the primary amine with an acyl chloride, a fundamental and robust reaction in medicinal chemistry.
Objective: To synthesize N-((2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)methyl)benzamide.
Materials:
-
5-(Aminomethyl)-2-methylpyrimidin-4-ol (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Thin Layer Chromatography (TLC) apparatus (Silica gel plates, e.g., 10% Methanol in DCM as eluent)
-
Rotary evaporator
-
Column chromatography setup (Silica gel)
Step-by-Step Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-(Aminomethyl)-2-methylpyrimidin-4-ol (1.0 eq). Dissolve or suspend it in anhydrous DCM (approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (2.5 eq) to the mixture. The base is crucial to neutralize the HCl generated during the reaction, driving it to completion.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the acylation reaction and minimize potential side reactions.
-
Acyl Chloride Addition: Dissolve benzoyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it dropwise to the cooled reaction mixture via a dropping funnel over 15-20 minutes. A slight excess of the acylating agent ensures full conversion of the starting material.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC. The disappearance of the starting amine spot and the appearance of a new, less polar product spot indicates reaction progression.
-
Work-up:
-
Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with DCM.
-
Combine all organic layers and wash them sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).
-
Characterization: Combine the pure fractions, evaporate the solvent, and dry the final product under vacuum. Characterize the compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected product is N-((2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)methyl)benzamide.
Expert Insights & Causality:
-
Choice of Base: TEA or DIPEA are common choices. DIPEA is sterically hindered and less nucleophilic, which can be advantageous in preventing side reactions with the acyl chloride.
-
Solvent Selection: DCM is a good general-purpose solvent for this reaction. If solubility is an issue, DMF can be used, but its high boiling point makes it more difficult to remove during work-up.
-
Temperature Control: The dropwise addition at 0 °C is vital. Rapid addition can lead to di-acylation or other side products and may cause an uncontrolled exotherm.
-
Purification: Column chromatography is typically necessary to remove unreacted starting materials and any by-products, ensuring the high purity required for subsequent biological testing.
Data Presentation: Biological Activity of Pyrimidine Derivatives
The true value of a synthetic strategy is validated by the biological activity of the resulting compounds. The table below presents representative data for pyrimidine-based inhibitors targeting various kinases, illustrating the potency that can be achieved with this scaffold.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivative (A8) | JAK2 | 5 | [10][11] |
| 4-aminothieno[2,3-d]pyrimidine derivative (5n) | CK2 | 8 | [12] |
| 5-trifluoromethyl-2-aminopyrimidine derivative (30) | FLT3 | ≤ 25 | [13] |
| 5-trifluoromethyl-2-aminopyrimidine derivative (30) | CHK1 | ≤ 25 | [13] |
| Aminopyrimidine derivative (8h) | PLK4 | 6.7 | [14] |
IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate higher potency.
Logical Relationships in Kinase Inhibition
The interaction between a pyrimidine-based inhibitor and the kinase active site is a highly structured event governed by specific molecular interactions.
Caption: Key interactions between a pyrimidine inhibitor and the kinase active site.
This diagram illustrates how different parts of the inhibitor molecule, derived from the 5-(Aminomethyl)-2-methylpyrimidin-4-ol scaffold, interact with distinct sub-pockets of the kinase ATP-binding site. The pyrimidine core anchors the molecule to the hinge region, while the C5-substituent, introduced via the aminomethyl handle, can be tailored to interact with hydrophobic pockets or the gatekeeper residue to enhance potency and selectivity.[8][15]
Conclusion and Future Directions
5-(Aminomethyl)-2-methylpyrimidin-4-ol is a high-value, versatile building block for the synthesis of advanced kinase inhibitors. Its bifunctional nature allows for the strategic introduction of diverse chemical functionalities at the C5-position, enabling systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The protocols and principles outlined in this guide demonstrate a robust framework for leveraging this scaffold to develop potent and selective therapeutics. Future work will continue to exploit this and similar scaffolds, integrating computational design and novel synthetic methodologies to address challenges such as acquired drug resistance and kinome-wide selectivity.[4][15]
References
- The Ascendancy of the Pyrimidin-4-ol Scaffold: A Technical Guide for Medicinal Chemists. Benchchem.
- The Simple and Efficient Method of Synthesis of Amino Pyrimidine and Their Derivatives.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol. Benchchem.
- Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-c
- 5-(Aminomethyl)-2-methylpyrimidin-4-amine. Benchchem.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegener
- ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. PMC.
- Advances in the synthesis and anticancer activities of pyrimidine based scaffolds. European Journal of Medicinal Chemistry.
- 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central.
- 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PMC - NIH.
- Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs.
- Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PMC - NIH.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d]pyrimidine scaffold. PubMed.
- Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. Mini-Reviews in Medicinal Chemistry.
- Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. PubMed.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine deriv
- A Comparative Guide to the Synthetic Routes of 4-Pyrimidine Methanamine. Benchchem.
- SYNTHESIS OF PYRIMIDINE DERIV
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
- Preparation method of 2-amino pyrimidine.
- Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines. PubMed.
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Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing 5-(Aminomethyl)-2-methylpyrimidin-4-ol Synthesis
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering yield-related challenges in the synthesis of 5-(aminomethyl)-2-methylpyrimidin-4-ol. As a crucial heterocyclic building block, ensuring a high-yield, reproducible synthesis is paramount. This document provides in-depth, field-tested insights in a direct question-and-answer format to address common failure points in the synthetic pathway.
Core Synthesis Overview and Key Challenge Areas
The synthesis of 5-(aminomethyl)-2-methylpyrimidin-4-ol is typically approached in two major stages: the construction of the substituted pyrimidine ring, followed by the reduction of a nitrile group. Low yield is a frequent issue, most often stemming from incomplete reactions, competing side reactions, or purification losses. The most critical step is the selective reduction of the pyrimidine-5-carbonitrile precursor, where the formation of secondary and tertiary amine impurities is a significant challenge.[1]
This guide is structured to troubleshoot these stages sequentially, providing both the mechanistic rationale and actionable protocols to enhance your experimental outcomes.
Caption: General synthetic workflow and common failure points.
Part 1: Troubleshooting Pyrimidine Ring Formation
The foundation of a successful synthesis is the high-yield formation of the key intermediate, 2-methyl-4-hydroxypyrimidine-5-carbonitrile. Issues at this stage will invariably lead to poor overall yield.
Question: My initial multi-component reaction to form the pyrimidine-5-carbonitrile precursor is sluggish and results in a low yield of impure product. What are the likely causes?
Answer: This is a classic issue in Biginelli-type or related condensation reactions used for pyrimidine synthesis.[2] The problem typically originates from one of four areas: reagent quality, stoichiometry, catalysis (pH), or reaction conditions.
-
Reagent Purity and Stability:
-
Aldehydes: Ensure the aldehyde component is free of acidic impurities (e.g., carboxylic acids from air oxidation), which can interfere with the required catalysis.
-
Active Methylene Compound: Ethyl cyanoacetate or malononitrile are common starting materials.[3] Ensure they are pure and dry. The presence of water can hinder the initial Knoevenagel condensation step.
-
Amidine/Urea Source: Acetamidine hydrochloride is frequently used.[4] It must be fully neutralized in situ or used under conditions that facilitate the release of the free base for cyclization. Incomplete neutralization is a common cause of low conversion.
-
-
Catalysis and pH Control:
-
Most pyrimidine syntheses are base- or acid-catalyzed.[2] The optimal pH is critical and narrow. For base-catalyzed reactions (e.g., using sodium ethoxide), insufficient base will result in a stalled reaction. Conversely, excessively strong basic conditions can promote unwanted side reactions or degradation of the starting materials.
-
Recommendation: Perform small-scale trials to screen the optimal amount of catalyst. If using a salt like acetamidine hydrochloride with a base, ensure the stoichiometry is correct to liberate the free amidine.
-
-
Solvent and Temperature:
-
The solvent must be appropriate for the specific condensation reaction. Alcohols like ethanol are common.[2] The solvent must be anhydrous, as water can hydrolyze intermediates.
-
Reaction temperature needs to be carefully controlled. Insufficient heat may lead to low conversion, while excessive heat can cause degradation and the formation of tar-like byproducts.
-
-
Workup and Isolation:
-
The pyrimidine product may precipitate from the reaction mixture upon cooling or pH adjustment. Ensure the pH is adjusted correctly to minimize the solubility of the product. Incomplete precipitation is a common source of yield loss.
-
Part 2: Troubleshooting the Catalytic Hydrogenation of Pyrimidine-5-carbonitrile
This reduction step is the most frequent and significant source of low yield. The primary challenge is preventing the formation of secondary and tertiary amine impurities.
Question: My catalytic hydrogenation of 2-methyl-4-hydroxypyrimidine-5-carbonitrile produces a complex mixture with very little of the desired primary amine. What is happening mechanistically, and how can I fix it?
Answer: This is a well-documented challenge in the reduction of nitriles.[1] The desired primary amine is highly nucleophilic and can react with the intermediate imine formed during the reduction. This leads to the formation of secondary and, subsequently, tertiary amines, drastically reducing the yield of your target molecule.
Caption: Competing reaction pathways during nitrile reduction.
To suppress these side reactions and maximize the yield of the primary amine, you must optimize the catalyst, solvent, and additives.
Key Optimization Strategies
-
Addition of Ammonia: This is the most effective and widely used strategy.[5] By adding ammonia (often as a solution in methanol) to the reaction, you exploit Le Châtelier's principle. The high concentration of ammonia shifts the equilibrium of the side reactions away from the formation of secondary amines. It effectively "outcompetes" the primary amine product in reacting with the imine intermediate.
-
Catalyst Selection: The choice of catalyst is critical for selectivity. While Pd/C is a common hydrogenation catalyst, it can sometimes promote the formation of secondary amines.[6]
-
Raney Nickel (Raney Ni): Often the preferred catalyst for nitrile reduction to primary amines, especially in the presence of ammonia. It generally shows high activity and good selectivity.
-
Rhodium (e.g., Rh/Al₂O₃): Can also be highly selective for primary amines.
-
Palladium (e.g., Pd/C): While active, it may require careful optimization of conditions to prevent over-alkylation.[7]
-
-
Solvent System: The solvent can influence the reaction pathway. Anhydrous solvents are a must.
-
Methanolic Ammonia: A 7N solution of ammonia in methanol is a common and effective solvent system that provides both the solvent and the selectivity-enhancing additive.
-
Tetrahydrofuran (THF): A good alternative, especially if methanol could interfere with other functional groups (not a major concern for this specific molecule). Ammonia should still be added.
-
-
Reaction Conditions (Pressure & Temperature):
-
Hydrogen Pressure: Higher H₂ pressure generally favors the direct reduction of the imine to the primary amine, reducing its lifetime and thus the opportunity for side reactions. Pressures of 50-100 psi are typical, but optimization may be required.
-
Temperature: Mild temperatures (e.g., 40-80 °C) are often preferred.[5] Elevated temperatures can increase the rate of side reactions and potentially lead to catalyst deactivation.
-
Comparative Table of Catalytic Systems
| Catalyst System | Typical Conditions | Selectivity for Primary Amine | Key Considerations & References |
| Raney Nickel | 40-80 °C, 50-150 psi H₂, Methanolic NH₃ | High to Excellent | Industry standard for this transformation. Requires careful handling (pyrophoric when dry).[5] |
| Pd/C | 25-70 °C, 50-100 psi H₂, Methanolic NH₃ | Moderate to High | Selectivity is highly dependent on ammonia concentration and reaction conditions.[6][7] |
| Rh/Al₂O₃ | 50-90 °C, 80-200 psi H₂, Methanolic NH₃ | High | Can be less prone to deactivation than Ni catalysts in some cases. |
| Cobalt Catalysts (e.g., Raney Co) | 80-120 °C, 200-500 psi H₂, NH₃ | High | Often requires higher temperatures and pressures but can be very selective.[1] |
Part 3: Recommended Experimental Protocol
This self-validating protocol incorporates best practices to maximize the yield of 5-(aminomethyl)-2-methylpyrimidin-4-ol from its nitrile precursor.
Objective: Selective catalytic hydrogenation of 2-methyl-4-hydroxypyrimidine-5-carbonitrile.
Materials:
-
2-methyl-4-hydroxypyrimidine-5-carbonitrile (1.0 eq)
-
Raney Nickel (approx. 50% slurry in water, ~10-20% w/w to substrate)
-
Anhydrous Methanol
-
Ammonia gas or commercial 7N solution in Methanol
-
Hydrogen gas (high purity)
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
Catalyst Preparation: In a hydrogenation vessel, carefully wash the Raney Nickel slurry (10-20% w/w) with anhydrous methanol three times under an inert atmosphere (N₂ or Ar) to remove the water.
-
Reaction Setup:
-
To the vessel containing the washed catalyst, add the 2-methyl-4-hydroxypyrimidine-5-carbonitrile substrate.
-
Add anhydrous methanol saturated with ammonia gas (or use a commercial 7N solution of NH₃ in methanol). The solvent volume should be sufficient to create a stirrable slurry (typically 10-20 mL per gram of substrate).
-
-
Hydrogenation:
-
Seal the reaction vessel.
-
Purge the vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (start with 60 psi).
-
Begin vigorous stirring/shaking and heat the reaction to the target temperature (start with 50 °C).
-
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. Alternatively, carefully depressurize, take an aliquot, filter, and analyze by TLC or LC-MS to check for the disappearance of the starting material.
-
Workup:
-
Once the reaction is complete (no further hydrogen uptake), cool the vessel to room temperature.
-
Carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. CAUTION: Do not allow the catalyst cake to dry, as it can become pyrophoric. Immediately quench the filter cake with plenty of water.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude product, now enriched in the desired primary amine, can be purified by crystallization, often as a hydrochloride or sulfate salt, or by column chromatography on silica gel using a mobile phase containing a small amount of base (e.g., triethylamine or ammonium hydroxide in DCM/Methanol) to prevent streaking.
Frequently Asked Questions (FAQs)
Q1: Can I use chemical reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄)? A1: Yes, but with significant caveats. LiAlH₄ is a powerful reducing agent that will effectively reduce the nitrile. However, its reactivity can be difficult to control, it may reduce other functional groups, and the aqueous workup can be challenging, especially on a large scale. NaBH₄ is generally not strong enough to reduce nitriles on its own but can be used in the presence of a cobalt catalyst.[8] For selectivity and scalability, catalytic hydrogenation is almost always the superior method.
Q2: My final product is difficult to purify by column chromatography. What can I do? A2: Amines are notoriously difficult to purify via silica gel chromatography due to their basicity, which causes strong binding and peak tailing. To improve chromatography, pre-treat your silica with triethylamine or use a mobile phase containing 1-2% triethylamine or ammonium hydroxide. Alternatively, converting the crude product to a salt (e.g., by adding HCl in ether) and purifying it by recrystallization is often a more effective strategy.
Q3: How can I confirm the presence of secondary/tertiary amine impurities? A3: The best methods are LC-MS and GC-MS. The mass spectrum will show peaks corresponding to the molecular weights of the primary (M), secondary (2M - NH₃), and tertiary (3M - 2NH₃) amines. ¹H NMR can also be used, where the integration of the -CH₂- protons adjacent to the nitrogen will differ for each species.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ias.ac.in [ias.ac.in]
- 4. US8252927B2 - Synthesis of substituted 4-amino-pyrimidines - Google Patents [patents.google.com]
- 5. Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Identifying and minimizing side products in 5-(Aminomethyl)-2-methylpyrimidin-4-ol synthesis
Technical Support Center: Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-ol
Introduction:
Welcome to the technical support center for the synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on identifying and minimizing the formation of critical side products. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and validated methodologies.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-ol, particularly when proceeding via the common route of catalytic hydrogenation of 2-methyl-4-amino-5-cyanopyrimidine.
Problem 1: My final product shows low purity with a significant unknown impurity in the NMR/LC-MS. What is the likely side product?
Answer:
A common and significant side product in the catalytic hydrogenation of 2-methyl-4-amino-5-cyanopyrimidine is the formation of a dimer, specifically bis(2-methyl-4-aminopyrimidin-5-ylmethyl)amine.
Causality: This secondary amine dimer arises from the reaction of the desired primary amine product with an intermediate imine species formed during the reduction of the nitrile. High concentrations of the intermediate imine and the final product, especially under prolonged reaction times or elevated temperatures, can favor this dimerization.
Troubleshooting Protocol:
-
Reaction Monitoring: Implement rigorous in-process monitoring using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the disappearance of the starting material and the appearance of the product and side products.
-
Temperature Control: Maintain the reaction temperature within the optimal range for your specific catalyst and solvent system. Excursions to higher temperatures can increase the rate of side reactions.
-
Hydrogen Pressure: Ensure a consistent and adequate hydrogen pressure is maintained throughout the reaction. Fluctuations or insufficient pressure can lead to the accumulation of the intermediate imine.
-
Catalyst Selection: The choice of catalyst can influence selectivity. While Raney Nickel is commonly used, other catalysts like palladium on carbon (Pd/C) might offer different selectivity profiles. A screening of catalysts may be beneficial.[1]
-
Isolation Procedure: Upon reaction completion, promptly work up the reaction mixture to isolate the primary amine and prevent further reactions in the crude mixture.
Problem 2: The yield of 5-(Aminomethyl)-2-methylpyrimidin-4-ol is consistently low, despite the complete consumption of the starting nitrile.
Answer:
Low yields, even with full conversion of the starting material, often point towards the formation of multiple side products or product degradation. Beyond the dimer mentioned above, other potential side products include:
-
Over-reduction Products: In some cases, the pyrimidine ring itself can be susceptible to reduction, leading to non-aromatic byproducts, especially under harsh conditions (high temperature and pressure).
-
Hydrolysis of the Amine: The 4-amino group on the pyrimidine ring can be susceptible to hydrolysis to a hydroxyl group, yielding 5-(aminomethyl)-2-methylpyrimidin-4-ol, particularly if the reaction is conducted in protic solvents at elevated temperatures or if acidic/basic impurities are present.
Troubleshooting Workflow:
The following workflow can help diagnose and mitigate the causes of low yield.
Caption: Troubleshooting workflow for low yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5-(Aminomethyl)-2-methylpyrimidin-4-ol?
The most prevalent and industrially relevant synthesis involves a multi-step process that often culminates in the catalytic hydrogenation of a nitrile precursor.[2] A typical sequence is:
-
Condensation of a C3 fragment with a C2 fragment like acetamidine to form the pyrimidine ring.[3][4]
-
Introduction of a cyano group at the 5-position, often yielding 2-methyl-4-amino-5-cyanopyrimidine.
-
Catalytic hydrogenation of the 5-cyano group to the desired 5-(aminomethyl) group.[1][2]
Caption: Common synthetic pathway.
Q2: Which analytical techniques are best for identifying and quantifying side products in this synthesis?
A combination of chromatographic and spectroscopic methods is essential for robust analysis:
| Analytical Technique | Purpose | Key Information Provided |
| HPLC/UPLC | Separation and Quantification | Provides retention times for starting material, product, and impurities. Can be used to determine the purity of the final product and quantify side products when calibrated with standards. |
| LC-MS | Identification | Couples the separation power of HPLC with mass spectrometry to provide the molecular weight of each component, which is crucial for identifying unknown impurities like the dimer or hydrolysis products. |
| NMR (¹H and ¹³C) | Structural Elucidation | Confirms the structure of the desired product and can be used to identify the structure of major impurities if they can be isolated or are present in sufficient concentration in the mixture. |
| FTIR | Functional Group Analysis | Can confirm the conversion of the nitrile group (C≡N stretch) to the primary amine (N-H stretch) in the final product. |
Q3: How can I minimize the formation of the bis(2-methyl-4-aminopyrimidin-5-ylmethyl)amine dimer?
Minimizing the formation of this key side product is critical for achieving high purity and yield.
| Parameter | Recommendation | Rationale |
| Reaction Time | Monitor closely and stop the reaction as soon as the starting nitrile is consumed. | Prolonged reaction times allow the product to react with intermediates, increasing dimer formation. |
| Temperature | Maintain the lowest effective temperature. | Higher temperatures accelerate the rate of the dimerization side reaction more than the desired hydrogenation. |
| Solvent | Use a solvent in which the product has limited solubility at the reaction temperature. | If the product precipitates as it is formed, its concentration in the solution is kept low, reducing the likelihood of dimerization. |
| Catalyst Loading | Use an optimal catalyst loading. | Too little catalyst may lead to slow reaction rates and accumulation of the imine intermediate. Too much can sometimes lead to over-reduction. |
Q4: Are there alternative reducing agents to catalytic hydrogenation for the conversion of the nitrile to the amine?
While catalytic hydrogenation is common, other reducing agents can be employed, though they may present different challenges in terms of selectivity, cost, and work-up.[5]
-
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent capable of converting nitriles to amines. However, it is non-selective and will reduce other functional groups. Its highly reactive nature also requires strict anhydrous conditions and careful handling.
-
Borane Complexes (e.g., BH₃·THF): These are also effective for nitrile reduction and can sometimes offer different selectivity compared to catalytic hydrogenation.[5]
The choice of reducing agent will depend on the overall synthetic strategy, the presence of other functional groups, and scale-up considerations. For this specific transformation, catalytic hydrogenation generally offers a cleaner and more scalable process.
References
- BenchChem.Common side reactions in the synthesis of pyrimidines and their prevention.
-
Organic Chemistry Portal. Synthesis of pyrimidines.[Link]
- Growing Science.
-
YouTube. Synthesis of Pyrimidine and Its Derivatives.[Link]
- SYNTHESIS OF PYRIMIDINE DERIV
- BenchChem.Troubleshooting common issues in pyrimidine synthesis.
-
Wikipedia. Pyrimidine.[Link]
-
Microbe Notes. De novo pyrimidine synthesis steps, pathways, uses.[Link]
- Google Patents.US8252927B2 - Synthesis of substituted 4-amino-pyrimidines.
- Google Patents.US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
-
ACS Publications. Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones).[Link]
-
MDPI. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity.[Link]
-
PubMed. Synthesis of 2'-aminomethyl derivatives of N-(2-(phosphonomethoxy)ethyl) nucleotide analogues as potential antiviral agents.[Link]
-
MDPI. Advances in Selective Hydrogenation of 5-Hydroxymethylfurfural over Heterogeneous Metal Catalysts.[Link]
- Google Patents.CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
-
Amanote Research. (PDF) Hydrogenation of 2-Methyl-4-Amino-5-Cyanopyrimidine.[Link]
-
ResearchGate. (PDF) A Facile Synthesis of 2-Amino-5-Cyano-4, 6-Disubstitutedpyrimidines under MWI.[Link]
-
MDPI. Cu/MOF-808 Catalyst for Transfer Hydrogenation of 5-Hydroxymethylfurfural to 2, 5-Furandimethanol with Formic Acid Mediation.[Link]
-
PubMed. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine.[Link]
-
RSC Publishing. Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis-(hydroxymethyl)furan using Pt/MCM-41 in an aqueous medium: a simple approach.[Link]
-
PubChem. 2-Aminopyrimidine-5-carbonitrile.[Link]
-
ResearchGate. A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity | Request PDF.[Link]
Sources
- 1. (PDF) Hydrogenation of 2-Methyl-4-Amino-5-Cyanopyrimidine [research.amanote.com]
- 2. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. US8252927B2 - Synthesis of substituted 4-amino-pyrimidines - Google Patents [patents.google.com]
- 5. tcichemicals.com [tcichemicals.com]
Optimizing reaction conditions for the synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-ol
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-ol. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your experiments. Our approach is grounded in established principles of pyrimidine chemistry, drawing insights from the synthesis of structurally related, industrially significant molecules.
Introduction to the Synthetic Challenge
5-(Aminomethyl)-2-methylpyrimidin-4-ol is a substituted pyrimidine. While specific literature for this exact molecule is sparse, its structure is a hybrid of two critical precursors in the biosynthesis of Thiamine (Vitamin B1): 5-(Aminomethyl)-2-methylpyrimidin-4-amine (also known as Grewe diamine) and 4-Amino-5-hydroxymethyl-2-methylpyrimidine (HMP).[1][2][3] The synthesis strategy, therefore, borrows heavily from well-established methods for constructing the pyrimidine core and introducing the C5-substituent.
The most logical and common approach involves a condensation reaction to form the pyrimidine ring, a method known as the Pinner synthesis. This typically involves the condensation of an amidine with a 1,3-dicarbonyl compound.[4] Subsequent functional group manipulations at the C5 position are then required to install the aminomethyl group.
This guide will address the critical steps and potential pitfalls in this synthetic journey.
Visualized General Workflow
The synthesis can be logically divided into two main stages: formation of the pyrimidine core and functionalization of the C5 position.
Caption: Troubleshooting flowchart for low product yield.
Data Summary: Optimizing Reaction Conditions
The conditions for the initial pyrimidine ring formation are critical for overall success. Below is a table summarizing typical parameters that can be optimized for a Pinner-type cyclization.
| Parameter | Condition A (Standard) | Condition B (For Low Reactivity) | Condition C (For High Side Reactions) | Rationale & Key Considerations |
| Base | K₂CO₃ (Potassium Carbonate) | NaOEt (Sodium Ethoxide) | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | NaOEt is a stronger base, which can accelerate the reaction but may also increase side products. [4]DBU is non-nucleophilic and can be effective at lower temperatures. |
| Solvent | Ethanol | Toluene / DMF | Acetonitrile | Ethanol is a common protic solvent. Aprotic solvents like DMF can increase reaction rates but require higher purification effort. [5] |
| Temperature | 60-80 °C (Reflux) | 80-110 °C | 40-60 °C | Higher temperatures can overcome activation energy barriers but may also promote decomposition or side reactions. [5][6]Monitoring via TLC is essential. |
| Atmosphere | Inert (N₂ or Argon) | Inert (N₂ or Argon) | Inert (N₂ or Argon) | Absolutely critical to prevent hydrolysis of reagents and intermediates. [4][5] |
| Reactant Purity | >98% | >98% | >99% | Impurities in starting materials can inhibit the reaction or act as precursors for byproducts. [7]Ensure amidine salt is dry. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-methyl-4-hydroxypyrimidine-5-carboxylate (Core Structure)
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol (100 mL).
-
Add sodium metal (1.15 g, 50 mmol) in small portions. Allow the sodium to react completely to form sodium ethoxide.
-
Cool the solution to 0 °C and add acetamidine hydrochloride (4.73 g, 50 mmol). Stir for 20 minutes.
-
To this mixture, add diethyl 2-(ethoxymethylene)-3-oxobutanoate (10.7 g, 50 mmol) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 78 °C).
-
Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Remove the solvent in vacuo. The resulting residue can be purified by recrystallization from ethanol/water or by column chromatography to yield the pyrimidine core.
Protocol 2: Conversion of 5-(hydroxymethyl) to 5-(aminomethyl) via Azide
-
Mesylation: Dissolve 5-(hydroxymethyl)-2-methylpyrimidin-4-ol (5 mmol) in anhydrous Dichloromethane (DCM, 50 mL) and cool to 0 °C under nitrogen.
-
Add triethylamine (1.5 eq, 7.5 mmol) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq, 6 mmol).
-
Stir at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with cold water and extract the product with DCM. Dry the organic layer over Na₂SO₄ and concentrate in vacuo. The crude mesylate is often used directly in the next step.
-
Azide Displacement: Dissolve the crude mesylate in DMF (40 mL) and add sodium azide (2.0 eq, 10 mmol).
-
Heat the mixture to 60-70 °C and stir for 3-4 hours until the mesylate is consumed (monitor by TLC).
-
Cool, dilute with water, and extract the product with ethyl acetate. Wash the organic layer with brine, dry, and concentrate to give the crude azide.
-
Reduction: Dissolve the crude azide in methanol (50 mL). Add Palladium on carbon (10% w/w, ~50 mg).
-
Hydrogenate the mixture using a balloon or a Parr shaker at 50 psi until the reaction is complete.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the crude 5-(Aminomethyl)-2-methylpyrimidin-4-ol. Purify by an appropriate method (e.g., crystallization or chromatography).
References
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis.
- BenchChem. (2025). Overcoming side reactions in pyrimidine synthesis.
- Google Patents. (N.d.). Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. CN1319592A.
- Patsnap Eureka. (N.d.). Simple and convenient preparation method of key intermediate (2-methyl-4-amino-5-amino methyl pyrimidine) for vitamin B1.
- Jiang, M., et al. (2021). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1. Organic Process Research & Development, 25(10).
- Request PDF. (N.d.).
- BenchChem. (N.d.). 5-(Aminomethyl)-2-methylpyrimidin-4-amine.
- Google Patents. (N.d.). Process for the preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. EP1138675A2.
- ChemicalBook. (N.d.). 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis.
- Google Patents. (N.d.). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. US6365740B1.
- Google Patents. (N.d.). Synthesis of substituted 4-amino-pyrimidines. US8252927B2.
- EPO Patent 2307355. (2013). Novel synthesis of substituted 4-amino-pyrimidines.
- Wikipedia. (N.d.). 4-Amino-5-hydroxymethyl-2-methylpyrimidine.
- PubChem. (N.d.). 4-Amino-2-methyl-5-pyrimidinemethanol. CID 777.
- Chatterjee, A., et al. (2010). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Annual Review of Biochemistry, 79, 507-534.
- Du, Q., et al. (2011). Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets?. PMC - PubMed Central.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Amino-5-hydroxymethyl-2-methylpyrimidine - Wikipedia [en.wikipedia.org]
- 3. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Challenges in the Purification of 5-(Aminomethyl)-2-methylpyrimidin-4-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 5-(Aminomethyl)-2-methylpyrimidin-4-ol. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in isolating this valuable synthetic intermediate. The unique structure of this molecule presents specific hurdles that require a nuanced approach beyond standard purification protocols.
The core challenge in purifying 5-(Aminomethyl)-2-methylpyrimidin-4-ol lies in its zwitterionic character . It possesses a basic aminomethyl group and a weakly acidic pyrimidinol (-OH) group. This dual nature governs its solubility and chromatographic behavior, often leading to difficulties with conventional methods. This guide provides expert insights, troubleshooting advice, and detailed protocols to help you achieve high purity.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the purification of 5-(Aminomethyl)-2-methylpyrimidin-4-ol.
Q1: Why is my compound nearly insoluble in standard organic solvents like ethyl acetate, dichloromethane, or hexanes?
A: This is expected due to the compound's high polarity and zwitterionic nature. The molecule contains amino and hydroxyl groups capable of forming strong hydrogen bonds, making it much more soluble in polar solvents like water, methanol, or ethanol.[1][2] Its salt-like character at neutral pH prevents it from dissolving in non-polar organic solvents. To dissolve it, you will likely need to adjust the pH or use highly polar solvents.
Q2: My compound streaks badly on a standard silica gel TLC plate, making it impossible to assess purity or determine an Rf value. What does this mean?
A: Severe streaking is a classic sign of a strong, undesirable interaction between a basic compound and the acidic silanol groups on the surface of standard silica gel.[3][4] The basic amino group binds almost irreversibly to the silica, leading to poor mobility and a characteristic streak rather than a defined spot. This indicates that standard silica column chromatography will likely fail or give very poor recovery.[5]
Q3: No crystals are forming after I've cooled my recrystallization solution. What went wrong?
A: This is a common recrystallization issue that can stem from several causes:
-
Excess Solvent: The most frequent reason is using too much solvent, which prevents the solution from becoming supersaturated upon cooling.[6] Try evaporating some solvent and cooling again.
-
Supersaturation Not Initiated: The solution may be supersaturated but needs a nucleation site. Try scratching the inside of the flask with a glass rod or adding a "seed" crystal of the pure compound.[6][7]
-
Inappropriate Solvent System: For zwitterionic compounds, a single solvent may not work well. A mixed-solvent system, such as water-ethanol or methanol-acetonitrile, is often required to achieve the ideal solubility curve.[8]
Q4: My purified product is discolored (e.g., yellow or brown). How can I remove colored impurities?
A: Colored impurities are often non-polar, polymeric byproducts. A simple and effective method is to treat a hot solution of your compound with a small amount of activated charcoal before the filtration step in recrystallization.[6] The charcoal adsorbs the colored impurities. Perform a hot gravity filtration to remove the charcoal, then allow the clear filtrate to cool and crystallize.[6]
Q5: How do I confirm the purity of my final product?
A: Due to the compound's properties, standard analytical methods need adjustment.
-
HPLC: Reversed-phase HPLC (C18 column) is the preferred method. Use a mobile phase containing a buffer (e.g., ammonium acetate or phosphate) to control the pH and ensure consistent ionization and sharp peaks.[5]
-
NMR (¹H, ¹³C): Nuclear Magnetic Resonance spectroscopy is excellent for structural confirmation. Dissolve the sample in a suitable deuterated polar solvent like D₂O or DMSO-d₆. Adding a drop of DCl or NaOD can help identify exchangeable protons.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can confirm the molecular weight of the desired compound and help identify any remaining impurities.
Part 2: In-Depth Troubleshooting Guides
This section explores common problems in greater detail, explaining the underlying science and offering systematic solutions.
Problem 1: Poor Recovery or No Crystal Formation During Recrystallization
Recrystallization is the most powerful purification technique for this compound but is highly sensitive to solvent choice and pH.
Root Cause Analysis: The zwitterionic nature of 5-(Aminomethyl)-2-methylpyrimidin-4-ol means its solubility is lowest at its isoelectric point (pI) and increases dramatically in acidic or basic conditions.[2][9] Successful recrystallization depends on exploiting this pH-dependent solubility.[10][11] Failure often occurs when the pH of the solution is not optimized to allow for precipitation upon cooling.
Solutions:
-
pH-Controlled Recrystallization: The most reliable method. Dissolve the crude material in an acidic aqueous solution (e.g., dilute HCl), where it is highly soluble as the ammonium salt. Then, slowly add a base (e.g., NH₄OH or NaOH) to raise the pH towards the isoelectric point, causing the neutral, less soluble zwitterion to crystallize out.
-
Solvent System Optimization: If avoiding pH adjustment, a mixed-solvent system is the next best approach. The goal is to find a pair of miscible solvents where the compound is soluble in one ("solvent") and insoluble in the other ("anti-solvent").[12]
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Type | Suitability & Rationale |
| Water / Ethanol | Mixed Solvent | Excellent. Dissolve in a minimum of hot water, then slowly add ethanol as an anti-solvent until turbidity appears. Slow cooling should yield crystals. Water solubilizes the polar groups, while ethanol reduces the overall polarity to encourage precipitation.[8] |
| Methanol / Acetonitrile | Mixed Solvent | Very Good. Similar to the water/ethanol system. Methanol is a good primary solvent, while acetonitrile is a more polar anti-solvent that can be effective. |
| Dilute Acetic Acid | pH-Controlled | Good. Acetic acid can protonate the amine, increasing solubility.[13] However, evaporation can be slow, and residual acid may need to be washed away. |
| Water (pH adjusted) | pH-Controlled | Excellent, but requires careful pH control. Dissolve in dilute acid (pH ~2) or base (pH ~11), then neutralize towards the pI (estimated to be pH 7-8) to induce crystallization. |
Problem 2: Persistent Streaking and Low Recovery in Normal-Phase Column Chromatography
Root Cause Analysis: As identified in the FAQs, the basic aminomethyl group interacts very strongly with the acidic silica gel stationary phase.[3][5] This leads to significant tailing or, in severe cases, complete and irreversible adsorption of the product onto the column.[14]
Solutions:
-
Switch the Stationary Phase: This is the most effective solution. Avoid standard silica gel.
-
Basic Alumina: Alumina is a polar adsorbent that comes in acidic, neutral, and basic grades.[15] Using basic alumina will prevent the strong acidic interaction with the amino group, allowing for much better elution and peak shape.[4]
-
Amine-Modified Silica: These are specialty columns where the silica surface is functionalized with amino groups. They are designed for purifying basic compounds.[3][4]
-
-
Modify the Mobile Phase: If you must use silica gel, you must neutralize the acidic sites.
-
Add a Basic Modifier: Add a small amount of a base to your eluent system, such as 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH).[3] This base will compete with your compound for the acidic sites on the silica, allowing your product to elute properly.
-
-
Use Reversed-Phase Chromatography: Reversed-phase (C18) chromatography is an excellent alternative for polar, ionizable compounds.[5] The stationary phase is non-polar, and a polar mobile phase (like water/methanol or water/acetonitrile) is used. Adding a buffer to control pH is essential for good separation.[5]
Problem 3: Compound Remains in the Aqueous Layer During Liquid-Liquid Extraction
Root Cause Analysis: The compound's high polarity and charge at most pH values prevent it from partitioning into a non-polar or moderately polar organic solvent.[8] At acidic pH, it's a water-soluble salt. At basic pH, it's a water-soluble salt. At neutral pH, it's a zwitterion that prefers the aqueous phase. Standard liquid-liquid extraction is generally not a viable purification method for this compound.
Solution:
-
Avoid Liquid-Liquid Extraction: This method is fundamentally unsuited for this molecule. Focus on techniques that exploit its properties, such as recrystallization or chromatography with an appropriate stationary phase. Ion-exchange chromatography is another powerful technique for zwitterions, where the compound is bound to a resin and then selectively eluted by changing the pH or salt concentration.[8][16][17]
Part 3: Detailed Purification Protocols
These protocols provide step-by-step instructions for effective purification. Safety Note: Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: pH-Controlled Recrystallization
This method leverages pH-dependent solubility to achieve high purity.
-
Dissolution: In an Erlenmeyer flask, add the crude 5-(Aminomethyl)-2-methylpyrimidin-4-ol. Add a stir bar.
-
Slowly add a 1M hydrochloric acid (HCl) solution dropwise while stirring until all the solid has dissolved. Use the minimum amount of acid necessary. The solution should be clear.
-
(Optional Decolorization): If the solution is colored, heat it to 50-60°C and add a spatula tip of activated charcoal. Stir for 10-15 minutes.[6]
-
(Optional Filtration): If charcoal was used, perform a hot gravity filtration through a fluted filter paper into a clean flask to remove the charcoal.
-
Crystallization: While stirring the clear acidic solution at room temperature, slowly add a 1M sodium hydroxide (NaOH) or concentrated ammonium hydroxide (NH₄OH) solution dropwise.
-
You will observe the product precipitating as a solid. Continue adding the base until the pH of the solution is approximately 7.5-8.0 (check with pH paper).
-
Cooling & Maturation: Once precipitation is complete, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold deionized water, followed by a wash with cold ethanol to help remove the water.
-
Drying: Dry the purified crystals under vacuum to obtain the final product.
Protocol 2: Flash Column Chromatography using Basic Alumina
This protocol is an excellent alternative to silica gel chromatography.
-
TLC Analysis: First, determine a suitable solvent system using basic alumina TLC plates. A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Aim for an Rf of 0.2-0.3 for the desired compound.
-
Column Packing: Prepare a slurry of basic alumina (Activity Grade II or III is usually sufficient) in your chosen non-polar solvent (e.g., DCM).[15] Pack the column evenly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent system. If it doesn't dissolve well, you can pre-adsorb it onto a small amount of alumina. To do this, dissolve the compound in a solvent like methanol, add a small amount of alumina, evaporate the solvent completely, and load the resulting dry powder onto the top of the column.
-
Elution: Begin eluting with the solvent system determined by TLC. Gradually increase the polarity by increasing the percentage of methanol. For example, start with 98:2 DCM:MeOH, then move to 95:5, then 90:10.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Part 4: Visualization & Data
Diagram 1: Purification Strategy Decision Workflow
This diagram outlines the logical steps for choosing the best purification method.
Caption: Decision workflow for selecting a purification strategy.
Table 2: Troubleshooting Chromatography Issues
| Issue | Potential Cause | Recommended Solution |
| No Elution | Eluent is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol).[15] |
| Streaking (on Alumina) | Sample overload or very polar impurities. | Load less material onto the column. Ensure the sample is fully dissolved before loading. |
| Product Elutes with Solvent Front | Eluent is too polar. | Decrease the polarity of the mobile phase (e.g., reduce the percentage of methanol).[15] |
| Poor Separation | Incorrect solvent system or stationary phase. | Re-evaluate the solvent system with TLC. If using alumina, consider reversed-phase (C18) as an orthogonal technique.[5] |
References
- 2-Aminopyrimidine - Solubility of Things. (n.d.).
- How to desalt zwitterions? - ResearchGate. (2020).
- Any tips for purification of two zwitterionic compounds? : r/Chempros - Reddit. (2022).
- Purification of strong polar and basic compounds : r/Chempros - Reddit. (2023).
- Purification of crude 2-Amino-4,6-dimethoxypyrimidine by recrystallization - Benchchem. (n.d.).
- How can i isolate polar basic compound with silica gel column chromatography? (2018).
- Column chromatography. (n.d.).
- Purifying ionic compounds by flash column chromatography - Biotage. (2023).
- Column Chromatography - Organic Chemistry at CU Boulder. (n.d.).
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. (n.d.).
- Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis - Diva-Portal.org. (n.d.).
- Zwitterion Chromatography – ZIC - Nest Group. (n.d.).
- Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1 | Request PDF - ResearchGate. (2021).
- CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents. (n.d.).
- Accuracy of calculated pH-dependent aqueous drug solubility - PubMed. (n.d.).
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
- Lab Procedure: Recrystallization | Chemistry - ChemTalk. (n.d.).
- Improving the solubility of 2-Aminopyridine-3,4-diol for experiments - Benchchem. (n.d.).
- (PDF) Study of pH-dependent drugs solubility in water - ResearchGate. (2025).
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.).
- Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed. (2021).
- 5-(Aminomethyl)-2-methylpyrimidin-4-amine - Benchchem. (n.d.).
- Eradication of Impurities in the Synthesis of 5-(Chloromethyl)-2-methylpyrimidin-4-amine: A Technical Guide - Benchchem. (n.d.).
- Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 - EPO. (2013).
- US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents. (n.d.).
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mt.com [mt.com]
- 13. researchgate.net [researchgate.net]
- 14. web.uvic.ca [web.uvic.ca]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. reddit.com [reddit.com]
- 17. diva-portal.org [diva-portal.org]
Preventing degradation of 5-(Aminomethyl)-2-methylpyrimidin-4-ol during storage
Welcome to the technical support center for 5-(Aminomethyl)-2-methylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound during storage and experimental use. Here, we will address common issues, provide troubleshooting advice, and detail best practices for maintaining the integrity of your samples.
Introduction: Understanding the Stability of 5-(Aminomethyl)-2-methylpyrimidin-4-ol
5-(Aminomethyl)-2-methylpyrimidin-4-ol, also known as Grewe diamine or 4-amino-5-aminomethyl-2-methylpyrimidine, is a key intermediate in the synthesis of Vitamin B1 (Thiamine).[1][2] Its structure, featuring a pyrimidine ring with two primary amine groups, makes it susceptible to several degradation pathways, including oxidation, hydrolysis, and photodegradation. Understanding these vulnerabilities is the first step toward preventing them. This guide provides a proactive approach to sample management, ensuring the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs) and Troubleshooting
Here we address common questions and issues encountered during the storage and handling of 5-(Aminomethyl)-2-methylpyrimidin-4-ol.
Q1: My solid 5-(Aminomethyl)-2-methylpyrimidin-4-ol has changed color from white/off-white to a yellowish or brownish tint. What happened and is it still usable?
A1: A color change in the solid material is a common indicator of degradation, most likely due to oxidation. The primary amine groups on the pyrimidine ring are susceptible to air oxidation, which can lead to the formation of colored impurities.
-
Causality: The lone pairs of electrons on the nitrogen atoms in the amine groups can be abstracted by atmospheric oxygen, initiating a cascade of reactions that produce conjugated, colored byproducts. This process can be accelerated by exposure to light and elevated temperatures.
-
Troubleshooting Steps:
-
Assess the Extent of Degradation: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC). A significant decrease in the main peak area and the appearance of new peaks confirm degradation.
-
Usability: For non-critical applications, the material might still be usable if the purity is within an acceptable range for your experiment. However, for applications requiring high purity, such as in the synthesis of pharmaceutical-grade compounds, it is recommended to use a fresh, un-degraded lot.
-
-
Prevention:
-
Store the solid compound under an inert atmosphere (argon or nitrogen).
-
Keep the container tightly sealed and protected from light.
-
Store at the recommended temperature (see Q2).
-
Q2: What are the optimal storage conditions for solid 5-(Aminomethyl)-2-methylpyrimidin-4-ol?
A2: The optimal storage conditions for solid 5-(Aminomethyl)-2-methylpyrimidin-4-ol are designed to minimize exposure to factors that promote degradation.
-
Temperature: For long-term storage, it is recommended to store the solid compound at +5°C or in a freezer at -20°C.[3][4] The dihydrochloride salt form is generally more stable and can be stored at a wider temperature range of 2-30°C.[5]
-
Atmosphere: Store under an inert atmosphere such as argon or nitrogen to prevent oxidation. If an inert atmosphere is not available, ensure the container is well-sealed to minimize contact with air.
-
Light: Protect from light by storing in an amber vial or in a dark location.
-
Moisture: Store in a desiccator or a dry environment to prevent hydrolysis.
Q3: I've prepared a stock solution of 5-(Aminomethyl)-2-methylpyrimidin-4-ol in an aqueous buffer, and I see new peaks in my HPLC analysis after a short period. What is causing this?
A3: The appearance of new peaks in your HPLC chromatogram after preparing an aqueous solution suggests degradation, with hydrolysis being a likely cause. The pyrimidine ring can be susceptible to hydrolytic cleavage, and the aminomethyl group can also undergo enzymatic or chemical hydrolysis to a hydroxymethyl group, especially if the buffer contains any contaminants.[1]
-
Causality: In aqueous solutions, water molecules can act as a nucleophile, attacking the pyrimidine ring. The rate of hydrolysis is often pH and temperature-dependent.
-
Troubleshooting Steps:
-
Characterize the Degradants: If possible, use mass spectrometry (LC-MS) to identify the mass of the new peaks. A mass increase of 1 Da would be consistent with the conversion of the aminomethyl group to a hydroxymethyl group.
-
pH and Temperature Study: To understand the stability in your specific buffer, you can perform a small-scale stability study by incubating aliquots of the solution at different temperatures and for different durations and analyzing them by HPLC.
-
-
Prevention:
-
Prepare Fresh Solutions: The most reliable approach is to prepare solutions fresh before each experiment.
-
Storage of Solutions: If storage is necessary, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
pH Considerations: The stability of aminopyrimidines can be pH-dependent. For a related compound, 5-aminolevulinic acid, a pH below 5 was found to inhibit degradation.[6] It is advisable to determine the optimal pH for your specific application.
-
De-gas Solvents: Use de-gassed solvents to minimize dissolved oxygen.
-
Q4: My analytical results are inconsistent. Could this be related to the degradation of my compound?
A4: Yes, inconsistency in experimental results is a hallmark of using a degraded compound.
-
Impact on Experiments:
-
Reduced Potency: If the compound is used as a reactant, its degradation will lead to a lower concentration of the active molecule, resulting in lower yields or incomplete reactions.
-
Interference from Degradants: Degradation products can interfere with assays, either by interacting with the target or by producing a signal that overlaps with the signal of interest.
-
-
Verification Protocol:
-
Purity Check: Before each critical experiment, verify the purity of your solid compound or stock solution using a validated analytical method like HPLC.
-
Use a Fresh Sample: If you suspect degradation, repeat the experiment with a fresh vial of the compound or a newly prepared solution.
-
Reference Standard: Use a certified reference material as a standard for comparison in your analytical runs.[5]
-
Technical Guides
Guide 1: Recommended Storage and Handling Workflow
To ensure the long-term stability of 5-(Aminomethyl)-2-methylpyrimidin-4-ol, a strict storage and handling protocol should be followed.
Caption: Recommended workflow for the storage and handling of solid 5-(Aminomethyl)-2-methylpyrimidin-4-ol.
Guide 2: Analytical Protocol for Purity Assessment by HPLC
This guide provides a robust Reversed-Phase HPLC (RP-HPLC) method for assessing the purity of 5-(Aminomethyl)-2-methylpyrimidin-4-ol and detecting potential degradation products. Due to the polar nature of the compound, a polar-endcapped column is recommended for better retention.[7]
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Polar-endcapped C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: Water/Acetonitrile (95:5 v/v).
Sample Preparation:
-
Accurately weigh approximately 1.0 mg of the 5-(Aminomethyl)-2-methylpyrimidin-4-ol sample.
-
Dissolve the sample in 1.0 mL of the sample diluent to a final concentration of 1.0 mg/mL.
-
Vortex to ensure complete dissolution.
-
Filter through a 0.45 µm syringe filter before injection.
HPLC Conditions:
| Parameter | Value |
| Column | Polar-endcapped C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-18.1 min: 95-5% B; 18.1-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
The appearance of new peaks, especially those at earlier retention times, may indicate the formation of more polar degradation products.
Guide 3: Potential Degradation Pathways
While specific studies on 5-(Aminomethyl)-2-methylpyrimidin-4-ol are limited, we can infer potential degradation pathways based on the chemistry of aminopyrimidines.
Caption: Potential degradation pathways for 5-(Aminomethyl)-2-methylpyrimidin-4-ol.
Concluding Remarks
The chemical integrity of 5-(Aminomethyl)-2-methylpyrimidin-4-ol is paramount for achieving reliable and reproducible research outcomes. By understanding its inherent instabilities and implementing the rigorous storage, handling, and analytical protocols outlined in this guide, researchers can significantly mitigate the risk of degradation. Proactive quality control is not just a best practice; it is a fundamental component of scientific integrity.
References
-
European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines. Patent EP 2307355. Available at: [Link]
-
PubMed. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 3. 5-(Aminomethyl)-2-methylpyrimidin-4-amine [lgcstandards.com]
- 4. 4-AMINO-5-AMINOMETHYL-2-METHYLPYRIMIDINE [chemicalbook.com]
- 5. 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride Pharmaceutical Secondary Standard; Certified Reference Material 874-43-1 [sigmaaldrich.com]
- 6. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of 5-(Aminomethyl)-2-methylpyrimidin-4-ol
Welcome to the technical support center for resolving common chromatographic challenges. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 5-(Aminomethyl)-2-methylpyrimidin-4-ol. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower you to build robust and reliable analytical methods.
Part 1: Frequently Asked Questions (FAQs) - The Root Cause
This section addresses the fundamental reasons behind the chromatographic behavior of 5-(Aminomethyl)-2-methylpyrimidin-4-ol.
Q1: I'm seeing significant peak tailing with 5-(Aminomethyl)-2-methylpyrimidin-4-ol on my C18 column. What is the primary cause?
A1: The peak tailing you are observing is a classic symptom of secondary chemical interactions between your analyte and the stationary phase. 5-(Aminomethyl)-2-methylpyrimidin-4-ol is a polar basic compound, with a predicted pKa around 7.7 for its aminomethyl group[1]. In typical reversed-phase mobile phases (pH 3-7), this primary amine is protonated, carrying a positive charge (R-NH₃⁺).
The root cause of the tailing is the electrostatic interaction of this positively charged analyte with negatively charged, deprotonated silanol groups (Si-O⁻) that reside on the surface of silica-based stationary phases.[2][3] These silanols are residual acidic sites that remain even after the C18 ligands are bonded to the silica.[4] This creates a mixed-mode retention mechanism: the desired hydrophobic interaction with the C18 chains and an undesired ion-exchange interaction with the silanols. Since the ion-exchange interaction is strong and kinetically slow, it causes a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic "tail".[5][6]
Diagram: Mechanism of Peak Tailing
The following diagram illustrates the dual-retention mechanism responsible for peak tailing of basic compounds on a standard silica-based C18 column.
Caption: Dual-retention model causing peak tailing.
Part 2: Systematic Troubleshooting Guide
Follow this logical workflow to diagnose and systematically eliminate peak tailing. We will progress from simple mobile phase adjustments to stationary phase considerations.
A. Mobile Phase Optimization: The First Line of Defense
Your mobile phase is the most powerful and easily adjustable tool for controlling peak shape.
Q2: How can I use mobile phase pH to eliminate tailing?
A2: Manipulating the mobile phase pH is the most effective strategy. The goal is to suppress the ionization of the surface silanol groups, thereby eliminating the root cause of the secondary interaction.
-
Operate at Low pH (pH ≤ 3.0): At a low pH, excess protons (H⁺) in the mobile phase will protonate the silanol groups (Si-O⁻ + H⁺ → Si-OH).[3] This neutralizes their charge, preventing electrostatic attraction with your protonated analyte. This is the most common and recommended approach.
-
Operate at High pH (pH > 10): At a very high pH, the basic analyte (pKa ~7.7) will be in its neutral, free-base form (R-NH₂). While the silanols will be fully deprotonated, the analyte is no longer charged, mitigating the strong ion-exchange interaction. Caution: This approach requires specialized high-pH stable columns (e.g., hybrid or bidentate-bonded silica) to prevent dissolution of the silica backbone.[3][7]
| pH Range | Analyte State (R-NH₂) | Silanol State (Si-OH) | Interaction Potential | Recommended Action |
| < 3.0 | Protonated (R-NH₃⁺) | Protonated (Si-OH) | Minimal (Ideal) | Strongly Recommended. Use a suitable buffer like phosphate or formate. |
| 3.0 - 7.0 | Protonated (R-NH₃⁺) | Partially Ionized (Si-O⁻) | High (Problematic) | Avoid this range unless using a highly deactivated column and additives. |
| > 8.0 | Partially Neutral | Ionized (Si-O⁻) | Moderate | Not ideal as analyte is near its pKa, which can cause peak distortion.[8] |
| > 10.0 | Neutral (R-NH₂) | Ionized (Si-O⁻) | Low | Viable, but requires specialized pH-stable columns. |
Q3: Which buffer should I choose, and at what concentration?
A3: A buffer is critical for maintaining a stable pH across the entire system, from the eluent bottles to the column head, which is essential for reproducible retention times and peak shapes.[9][10]
-
For Low pH (2.5 - 3.0):
-
Phosphate Buffer: Excellent buffering capacity and known to reduce silanol interactions. Not suitable for LC-MS due to its non-volatile nature.
-
Formate Buffer (Formic Acid/Ammonium Formate): Volatile and ideal for LC-MS applications. Provides good buffering capacity in this pH range.
-
-
Concentration: A concentration of 10-25 mM is typically sufficient.[11] Higher concentrations can sometimes further improve peak shape by increasing the ionic strength of the mobile phase, which can help mask residual silanol activity.[12] However, be mindful of buffer solubility in high percentages of organic solvent.[13]
Protocol: Preparation of an Optimized Low-pH Mobile Phase
-
Aqueous Component (Buffer):
-
To prepare 1 L of a 20 mM Potassium Phosphate buffer at pH 2.5:
-
Weigh 2.72 g of Potassium Phosphate Monobasic (KH₂PO₄) and dissolve in ~950 mL of HPLC-grade water.
-
While stirring, carefully add phosphoric acid (~85%) dropwise until the pH meter reads 2.5.
-
Add water to a final volume of 1 L.
-
Filter through a 0.22 µm membrane filter.
-
-
Mobile Phase:
-
Combine the prepared aqueous buffer with your organic solvent (e.g., acetonitrile or methanol) at the desired ratio for your separation.
-
Sonicate for 10-15 minutes to degas.
-
Q4: Should I consider additives like Trifluoroacetic Acid (TFA) or ion-pairing reagents?
A4: These are powerful tools but introduce complexity.
-
Trifluoroacetic Acid (TFA): Often used at 0.05-0.1% v/v, TFA serves a dual purpose. It lowers the mobile phase pH and acts as an ion-pairing agent, masking silanol activity.[13] However, TFA is a strong ion-suppressing agent in mass spectrometry and can be difficult to flush from a column. Use with caution if MS detection is required.
-
Ion-Pairing Reagents: For basic compounds like yours, an alkyl sulfonate (e.g., sodium heptanesulfonate) can be added to the mobile phase.[14][15] It forms a neutral ion pair with the protonated analyte, increasing its hydrophobicity and improving retention and peak shape on a C18 column.[16] This technique, known as ion-pair chromatography, requires long column equilibration times and dedicated columns.[14]
B. Stationary Phase (Column) Selection
If mobile phase optimization is insufficient, your column is the next critical factor.
Q5: Is my standard C18 column the problem? How do I choose a better one?
A5: Yes, the column chemistry is crucial. Not all C18 columns are the same.
-
Avoid "Type A" Silica Columns: Older columns are often based on Type A silica, which has a higher concentration of acidic silanols and trace metal impurities, exacerbating peak tailing for basic compounds.[6][17]
-
Choose High-Purity, End-Capped "Type B" Silica Columns: Modern columns use highly purified spherical silica (Type B) with low metal content. After bonding the C18 chains, they undergo a process called "end-capping," which uses a small silanizing reagent (like trimethylsilane) to block a significant portion of the remaining accessible silanols.[4][5] This is the single most important characteristic to look for in a column for analyzing basic compounds.
-
Consider Superficially Porous Particles (SPP / Core-Shell): SPP columns provide higher efficiency and sharper peaks at lower backpressure compared to traditional fully porous particles (FPP) of a similar size.[18][19] The shorter diffusion path for analytes minimizes band broadening, which can contribute to better peak symmetry.[20]
| Column Technology | Key Feature | Advantage for 5-AMPOH Analysis |
| High-Purity End-Capped C18 | Low silanol activity. | Essential. Drastically reduces secondary ionic interactions. |
| Polar-Embedded Phase | Incorporates a polar group (e.g., amide, carbamate) near the silica surface. | Shields residual silanols and can offer alternative selectivity. |
| Superficially Porous Particles (SPP) | Solid core with a porous outer layer. | Higher efficiency, sharper peaks, and better symmetry at lower pressures.[21] |
Q6: My compound is very polar. Should I be using HILIC instead of reversed-phase?
A6: Absolutely. Given its polar nature (predicted XLogP3 of -0.3[1]), 5-(Aminomethyl)-2-methylpyrimidin-4-ol may be poorly retained in reversed-phase, even with low organic content. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[22]
HILIC uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically >80% acetonitrile).[23] It separates compounds based on their partitioning into a water-enriched layer on the stationary phase surface.[24] This mode often provides excellent peak shape for polar basic compounds because the high organic content and different retention mechanism can minimize problematic interactions with the stationary phase.[25]
C. Instrument & Method Troubleshooting
Before concluding that the issue is purely chemical, it's wise to rule out physical or system-related problems.
Q7: How can I confirm the tailing is a chemical issue and not a problem with my HPLC system?
A7: This is a critical diagnostic step.
-
Prepare a Neutral Probe: Inject a solution of a neutral, non-polar compound that is not expected to interact with silanols (e.g., Toluene, Uracil, or Progesterone).
-
Analyze the Peak Shape:
-
If the neutral compound's peak is also tailing, the problem is likely physical or "extra-column."[2] This could be a void at the column inlet, a poorly-seated fitting creating dead volume, or a partially blocked frit.[3]
-
If the neutral compound gives a sharp, symmetrical peak, but your 5-AMPOH peak tails, you have confirmed the issue is a specific chemical interaction between your analyte and the column.[2]
-
Diagram: Troubleshooting Workflow
This flowchart provides a logical path for diagnosing and solving peak tailing.
Caption: Logical workflow for troubleshooting peak tailing.
References
-
Axion Labs. (n.d.). HPLC Peak Tailing. Retrieved from Axion Labs Training. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions. [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from Chrom Tech. [Link]
-
Chrom Tech, Inc. (2025, October 15). The Difference Between Superficially Porous and Fully Porous Particles. Retrieved from Chrom Tech. [Link]
-
Element Lab Solutions. (n.d.). Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality. Retrieved from Element Lab Solutions. [Link]
-
Waters Corporation. (n.d.). Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. Retrieved from Waters Corporation. [Link]
-
Waters Corporation. (n.d.). Comparison of Fully and Superficially Porous Particle Columns for the Analysis of Basic Compounds. Retrieved from Waters Corporation. [Link]
-
Desmet, G., et al. (2012). Kinetic performance comparison of fully and superficially porous particles with sizes ranging between 2.7 μm and 5 μm: Intrinsic evaluation and application to a pharmaceutical test compound. Journal of Chromatography A, 1228, 239-251. [Link]
-
Axion Labs. (2025, August 19). Superficially Porous vs Totally Porous HPLC Columns | Higher Efficiency, Lower Pressure. Retrieved from YouTube. [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from Waters Corporation. [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from Phenomenex. [Link]
-
Phenomenex. (n.d.). Role of Buffers in Liquid Chromatography. Retrieved from Phenomenex. [Link]
-
Pharma Growth Hub. (2023, November 7). Peak Tailing: Phenomenon, Symptoms and Corrections. Retrieved from Pharma Growth Hub. [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from Pharma Growth Hub. [Link]
-
LCGC. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from Chromatography Online. [Link]
-
LookChem. (n.d.). 5-(Aminomethyl)-2-methylpyrimidin-4-amine. Retrieved from LookChem. [Link]
-
Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from Element Lab Solutions. [Link]
-
McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1038(1-2), 77-84. [Link]
-
Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2295-2312. [Link]
-
Welch Materials. (2025, February 17). Issues and Solutions to the Use of Ion-Pairing Reagents. Retrieved from Welch Materials. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from Agilent. [Link]
-
Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. Retrieved from Element Lab Solutions. [Link]
-
PharmaCores. (2025, February 9). Discover the Art of Buffer selection in HPLC Development part 2. Retrieved from PharmaCores. [Link]
-
Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from Industry News. [Link]
-
ACE HPLC. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from ACE HPLC. [Link]
-
Mason Technology. (2024, July 5). Ion Pairing Reagents & IPC Explained. Retrieved from Mason Technology. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Ion-Pair Reagents in Modern HPLC Analysis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
ResearchGate. (2025, August 5). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Retrieved from ResearchGate. [Link]
-
Element Lab Solutions. (2023, September 26). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from Element Lab Solutions. [Link]
-
Regis Technologies. (n.d.). Ion Pairing Reagents and Buffers. Retrieved from Regis Technologies. [Link]
-
National Institutes of Health. (2021, October 22). The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. Retrieved from NIH. [Link]
-
PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanamine. Retrieved from PubChem. [Link]
Sources
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- 25. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
Strategies to improve the stability of 5-(Aminomethyl)-2-methylpyrimidin-4-ol solutions
Technical Support Center: Stabilizing 5-(Aminomethyl)-2-methylpyrimidin-4-ol Solutions
A Foreword from Your Senior Application Scientist
Welcome, colleagues. As researchers and developers, we frequently work with highly reactive and promising molecules. 5-(Aminomethyl)-2-methylpyrimidin-4-ol and its related amine analogs are foundational building blocks, notably as key intermediates in the synthesis of Vitamin B1 (Thiamine).[1] However, their utility is often challenged by their inherent instability in solution. The appearance of a sudden color change, unexpected precipitation, or a loss of potency can compromise weeks of work.
This guide is structured from our collective field experience to move beyond simple procedural lists. Here, we will delve into the causality—the why behind the degradation—to empower you with robust strategies for mitigation. We will explore the chemical vulnerabilities of the aminopyrimidine scaffold and provide validated, step-by-step protocols to ensure the integrity and stability of your solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of 5-(Aminomethyl)-2-methylpyrimidin-4-ol solutions.
Q1: What are the primary drivers of instability for this compound in solution? A: The instability is primarily rooted in its chemical structure. The 4-amino-pyrimidine ring is electron-rich, making it highly susceptible to oxidation. The aminomethyl group also contributes to its reactivity. The main drivers of degradation are:
-
Oxidation: Reaction with dissolved atmospheric oxygen is a major pathway, often accelerated by light or trace metal ions. This is the most common cause of solution discoloration.
-
pH-Dependent Reactions: The compound's stability is highly dependent on the pH of the solution. Thiamine, which contains a similar aminopyrimidine ring, is known to be unstable in neutral to alkaline solutions.[2] Both hydrolysis and the rate of oxidation can be significantly influenced by the protonation state of the molecule.[3][4]
-
Temperature: Elevated temperatures increase the rate of all chemical degradation reactions.[5]
Q2: My solution of 5-(Aminomethyl)-2-methylpyrimidin-4-ol turned yellow overnight. What happened? A: A yellow or brown discoloration is a classic indicator of oxidative degradation. The oxidation process can create conjugated systems or polymeric impurities that absorb light in the visible spectrum, resulting in a colored solution. This is a clear sign that the compound is degrading and that protective measures, such as the use of antioxidants or an inert atmosphere, are necessary.
Q3: What is the single most important factor to control for stability? A: While temperature and oxygen exclusion are critical, pH control is arguably the most crucial factor . The pH of the solution dictates the protonation state of the amino groups, which in turn affects the molecule's susceptibility to oxidation and other degradation reactions.[4][6] Maintaining an optimal, typically slightly acidic pH, is fundamental to preserving the compound's integrity.
Q4: What are the generally recommended storage conditions for a stock solution? A: For maximal stability, a multi-faceted approach is recommended:
-
Temperature: Store solutions at 2-8°C for short-term use or frozen at -20°C for long-term storage.[7]
-
Light: Protect the solution from light at all times by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: Prepare the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
pH: Use a buffered solution to maintain a stable, slightly acidic pH.
Part 2: Troubleshooting Guide: From Problem to Protocol
This guide provides a systematic approach to diagnosing and solving common stability issues.
Issue 1: Rapid Discoloration and/or Significant Potency Loss
This issue is most commonly associated with oxidative and photo-degradation.
Root Cause Analysis: The aminopyrimidine ring system is susceptible to attack by molecular oxygen. This process can be initiated by light or catalyzed by trace amounts of metal ions (e.g., Fe³⁺, Cu²⁺) present in solvents or on glassware. The resulting radical chain reaction leads to the formation of various colored degradation products.
Mitigation Strategies & Protocols:
-
Strategy 1.1: Exclusion of Oxygen
-
Causality: By removing molecular oxygen, the primary reactant for oxidation is eliminated, thereby halting this degradation pathway.
-
Protocol:
-
Select a high-purity solvent (e.g., HPLC-grade water or buffer).
-
Sparge the solvent with an inert gas like nitrogen or argon for at least 15-20 minutes to displace dissolved oxygen.
-
Weigh the 5-(Aminomethyl)-2-methylpyrimidin-4-ol in a clean vessel.
-
Add the de-gassed solvent and dissolve the compound, preferably while maintaining a blanket of inert gas over the solution.
-
Dispense the final solution into vials, flush the headspace with inert gas, and seal tightly.
-
-
-
Strategy 1.2: Application of Antioxidants
-
Causality: Antioxidants are sacrificial agents that are more easily oxidized than the target compound.[][9] They intercept and neutralize radical species, terminating the chain reaction.
-
Protocol:
-
Prepare your de-gassed solvent or buffer as described above.
-
Before adding your primary compound, add the appropriate antioxidant at its recommended concentration (see Table 1).
-
Ensure the antioxidant is fully dissolved.
-
Proceed to dissolve the 5-(Aminomethyl)-2-methylpyrimidin-4-ol.
-
Water-soluble antioxidants are generally preferred for aqueous solutions.[10]
-
-
-
Strategy 1.3: Use of Chelating Agents
-
Causality: Chelating agents like Ethylenediaminetetraacetic acid (EDTA) sequester metal ions, preventing them from catalyzing oxidative reactions.[9]
-
Protocol: Add EDTA disodium salt to your buffer at a concentration of approximately 0.01-0.1% (w/v) during buffer preparation, before pH adjustment and addition of other components.
-
| Stabilizing Agent | Type | Mechanism of Action | Typical Concentration |
| L-Ascorbic Acid | Water-Soluble Antioxidant | Reducing Agent, Oxygen Scavenger | 0.01% - 0.1% (w/v) |
| Sodium Metabisulfite | Water-Soluble Antioxidant | Reducing Agent, Oxygen Scavenger | 0.01% - 0.1% (w/v) |
| EDTA | Chelating Agent | Sequesters Metal Ions | 0.01% - 0.1% (w/v) |
| Butylated Hydroxytoluene (BHT) | Solvent-Soluble Antioxidant | Radical Chain Terminator | 0.005% - 0.02% (w/v) |
| Table 1: Common stabilizing agents for solutions susceptible to oxidation.[][9][11] |
Issue 2: Solution Precipitation, Haze, or Crystallization
This issue typically points to problems with solubility, which is heavily influenced by pH.
Root Cause Analysis: 5-(Aminomethyl)-2-methylpyrimidin-4-ol is an amine-containing compound with a predicted pKa of approximately 7.7.[7] This means its charge state, and therefore its aqueous solubility, is highly dependent on the solution's pH. As the pH approaches the pKa, the compound will be least soluble. Precipitation can also be caused by using an inappropriate buffer or by the formation of insoluble degradation products.
Mitigation Strategies & Protocols:
-
Strategy 2.1: Precise pH Control with Buffers
-
Causality: Using a buffer system maintains the pH within a range where the compound exists in its more soluble, protonated form. A slightly acidic pH (e.g., pH 4-6) is generally recommended to ensure the amino groups are protonated.
-
Protocol:
-
Select a buffer system whose pKa is close to the desired target pH (see Table 2). Citrate or acetate buffers are excellent choices for the acidic range.
-
Prepare the buffer at the desired concentration (e.g., 10-50 mM).
-
Add all other excipients (e.g., antioxidants, chelating agents).
-
Dissolve the 5-(Aminomethyl)-2-methylpyrimidin-4-ol in the prepared buffer.
-
Crucially, verify the final pH of the solution after the compound has been added and adjust if necessary.
-
-
| Buffer System | Useful pH Range | Comments |
| Citrate Buffer | 3.0 - 6.2 | Good choice for acidic stabilization. |
| Acetate Buffer | 3.8 - 5.6 | Alternative to citrate for acidic range. |
| Phosphate Buffer | 6.2 - 8.2 | Use with caution; may accelerate degradation in some cases. Ensure pH is on the lower end of this range. |
| Table 2: Recommended buffer systems for pH control. |
-
Strategy 2.2: Utilization of Co-Solvents
-
Causality: For preparing highly concentrated stock solutions, the limited aqueous solubility can be overcome by using a water-miscible organic co-solvent. The compound shows slight solubility in solvents like methanol.[7]
-
Protocol:
-
Dissolve the 5-(Aminomethyl)-2-methylpyrimidin-4-ol in a small volume of a suitable co-solvent (e.g., DMSO, Methanol, or Ethanol).
-
Slowly add this organic stock solution to the final aqueous buffer with vigorous stirring.
-
Ensure the final concentration of the organic solvent in the aqueous solution is low enough not to interfere with downstream applications.
-
-
Part 3: Visual Guides and Workflows
Visual aids can help clarify complex chemical processes and streamline troubleshooting.
Caption: Decision workflow for troubleshooting solution instability.
References
-
Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Available at: [Link]
-
LookChem. (n.d.). 5-(Aminomethyl)-2-methylpyrimidin-4-amine. Available at: [Link]
-
Van Gennip, A. H., et al. (2004). Scheme of pyrimidine degradation pathways showing the four steps and... ResearchGate. Available at: [Link]
- Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. Pharmacology & Therapeutics.
-
Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed. Available at: [Link]
-
Knowledge of Pharma. (2017). ANTIOXIDANTS: In Pharmaceutical Formulation. Available at: [Link]
- Google Patents. (2006). EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations.
-
Zrenner, R., et al. (2006). The reductive pathway for the degradation of pyrimidine nucleotides in Arabidopsis. ResearchGate. Available at: [Link]
- Google Patents. (2013). US20130224296A1 - Drug Formulations Using Water Soluble Antioxidants.
-
Badmalia, M. D., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC - NIH. Available at: [Link]
-
Wikipedia. (n.d.). Thiamine. Available at: [Link]
-
PubChem. (n.d.). 4-Amino-2-methyl-5-pyrimidinemethanamine. Available at: [Link]
-
Łodyga-Chruścińska, E., et al. (2020). The Influence of pH on Complexation Process of Copper(II) Phosphoethanolamine to Pyrimidine Nucleosides. ResearchGate. Available at: [Link]
-
Fais, A., et al. (2021). Role of pH in Regulating Cancer Pyrimidine Synthesis. PMC - NIH. Available at: [Link]
-
O'Donnell, R. E., et al. (1994). Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. PubMed. Available at: [Link]
-
Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]
-
Zulueta, A., et al. (2021). Effects of Time and Temperature on Stability of Bioactive Molecules, Color and Volatile Compounds during Storage of Grape Pomace Flour. MDPI. Available at: [Link]
-
Solubility of Things. (n.d.). Amines: Structure, Properties, and Reactions. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Thiamine - Wikipedia [en.wikipedia.org]
- 3. Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ibisscientific.com [ibisscientific.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. lookchem.com [lookchem.com]
- 9. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20130224296A1 - Drug Formulations Using Water Soluble Antioxidants - Google Patents [patents.google.com]
- 11. ANTIOXIDANTS: In Pharmaceutical Formulation [knowledgeofpharma.blogspot.com]
Managing common impurities in the starting materials for 5-(Aminomethyl)-2-methylpyrimidin-4-ol synthesis
Technical Support Center: Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-ol
Introduction: The Critical Role of Starting Material Purity
Welcome to the technical support guide for the synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-ol, a key intermediate in various pharmaceutical development pathways, most notably in the synthesis of Thiamine (Vitamin B1).[1] The success of this synthesis—defined by yield, purity, and reproducibility—is fundamentally dependent on the quality of the starting materials. Impurities, even at seemingly low levels, can introduce competing reaction pathways, inhibit catalytic activity, and generate downstream purification challenges that consume time and resources.[2]
This guide is structured as a series of troubleshooting questions and detailed protocols designed to help you, the researcher, identify, manage, and mitigate common impurities found in the key starting materials: Acetamidine Hydrochloride and Ethyl 2-cyano-3-ethoxyacrylate . By proactively addressing the quality of these precursors, you can establish a more robust and predictable synthetic process.
Section 1: Managing Impurities in Acetamidine Hydrochloride
Acetamidine hydrochloride is the cornerstone C2 building block for the pyrimidine ring. Its purity is paramount for achieving high-yield cyclization.
Troubleshooting Guide & FAQs: Acetamidine Hydrochloride
Q1: My pyrimidine synthesis is showing a significantly lower yield than expected, and I observe multiple side products via TLC/LC-MS. Could my acetamidine hydrochloride be the culprit?
A1: Absolutely. This is a classic symptom of impure acetamidine hydrochloride. The most common and impactful impurities are Acetamide and residual Ammonium Chloride .[3]
-
Causality (Why this happens):
-
Acetamide: Lacks the necessary nucleophilicity of the amidine group and will not participate in the cyclization reaction, effectively reducing the concentration of your active reagent and lowering the theoretical maximum yield.
-
Ammonium Chloride: While often present from the synthesis workup, excess ammonium chloride can alter the pH and ionic strength of the reaction medium. More critically, it is often associated with residual moisture, which can hydrolyze other reactants or intermediates. In some cases, excess ammonia can also interfere with purine and pyrimidine biosynthesis pathways.[4]
-
Imidate Esters: These can form as byproducts during certain amidine synthesis routes and can lead to the formation of undesired pyrimidine analogues, complicating your purification process.[5][6]
-
Q2: I suspect my acetamidine hydrochloride has degraded during storage. What are the signs, and how should it be stored?
A2: Acetamidine hydrochloride is hygroscopic. The primary sign of degradation is a clumpy or wet appearance, which indicates moisture absorption. Chemically, this moisture can promote hydrolysis back to acetamide.
-
Expert Recommendation (Storage):
-
Store in a tightly sealed container, preferably within a desiccator containing a suitable drying agent (e.g., Drierite® or silica gel).
-
Flush the container with an inert gas like argon or nitrogen before sealing to displace moist air.
-
Store in a cool, dry place away from direct sunlight.
-
Q3: How can I quantitatively assess the purity of my acetamidine hydrochloride before committing it to a large-scale reaction?
A3: A multi-pronged analytical approach is recommended for a comprehensive assessment. Do not rely on a single technique. We recommend the following workflow.
Workflow for Purity Verification of Acetamidine Hydrochloride
Caption: Decision workflow for acetamidine HCl purity.
Experimental Protocols: Acetamidine Hydrochloride
Protocol 1: Purity Assessment by ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~10-15 mg of acetamidine hydrochloride and dissolve it in 0.7 mL of a suitable deuterated solvent (DMSO-d₆ or D₂O).
-
Internal Standard (Optional but Recommended): Add a known quantity of an internal standard with a non-interfering chemical shift (e.g., dimethyl sulfone).
-
Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1 ≥ 5x the longest T₁ value, typically 30s is adequate).
-
Analysis:
-
Acetamidine: Identify the methyl singlet (typically ~2.1 ppm in D₂O).
-
Acetamide Impurity: Look for a characteristic singlet for the methyl group of acetamide (typically ~1.9 ppm in D₂O).[3]
-
Integration: Carefully integrate the peaks corresponding to the product and the impurity. Calculate the molar ratio to determine the purity level.
-
Protocol 2: Purification by Recrystallization
-
Rationale: This protocol is effective for removing less polar impurities like acetamide and some colored byproducts. The choice of solvent is critical due to the high polarity of the salt.
-
Solvent Selection: A mixed solvent system is often required. A common system is Methanol/Ethyl Acetate or Ethanol/Toluene.
-
Procedure: a. Dissolve the impure acetamidine hydrochloride in a minimal amount of hot methanol or ethanol. b. While the solution is still hot, slowly add the anti-solvent (ethyl acetate or toluene) dropwise until the solution becomes faintly turbid. c. If turbidity persists, add a few drops of the hot alcohol to redissolve it. d. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation. e. Collect the crystals by vacuum filtration, washing with a small amount of the cold anti-solvent. f. Dry the purified crystals under high vacuum at a moderate temperature (e.g., 40-50°C) for several hours.
-
Validation: Re-run the purity analysis using the methods in Protocol 1 to confirm the successful removal of impurities.
Section 2: Managing Impurities in Ethyl 2-cyano-3-ethoxyacrylate
Ethyl 2-cyano-3-ethoxyacrylate is a versatile C3 synthon. Its electrophilic double bond is key to the reaction, and impurities can either compete with or inhibit the desired cyclization.
Troubleshooting Guide & FAQs: Ethyl 2-cyano-3-ethoxyacrylate
Q1: My pyrimidine cyclization reaction is sluggish and fails to go to completion, even with high-purity acetamidine. What could be wrong with my Ethyl 2-cyano-3-ethoxyacrylate?
A1: This issue often points to impurities in the acrylate starting material. The most common culprits are unreacted starting materials from its synthesis or hydrolysis products.
-
Causality (Why this happens):
-
Ethyl Cyanoacetate: This is a primary precursor in the synthesis of ethyl 2-cyano-3-ethoxyacrylate.[7] Its presence reduces the effective concentration of the desired reactant. While it can potentially react under basic conditions, it leads to different, undesired pathways.
-
Trioxane/Paraformaldehyde: These are common sources for the central carbon atom. Residual amounts can lead to complex side reactions.
-
Hydrolysis Products: Ethyl 2-cyano-3-ethoxyacrylate is sensitive to moisture and can hydrolyze, especially under non-neutral pH. This breaks down the activated enol ether, rendering it unreactive for the pyrimidine synthesis. The compound has a melting point of 49-53°C, and is typically a faint yellow solid, but can degrade into a darker, oily substance.[8]
-
Q2: My Ethyl 2-cyano-3-ethoxyacrylate, which was a pale yellow solid, has turned into a darker, somewhat gummy substance. Is it still usable?
A2: This is a strong visual indicator of degradation and/or polymerization. It is highly inadvisable to use the material in this state. The color change suggests the formation of conjugated oligomers or polymers, and the change in consistency indicates hydrolysis or polymerization. Using this material will result in low yields and a complex mixture that is difficult to purify.
-
Expert Recommendation (Storage):
-
Store in a tightly sealed, opaque container to protect from light and moisture.
-
Store refrigerated (2-8°C) to minimize thermal degradation and polymerization.
-
For long-term storage, consider flushing the container with an inert gas.
-
Q3: What is the best way to confirm the identity and purity of Ethyl 2-cyano-3-ethoxyacrylate?
A3: Spectroscopic and chromatographic methods are essential. Given its potential for isomerization, NMR is particularly powerful for confirming the structure.
| Analytical Method | Purpose | Expected Result / Key Feature to Observe |
| ¹H NMR | Confirm structure, identify organic impurities | Look for the characteristic vinyl proton singlet (δ ≈ 8.0-8.2 ppm), two ethyl group patterns (quartet and triplet), and absence of peaks for ethyl cyanoacetate. |
| GC-MS | Quantify purity and identify volatile impurities | A sharp, single peak for the main component. Allows for identification of lower boiling point impurities. |
| FT-IR | Functional group analysis | Strong C≡N stretch (~2220 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C=C stretch (~1600 cm⁻¹). |
Experimental Protocols: Ethyl 2-cyano-3-ethoxyacrylate
Protocol 3: Purity Assessment by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of the material (~1 mg/mL) in a suitable volatile solvent like ethyl acetate or dichloromethane.
-
Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5 or DB-17).
-
Method:
-
Injector Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10-15°C/min to 280°C.
-
Detector (FID): 280°C
-
-
Analysis: The pure compound should appear as a single, sharp peak. Integrate all peaks to calculate the purity as a percentage of the total area. Compare retention times to a known standard if available.
Protocol 4: Purification by Low-Pressure Distillation
-
Rationale: This method is effective for removing less volatile impurities, colored degradation products, and polymerization inhibitors. The compound has a high boiling point, requiring vacuum.
-
Apparatus: Set up a short-path distillation apparatus. It is crucial to use a vacuum pump capable of reaching pressures below 5 mmHg.
-
Procedure: a. Place the impure material in the distillation flask with a magnetic stir bar. b. Slowly apply vacuum and begin gentle heating using an oil bath. c. The product will distill at approximately 190-191°C at 30 mmHg.[8] Adjust the temperature based on the achieved vacuum. d. Collect the colorless to pale-yellow liquid distillate in a pre-weighed receiving flask cooled in an ice bath. e. Discard the dark, non-volatile residue in the distillation flask.
-
Validation: Analyze the purified distillate by GC (Protocol 3) and NMR to confirm purity. Use immediately or store under inert gas in a freezer.
Section 3: Integrated Strategy for Success
The ultimate goal is a robust and reproducible synthesis. This is achieved not by addressing issues as they arise, but by preventing them through a systematic approach to starting material quality control.
Workflow for Mitigating Starting Material Impurities
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How to increase the regioselectivity of reactions involving 5-(Aminomethyl)-2-methylpyrimidin-4-ol
Welcome to the technical support center for navigating the chemistry of 5-(aminomethyl)-2-methylpyrimidin-4-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but chemically complex molecule. As a key intermediate in the synthesis of Vitamin B1 (Thiamine) analogues and other bioactive compounds, mastering its reactivity is crucial.[1][2]
This document provides in-depth, field-proven answers to common challenges related to achieving regioselectivity in your reactions.
Understanding the Core Challenge: Competing Nucleophiles
The primary difficulty in working with 5-(aminomethyl)-2-methylpyrimidin-4-ol lies in its bifunctional nature. It possesses two primary nucleophilic sites:
-
The Primary Aliphatic Amine: The aminomethyl group (-CH₂NH₂) at the 5-position.
-
The Endocyclic Nitrogen/Oxygen System: The pyrimidin-4-ol core exists in a keto-enol tautomerism, presenting either an enolic hydroxyl group or an amide-like N-H group, both of which can be deprotonated to form a potent nucleophile (the pyrimidinolate anion).
The relative reactivity of these sites is highly dependent on the reaction conditions, making predictable, selective functionalization a significant challenge. This guide will help you control the outcome of your experiments.
Caption: Keto-enol tautomerism of the pyrimidine core.
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm trying to acylate the aminomethyl group, but I'm getting a mixture of products. How can I achieve selective N-acylation?
Answer: This is a common issue. While the primary amine is generally a stronger nucleophile than the neutral hydroxyl group, the deprotonated pyrimidinolate is also highly reactive. Selectivity hinges on choosing conditions that favor the amine's reactivity exclusively.
Core Principle: Nucleophilicity and pH Control
The aminomethyl group (pKa ~9-10) is significantly more basic than the pyrimidinol group (pKa ~7-8). You can exploit this difference. In a mildly basic aqueous solution or a standard aprotic organic solvent with a non-nucleophilic base, the amine is deprotonated and highly nucleophilic, while the majority of the pyrimidinol remains protonated and less reactive.
Recommended Protocol: Selective N-Acylation
This protocol is designed to maximize reaction at the more nucleophilic amine.
-
Dissolution: Dissolve 1 equivalent of 5-(aminomethyl)-2-methylpyrimidin-4-ol in a suitable aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Base Addition: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Cool the mixture to 0 °C in an ice bath. This will scavenge the acid byproduct without promoting O-acylation.
-
Acylating Agent Addition: Slowly add 1.05 equivalents of your acylating agent (e.g., acetyl chloride, benzoyl chloride, or an anhydride) dropwise to the cooled solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and monitor by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting N-acylated product via column chromatography or recrystallization.
Troubleshooting N-Acylation
| Issue Encountered | Probable Cause | Recommended Solution |
| Significant O-acylation observed | Reaction temperature is too high; base is too strong or nucleophilic. | Run the reaction at a lower temperature (-10 °C or 0 °C). Ensure you are using a hindered, non-nucleophilic base like DIPEA. |
| Di-acylation (both N and O) | Excess acylating agent was used. | Use no more than 1.05 equivalents of the acylating agent and add it slowly to the reaction mixture. |
| Slow or no reaction | Starting material has poor solubility; amine is protonated. | Try a more polar aprotic solvent like DMF. Ensure enough base is present to deprotonate the ammonium salt if starting from a salt form. |
Highly selective acylation of amines in the presence of other nucleophiles can also be achieved using specialized acyl-transfer reagents, which are designed for high chemoselectivity.[3][4]
Q2: How can I achieve selective O-alkylation on the pyrimidine ring? This seems much more difficult.
Answer: You are correct; selective O-alkylation is significantly more challenging due to the amine's high intrinsic nucleophilicity. Direct O-alkylation without side reactions at the amine is nearly impossible. The most reliable and authoritative method involves a protection-alkylation-deprotection strategy.
Core Principle: Masking the More Reactive Site
To force the reaction to occur at the less reactive pyrimidinol site, you must first "mask" the highly reactive aminomethyl group with a protecting group. Once the amine is protected, you can use strong basic conditions to deprotonate the pyrimidinol, creating a potent oxygen nucleophile for the subsequent alkylation step.
Caption: Workflow for selective O-alkylation via protection strategy.
Recommended Protocol: Selective O-Alkylation via Boc Protection
This three-part protocol is a robust method for achieving clean O-alkylation.
Part A: Boc-Protection of the Amine
-
Dissolution: Suspend 1 equivalent of 5-(aminomethyl)-2-methylpyrimidin-4-ol in a 1:1 mixture of Dioxane and Water.
-
Base and Reagent: Add 2.5 equivalents of Sodium Bicarbonate (NaHCO₃) followed by 1.2 equivalents of Di-tert-butyl dicarbonate (Boc₂O).
-
Reaction: Stir vigorously at room temperature for 12-24 hours. Monitor by TLC/LC-MS.
-
Workup: Once the reaction is complete, concentrate the mixture to remove the dioxane. Add water and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the Boc-protected intermediate, which is often pure enough for the next step.
Part B: O-Alkylation
-
Setup: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add a suspension of 1.2 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C. Add a solution of 1 equivalent of the Boc-protected intermediate in anhydrous DMF dropwise. Stir for 30-60 minutes at 0 °C. You should observe gas evolution ceasing.
-
Alkylation: Add 1.1 equivalents of the alkylating agent (e.g., methyl iodide, benzyl bromide) dropwise. Allow the reaction to warm to room temperature and stir until complete (typically 2-6 hours). Studies on similar pyrimidinone systems confirm that such conditions strongly favor O-alkylation over N-alkylation.[5][6]
-
Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of Ammonium Chloride (NH₄Cl) at 0 °C. Extract with Ethyl Acetate, wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Part C: Boc-Deprotection
-
Cleavage: Dissolve the purified, O-alkylated intermediate in Dichloromethane (DCM). Add an excess of Trifluoroacetic Acid (TFA) (e.g., 20-30% v/v).
-
Reaction: Stir at room temperature for 1-3 hours until the reaction is complete by TLC/LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a minimal amount of solvent and neutralize with a base (e.g., saturated NaHCO₃ or by adding to an ion-exchange column). Extract the product and purify as needed.
Q3: What are the best protecting groups for this molecule, and how do I choose?
Answer: The choice of protecting group is critical and depends on the chemistry you plan to perform on the other functional group. The key is orthogonality —ensuring the conditions used to remove the protecting group do not affect other parts of your molecule.[7]
Core Principle: Orthogonal Protection Strategies
You need a protecting group for the amine that is stable to the (often basic) conditions required for O-alkylation but can be removed under conditions that leave the newly formed O-ether bond intact.
Comparison of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Stability | Cleavage Conditions | Best For... |
| tert-Butoxycarbonyl | Boc | Boc₂O | Stable to base, hydrogenolysis | Strong Acid (TFA, HCl) | O-alkylation under basic conditions. |
| Carboxybenzyl | Cbz (or Z) | Cbz-Cl | Stable to acid, base | Hydrogenolysis (H₂, Pd/C) | Reactions where acid/base lability is a problem. Not for molecules with other reducible groups (alkenes, alkynes). |
| Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Stable to acid, hydrogenolysis | Base (Piperidine in DMF) | Not suitable for this application, as it would be cleaved during the base-mediated O-alkylation step.[8] |
For selective O-alkylation, the Boc group is the superior choice due to its excellent stability in strong bases and its clean, efficient removal with acid.
References
-
European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines (Patent No. EP2307355B1). Retrieved from [Link]
-
Begley, T. P., et al. (2008). The Structural and Biochemical Foundations of Thiamin Biosynthesis. Current Opinion in Chemical Biology, 12(2), 1-10. Retrieved from [Link]
-
Campos, K. R., et al. (2006). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. Organic Process Research & Development, 10(4), 758-763. Retrieved from [Link]
-
Saeed, A., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega, 7(22), 18930–18939. Retrieved from [Link]
-
Barbon, S. M., et al. (2022). Substituent-Driven Selective N-/O-Alkylation of 4-(Trihalomethyl)pyrimidin-2(1H)-ones Using Brominated Enones. The Journal of Organic Chemistry, 87(7), 4590–4602. Retrieved from [Link]
-
Roy, S., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Organic & Biomolecular Chemistry, 15(34), 7096-7100. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]
-
Saeed, A., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines. ACS Omega, 7(22), 18930–18939. Retrieved from [Link]
-
Roy, S., et al. (2017). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Organic & Biomolecular Chemistry, 15(34), 7096-7100. Retrieved from [Link]
Sources
- 1. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 2. researchgate.net [researchgate.net]
- 3. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1 H)-ones Using 4-(Iodomethyl)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. biosynth.com [biosynth.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 5-(Aminomethyl)-2-methylpyrimidin-4-ol and its Amine Tautomer: An In-depth Technical Guide for Researchers
This guide provides a comprehensive comparative analysis of the biological activities of 5-(Aminomethyl)-2-methylpyrimidin-4-ol and its amine tautomer, 5-(Aminomethyl)-2-methylpyrimidin-4-amine. As a Senior Application Scientist, my goal is to present not just the data, but the underlying scientific rationale for the proposed experimental designs. This document is intended for researchers, scientists, and drug development professionals who are investigating pyrimidine derivatives for therapeutic applications.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids and various therapeutic agents.[1][2] The biological activity of pyrimidine derivatives can be significantly influenced by the substituents on the pyrimidine ring.[2] Furthermore, the potential for tautomerism in these heterocyclic systems can lead to different biological profiles for each tautomeric form, a factor that is critical in drug design and development.[3][4]
This guide will delve into the tautomeric relationship between 5-(Aminomethyl)-2-methylpyrimidin-4-ol and 5-(Aminomethyl)-2-methylpyrimidin-4-amine, and provide detailed protocols for a comparative evaluation of their biological activities, including antimicrobial, cytotoxic, and enzyme inhibitory properties.
The Tautomeric Relationship
5-(Aminomethyl)-2-methylpyrimidin-4-ol and 5-(Aminomethyl)-2-methylpyrimidin-4-amine are tautomers, meaning they are isomers that readily interconvert. This specific relationship is a form of lactam-lactim tautomerism, which is a subtype of keto-enol tautomerism, and also involves amino-imino tautomerism. The equilibrium between these forms can be influenced by factors such as solvent polarity and pH.[5] Understanding this equilibrium is crucial, as the dominant tautomer under physiological conditions will likely be responsible for the observed biological activity.
Caption: Tautomeric relationship between the -ol and -amine forms.
Comparative Biological Evaluation: Experimental Protocols
To objectively compare the biological activities of the two tautomers, a series of well-established in vitro assays are proposed. The choice of these assays is based on the known biological activities of pyrimidine derivatives, which include antimicrobial, anticancer, and enzyme inhibitory effects.[6][7][8]
Antimicrobial Activity Assessment
Pyrimidine derivatives have shown significant potential as antimicrobial agents.[9][10] A comparative analysis of the antimicrobial activity of the two tautomers can be performed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing.
Detailed Protocol: Broth Microdilution for MIC Determination
-
Preparation of Compounds: Prepare 1 mg/mL stock solutions of 5-(Aminomethyl)-2-methylpyrimidin-4-ol and 5-(Aminomethyl)-2-methylpyrimidin-4-amine in dimethyl sulfoxide (DMSO).
-
Bacterial Strains: Use a panel of clinically relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in MHB to obtain a range of concentrations (e.g., from 100 µg/mL to 0.195 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
Cytotoxicity Assessment
Many pyrimidine derivatives have been investigated for their cytotoxic effects against cancer cell lines.[12][13] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a reliable method to compare the cytotoxic potential of the two tautomers.[12]
Experimental Workflow: MTT Assay for Cytotoxicity
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol: MTT Assay
-
Cell Culture: Culture a human cancer cell line (e.g., HeLa or MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of each tautomer (e.g., from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.[14]
Enzyme Inhibition Assay
Pyrimidine derivatives are known to inhibit various enzymes, such as dihydroorotate dehydrogenase and kinases.[15][16] A comparative enzyme inhibition assay will provide insights into the specific molecular targets of each tautomer. As a representative example, a general protocol for a kinase inhibition assay is provided.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for a generic kinase inhibition assay.
Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)
-
Reagent Preparation: Prepare the kinase, substrate, and ATP in the appropriate kinase assay buffer.
-
Compound Dilution: Prepare serial dilutions of the tautomers in the assay buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase and the test compound. After a brief pre-incubation, initiate the reaction by adding the substrate and ATP.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.
Data Presentation and Interpretation
The quantitative data obtained from these assays should be summarized in a clear and concise manner to facilitate comparison.
Table 1: Comparative Biological Activity Data
| Biological Activity | Parameter | 5-(Aminomethyl)-2-methylpyrimidin-4-ol | 5-(Aminomethyl)-2-methylpyrimidin-4-amine |
| Antimicrobial | MIC (µg/mL) vs. S. aureus | ||
| MIC (µg/mL) vs. E. coli | |||
| Cytotoxicity | IC50 (µM) vs. HeLa | ||
| IC50 (µM) vs. MCF-7 | |||
| Enzyme Inhibition | IC50 (µM) vs. Target Kinase |
The results from these comparative assays will likely reveal differences in the biological activities of the two tautomers. These differences can be attributed to several factors:
-
Receptor/Enzyme Binding: The different arrangements of hydrogen bond donors and acceptors in the two tautomers can lead to different binding affinities for their biological targets.[17]
-
Physicochemical Properties: Tautomers can have different solubilities, lipophilicities, and pKa values, which can affect their cell permeability and bioavailability.[5]
-
Metabolic Stability: The two tautomers may be metabolized differently by cellular enzymes.
Conclusion
This guide provides a framework for the systematic and comparative evaluation of the biological activities of 5-(Aminomethyl)-2-methylpyrimidin-4-ol and its amine tautomer. The proposed experimental protocols are robust and widely accepted in the field of drug discovery. By elucidating the biological profiles of each tautomer, researchers can gain valuable insights into the structure-activity relationships of pyrimidine derivatives and identify promising lead compounds for further development. The potential for tautomerism is a critical consideration in medicinal chemistry, and a thorough understanding of its impact on biological activity is essential for the rational design of new therapeutic agents.
References
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Al-Omair, M. A. (2019). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 24(15), 2748. Available at: [Link]
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Recent Advances in Antimicrobial Activity of Pyrimidines: A Review. (2023). ResearchGate. Available at: [Link]
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Synthesis and antibacterial properties of pyrimidine derivatives. (2020). PubMed. Available at: [Link]
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Shelar, U. B., et al. (2022). Review on Antimicrobial Activity of Pyrimidine. Journal of Current Pharma Research, 14(3), 33-40. Available at: [Link]
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Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Available at: [Link]
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Antibacterial activity of pyrimidine derivatives. (2023). ResearchGate. Available at: [Link]
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Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). PubMed. Available at: [Link]
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Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. Available at: [Link]
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Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. Available at: [Link]
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Shugar, D. (1985). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Journal of Biosciences, 8(3-4), 657-668. Available at: [Link]
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Synthesis and Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. (2013). Journal of Al-Nahrain University, 16(2), 86-93. Available at: [Link]
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Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). MDPI. Available at: [Link]
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Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. (2013). Journal of Al-Nahrain University, 16(2), 86-93. Available at: [Link]
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Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing. Available at: [Link]
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Singh, S., & Ahmad, S. (2016). Biological Activity of Pyrimidine Derivatives. Asian Journal of Pharmaceutical Technology & Innovation, 4(18), 114-125. Available at: [Link]
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An overview on synthesis and biological activity of pyrimidines. (2021). World Journal of Advanced Research and Reviews, 12(1), 343-361. Available at: [Link]
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New light on tautomerism of purines and pyrimidines and its biological and genetic implications. (1985). ResearchGate. Available at: [Link]
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Examining the Inhibitory Impact of Pyrimidine and Certain Derivatives on the Enzyme Glutathione Reductase. (2024). Juniper Publishers. Available at: [Link]
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Structure-activity Relationships of Pyrimidines as Dihydroorotate Dehydrogenase Inhibitors. (1988). PubMed. Available at: [Link]
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Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. (2009). PMC - NIH. Available at: [Link]
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Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1. (2021). ResearchGate. Available at: [Link]
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Let's not forget tautomers. (2009). PMC - NIH. Available at: [Link]
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Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI - NIH. Available at: [Link]
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About Ligand Binding Assays. (n.d.). Gifford Bioscience. Available at: [Link]
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Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021). ACS Publications. Available at: [Link]
-
Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. (2015). ResearchGate. Available at: [Link]
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Tautomers of 2-pyrimidinamine and of isocytosine. (2009). ResearchGate. Available at: [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2018). PubMed. Available at: [Link]
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Novel synthesis of substituted 4-amino-pyrimidines. (2013). EPO. Available at: [Link]
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Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. (1981). PubMed. Available at: [Link]
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4-Amino-2-methyl-5-pyrimidinemethanamine. (n.d.). PubChem. Available at: [Link]
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OnabotulinumtoxinA Displays Greater Biological Activity Compared to IncobotulinumtoxinA, Demonstrating Non-Interchangeability in Both In Vitro and In Vivo Assays. (2021). MDPI. Available at: [Link]
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Experimental and computational evidence of urate tautomers as a new class of native crystal growth modifiers. (2020). ResearchGate. Available at: [Link]
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4-Amino-5-hydroxymethyl-2-methylpyrimidine. (n.d.). Wikipedia. Available at: [Link]
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Validating the Unseen: A Comparative Guide to the Structural Elucidation of 5-(Aminomethyl)-2-methylpyrimidin-4-ol with X-ray Crystallography as the Gold Standard
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a critical, non-negotiable cornerstone. For heterocyclic compounds like 5-(aminomethyl)-2-methylpyrimidin-4-ol, a key building block with significant potential in medicinal chemistry, an imprecise structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and ultimately, the failure of promising therapeutic candidates. This guide provides an in-depth comparison of analytical techniques for the structural validation of this pyrimidine derivative, with a primary focus on the definitive power of single-crystal X-ray crystallography. We will explore the causality behind experimental choices and present a practical, scientifically-grounded workflow for researchers, scientists, and drug development professionals.
The Imperative of Structural Certainty
The biological activity of a molecule is intrinsically linked to its three-dimensional arrangement of atoms.[1] For a substituted pyrimidine like 5-(aminomethyl)-2-methylpyrimidin-4-ol, subtle differences in tautomeric forms, bond angles, and the conformation of the aminomethyl group can dramatically alter its binding affinity to a biological target. Therefore, relying on a single analytical technique can be misleading. A multi-faceted approach, with X-ray crystallography as the ultimate arbiter, is essential for building a robust and reliable data package for any novel compound.
X-ray Crystallography: The Definitive Arbiter of Molecular Structure
Single-crystal X-ray crystallography stands as the gold standard for the structural elucidation of small molecules.[2] It provides an unambiguous, high-resolution map of electron density, from which the precise coordinates of each atom in the crystal lattice can be determined.[3][4] This technique offers an unparalleled level of detail, revealing bond lengths, bond angles, and intermolecular interactions with exceptional accuracy.[1]
The Crystallographic Workflow: From Powder to Picture
The journey from a synthesized powder to a fully resolved crystal structure is a meticulous process that demands both skill and an understanding of the underlying physical principles.
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Head-to-head comparison of different synthetic routes to 5-(Aminomethyl)-2-methylpyrimidin-4-ol
An In-Depth Guide to the Synthetic Routes of 5-(Aminomethyl)-2-methylpyrimidin-4-ol: A Head-to-Head Comparison
Introduction
5-(Aminomethyl)-2-methylpyrimidin-4-ol is a crucial heterocyclic building block, primarily recognized as a key intermediate in the industrial synthesis of Thiamine (Vitamin B1).[1][2][3][4] Its structure, featuring a reactive primary amine and a pyrimidine core, makes it a versatile precursor for developing novel derivatives in medicinal chemistry and drug discovery. The efficiency, scalability, and safety of its synthesis are therefore of paramount importance to researchers in both academic and industrial settings.
This guide provides a comprehensive, head-to-head comparison of the most prevalent synthetic strategies for obtaining 5-(Aminomethyl)-2-methylpyrimidin-4-ol and its close analogue, 4-amino-5-(aminomethyl)-2-methylpyrimidine, often referred to as "Grewe diamine".[1] We will delve into the mechanistic rationale, detailed experimental protocols, and a comparative analysis of each route to empower chemists with the knowledge to select the optimal pathway for their specific needs.
Overview of Primary Synthetic Strategies
The synthesis of the target molecule generally follows a convergent approach where the pyrimidine ring is first constructed and subsequently functionalized at the C5 position. Three dominant strategies have emerged, distinguished by the nature of the key intermediate and the method used to install the aminomethyl side chain:
-
The Nitrile Reduction Pathway: This is a widely used industrial method that involves the synthesis of a 5-cyanopyrimidine intermediate, followed by the chemical reduction of the nitrile to the primary amine.
-
The Halomethyl Substitution Pathway: This route proceeds through a 5-(hydroxymethyl)pyrimidine intermediate, which is converted to a more reactive 5-(halomethyl) derivative (e.g., chloromethyl). This electrophilic intermediate is then subjected to nucleophilic substitution to introduce the amino group.
-
The Azidomethyl Reduction Pathway: A robust and often high-yielding variation of the substitution pathway, this method involves converting the 5-(halomethyl) or activated 5-(hydroxymethyl) intermediate into a 5-(azidomethyl)pyrimidine. The azide is then cleanly reduced to the desired primary amine.
Below, we explore each of these routes in detail.
Route A: The Nitrile Reduction Pathway
This pathway is arguably the most common for large-scale production due to the availability of inexpensive starting materials. The core of this strategy is the construction of a 5-cyanopyrimidine ring, which serves as the direct precursor to the final product via hydrogenation.
Reaction Scheme
Mechanism & Rationale
The synthesis begins with the construction of the pyrimidine ring. A common method involves the condensation of acetamidine with an activated three-carbon building block. For instance, reacting malononitrile with an activating agent like dimethylformamide and dimethyl sulfate forms an enamine intermediate.[2][5] This intermediate readily undergoes cyclocondensation with acetamidine, driven by the formation of the stable aromatic pyrimidine ring, to yield 4-amino-2-methylpyrimidine-5-carbonitrile.[1]
The final, critical step is the reduction of the nitrile group. This is typically achieved through catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere. This method is highly efficient and chemoselective for converting the nitrile to a primary amine without affecting the pyrimidine ring.
Advantages & Disadvantages
-
Advantages: High scalability, use of relatively inexpensive starting materials (malononitrile, 2-cyanoacetamide), and a well-established, high-yielding reduction step.[2][5]
-
Disadvantages: The use of high-pressure hydrogen gas for catalytic hydrogenation requires specialized equipment (autoclave/hydrogenator), which may not be available in all laboratory settings. Handling of cyanides also requires stringent safety protocols.
Detailed Experimental Protocol (Adapted from Literature)
Step 1: Synthesis of 4-Amino-2-methylpyrimidine-5-carbonitrile
-
A solution is prepared by reacting malononitrile with an in-situ-formed ionic salt derived from dimethylformamide (DMF) and dimethyl sulfate.[2]
-
Without isolation, this intermediate enamine is treated with acetamidine hydrochloride in the presence of a base (e.g., sodium ethoxide) in ethanol.
-
The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Upon cooling, the product typically precipitates and can be isolated by filtration, washed with cold ethanol, and dried.
Step 2: Reduction to 5-(Aminomethyl)-2-methylpyrimidin-4-amine
-
The 4-amino-2-methylpyrimidine-5-carbonitrile is dissolved in a suitable solvent, such as ammoniacal ethanol, to prevent side reactions.
-
A catalytic amount of Raney Nickel or Pd/C is added to the solution.
-
The mixture is subjected to hydrogenation in a high-pressure reactor (e.g., Parr shaker) under 50-100 psi of H₂ gas at room temperature or slightly elevated temperature.
-
After the reaction is complete (indicated by the cessation of hydrogen uptake), the catalyst is carefully filtered off.
-
The filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Route B: The Halomethyl Substitution Pathway
This pathway offers greater flexibility for laboratory-scale synthesis and avoids the need for high-pressure hydrogenation equipment. The strategy hinges on the conversion of a stable hydroxymethyl intermediate into a reactive chloromethyl electrophile.
Reaction Scheme
Mechanism & Rationale
The synthesis of the 5-(hydroxymethyl) intermediate can be achieved through various pyrimidine ring-forming reactions. Once obtained, the key transformation is the chlorination of the primary alcohol. Reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are highly effective for this purpose.[6][7] The reaction proceeds via the formation of a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack (Sₙi) by the chloride ion to yield the 5-(chloromethyl)pyrimidine with the liberation of SO₂ and HCl gas.
The resulting 5-(chloromethyl) derivative is a potent electrophile.[8] The aminomethyl group can be installed via direct reaction with ammonia. However, this can lead to over-alkylation. A more controlled approach is to use a protected form of ammonia, such as hexamethylenetetramine (in the Delepine reaction) or by using sodium azide to form an azidomethyl intermediate (as detailed in Route C).
Advantages & Disadvantages
-
Advantages: Avoids high-pressure hydrogenation. The 5-(chloromethyl) intermediate is a versatile branching point for creating diverse libraries of C5-substituted pyrimidines.[8]
-
Disadvantages: Chlorinating agents like thionyl chloride are corrosive and moisture-sensitive, requiring careful handling.[7] Direct amination with ammonia can result in poor yields and mixtures of primary, secondary, and tertiary amines.
Detailed Experimental Protocol (Adapted from Literature)
Step 1: Synthesis of 5-(Chloromethyl)-2-methylpyrimidin-4-ol
-
To a stirred solution of 5-(hydroxymethyl)-2-methylpyrimidin-4-ol in an inert solvent like dichloromethane (DCM), add thionyl chloride (1.1 equivalents) dropwise at 0 °C.[6][7]
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
The reaction progress is monitored by TLC. Upon completion, the solvent and excess thionyl chloride are removed under reduced pressure.
-
The resulting crude 5-(chloromethyl)-2-methylpyrimidin-4-ol is often used in the next step without further purification.
Step 2: Amination to 5-(Aminomethyl)-2-methylpyrimidin-4-ol
-
The crude 5-(chloromethyl) intermediate is dissolved in a solution of concentrated aqueous ammonia or alcoholic ammonia.
-
The mixture is stirred in a sealed pressure vessel at room temperature or with gentle heating for 12-24 hours.
-
After the reaction, the solvent is evaporated. The residue is taken up in water and washed with an organic solvent (e.g., ethyl acetate) to remove non-polar impurities.
-
The aqueous layer is then basified and extracted with an appropriate organic solvent to isolate the product. Purification is typically achieved by column chromatography or recrystallization.
Route C: The Azidomethyl Reduction Pathway
This route is a highly reliable and clean method for synthesizing primary amines. It combines the reactivity of the halomethyl intermediate with the clean reduction of an azide, effectively bypassing the over-alkylation problems associated with direct amination.
Reaction Scheme
Mechanism & Rationale
This pathway begins with the 5-(chloromethyl)pyrimidine prepared as in Route B. This intermediate undergoes a classic Sₙ2 reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF or acetone. This substitution reaction is typically efficient and high-yielding.[9]
The resulting 5-(azidomethyl) intermediate is then reduced to the primary amine. This can be achieved through two primary methods:
-
Catalytic Hydrogenation: Similar to Route A, using catalysts like Pd/C under a hydrogen atmosphere cleanly reduces the azide to an amine, liberating nitrogen gas. This method is very efficient.
-
Staudinger Reaction: The azide is treated with a phosphine, such as triphenylphosphine (PPh₃), to form a phosphazide intermediate. This intermediate is then hydrolyzed with water to yield the primary amine and triphenylphosphine oxide. This method is performed under mild, non-reducing conditions.
Advantages & Disadvantages
-
Advantages: High yields and purity of the final primary amine. Avoids over-alkylation side products. The reduction of the azide is very clean.[9][10]
-
Disadvantages: Sodium azide is highly toxic and potentially explosive, requiring specialized handling and disposal procedures. Triphenylphosphine oxide from the Staudinger reaction can sometimes be difficult to separate from the product.
Detailed Experimental Protocol (Adapted from Literature)
Step 1: Synthesis of 5-(Azidomethyl)-2-methylpyrimidin-4-ol
-
Dissolve 5-(chloromethyl)-2-methylpyrimidin-4-ol in anhydrous DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 5-(azidomethyl) product, which is often pure enough for the next step.
Step 2: Reduction to 5-(Aminomethyl)-2-methylpyrimidin-4-ol
-
(Method 1: Hydrogenation) Dissolve the 5-(azidomethyl) intermediate in methanol or ethanol. Add a catalytic amount of 10% Pd/C.
-
Stir the mixture under a balloon of hydrogen gas or in a hydrogenation apparatus until the reaction is complete.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the product.
-
(Method 2: Staudinger Reaction) Dissolve the 5-(azidomethyl) intermediate in a mixture of THF and water.
-
Add triphenylphosphine (1.1 equivalents) portion-wise and stir the mixture at room temperature overnight.
-
Concentrate the reaction mixture and purify by column chromatography to separate the desired amine from triphenylphosphine oxide.
Comparative Analysis
To facilitate a direct comparison, the key metrics for each synthetic route are summarized below.
| Feature | Route A: Nitrile Reduction | Route B: Halomethyl Substitution | Route C: Azidomethyl Reduction |
| Key Intermediate | 5-Cyanopyrimidine | 5-Chloromethylpyrimidine | 5-Azidomethylpyrimidine |
| Overall Yield | High | Moderate to High | High |
| Number of Steps | Typically 2-3 from C3 precursors | Typically 2 from hydroxymethyl precursor | Typically 2 from halomethyl precursor |
| Scalability | Excellent | Good | Good |
| Key Reagents | H₂ gas, Raney Ni/Pd/C, Cyanides | SOCl₂ / POCl₃, Ammonia | NaN₃, H₂/Pd-C or PPh₃ |
| Safety Concerns | High-pressure H₂, Cyanide toxicity | Corrosive chlorinating agents | High toxicity & explosive potential of NaN₃ |
| Equipment Needs | High-pressure hydrogenator | Standard laboratory glassware | Standard laboratory glassware |
| Best For... | Large-scale industrial production | Lab-scale synthesis & diversification | High-purity lab synthesis |
Visualization of Synthetic Pathways
The logical flow and relationship between the three primary synthetic routes are illustrated below.
Caption: Flowchart comparing the three main synthetic routes to 5-(Aminomethyl)-2-methylpyrimidin-4-ol.
Conclusion
The synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-ol can be successfully achieved through several distinct pathways, each with its own set of advantages and challenges.
-
Route A (Nitrile Reduction) stands out for its efficiency and cost-effectiveness on an industrial scale, provided the necessary high-pressure hydrogenation equipment is available.
-
Route B (Halomethyl Substitution) offers a more accessible laboratory method but can be hampered by side reactions during the final amination step. Its primary strength lies in the versatility of the 5-(chloromethyl) intermediate for analog synthesis.
-
Route C (Azidomethyl Reduction) represents the most reliable method for obtaining a high-purity primary amine on a laboratory scale, effectively circumventing the issue of over-alkylation. However, it necessitates stringent safety precautions for handling sodium azide.
The choice of synthetic route ultimately depends on the specific requirements of the researcher, balancing factors such as scale, available equipment, safety protocols, and desired final purity.
References
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Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Ethyl 2-(ethoxymethylene)-3-oxobutanoate: A Comprehensive Overview. Retrieved January 14, 2026, from [Link]
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Kudyakova, Y. S., et al. (n.d.). DETRIFLUOROACETYLATION OF ETHYL 2-(ETHOXYMETHYLENE)- 4,4,4-TRIFLUORO-3-OXOBUTANOATE. Retrieved January 14, 2026, from [Link]
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De Gruyter. (2024). The crystal structure of ethyl (Z)-2-(ethoxymethylene)-3-oxobutanoate, C9H14O4. Zeitschrift für Kristallographie - New Crystal Structures. Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). A direct synthesis of 5-azidomethyl pyrimidine nucleosides via dehydroxyazidation. Retrieved January 14, 2026, from [Link]
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Jiang, M., et al. (2021). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B 1. Organic Process Research & Development, 25(10). Retrieved January 14, 2026, from [Link]
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ResearchGate. (n.d.). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1. Retrieved January 14, 2026, from [Link]
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European Patent Office. (n.d.). EP2307355A1 - Novel synthesis of substituted 4-amino-pyrimidines. Retrieved January 14, 2026, from [Link]
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PubMed. (n.d.). Synthesis and biological activities of 5-(hydroxymethyl, azidomethyl, or aminomethyl)-2'-deoxyuridine and related 5'-substituted analogues. Retrieved January 14, 2026, from [Link]
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Evaluating the In Vitro Efficacy of 5-(Aminomethyl)-2-methylpyrimidin-4-ol Derivatives Against Cancer Cell Lines: A Comparative Guide
This guide provides a comprehensive framework for evaluating the in vitro anticancer potential of 5-(aminomethyl)-2-methylpyrimidin-4-ol derivatives. While specific experimental data for this precise chemical series is not extensively available in public-domain literature, this document leverages data from structurally related aminopyrimidine analogs to offer a comparative analysis. The methodologies and insights presented herein are designed to guide researchers in designing and interpreting their own screening assays, fostering a deeper understanding of the structure-activity relationships (SAR) that drive the cytotoxic and cytostatic effects of this promising class of compounds.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, including several established anticancer drugs. The inherent biological significance of pyrimidines, being key components of nucleic acids, makes their derivatives prime candidates for interfering with the cellular machinery of rapidly proliferating cancer cells. The introduction of an aminomethyl group at the C5 position and a hydroxyl group at C4 of the pyrimidine ring presents a unique opportunity for developing novel compounds with potentially enhanced efficacy and selectivity.
I. Rationale for Experimental Design: Selecting the Right Tools
The preliminary assessment of any potential anticancer agent hinges on a robust and reproducible in vitro screening cascade. The choice of assays and cell lines is critical for generating meaningful data that can guide further development.
A. Cancer Cell Line Selection: A Diverse Panel for a Broader Perspective
To obtain a comprehensive profile of the derivatives' activity, it is recommended to screen them against a panel of cancer cell lines representing different tumor types. This approach helps to identify compounds with broad-spectrum activity as well as those with selectivity towards specific cancer histotypes. A representative panel could include:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line, hormone-dependent, and widely used in anticancer drug screening.
-
A549: A human lung carcinoma cell line, representing a common and aggressive form of cancer.
-
PC-3: A human prostate cancer cell line, known for its androgen-insensitivity, which is relevant for advanced prostate cancer.
-
HCT-116: A human colon carcinoma cell line, a key model for gastrointestinal cancers.
-
A normal cell line (e.g., human dermal fibroblasts - HDF): To assess the general cytotoxicity of the compounds and determine their selectivity towards cancer cells over healthy cells.
B. Control Compounds: Establishing a Benchmark for Comparison
The inclusion of standard chemotherapeutic agents as positive controls is essential for validating the assay and contextualizing the potency of the test compounds. Doxorubicin and Cisplatin are commonly used broad-spectrum anticancer drugs suitable for this purpose.
II. Primary Screening: Assessing Cytotoxicity and Antiproliferative Effects
The initial step in the evaluation process is to determine the concentration-dependent effect of the derivatives on the viability and proliferation of cancer cells. Two widely accepted and robust colorimetric assays for this purpose are the MTT and Sulforhodamine B (SRB) assays.
A. MTT Assay: A Measure of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
B. Sulforhodamine B (SRB) Assay: A Measure of Cellular Protein Content
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins. The amount of bound dye is proportional to the total protein mass, which is indicative of the cell number. The SRB assay is generally considered to be less susceptible to interference from compounds that affect cellular metabolism.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the 5-(aminomethyl)-2-methylpyrimidin-4-ol derivatives and control drugs to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Protocol: SRB Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly rinse the plates with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value (the concentration of the compound that causes 50% growth inhibition).
Comparative Data of Structurally Related Aminopyrimidine Derivatives
The following table presents a summary of reported IC50 values for various aminopyrimidine derivatives against different cancer cell lines. This data serves as a reference for what might be expected from novel 5-(aminomethyl)-2-methylpyrimidin-4-ol derivatives.
| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amines | Various (13 cell lines) | Sub-micromolar | |
| 5-Trifluoromethylpyrimidine derivatives (Compound 9u) | A549 (Lung) | 0.35 | |
| 5-Trifluoromethylpyrimidine derivatives (Compound 9u) | MCF-7 (Breast) | 3.24 | |
| 5-Trifluoromethylpyrimidine derivatives (Compound 9u) | PC-3 (Prostate) | 5.12 | |
| 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates (Compound 2) | MCF-7 (Breast) | 0.013 | |
| 2,6-Diamino-5-((5-methylisoxazol-3-yl)diazenyl)pyrimidin-4-ol | MCF-7 (Breast) | 45 µg/mL |
III. Mechanistic Insights: Unraveling the Mode of Action
Understanding how a compound exerts its anticancer effects is crucial for its further development. For pyrimidine derivatives, several mechanisms of action have been proposed, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
A. Potential Molecular Targets
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Many pyrimidine derivatives have been shown to be potent inhibitors of EGFR, a receptor tyrosine kinase that plays a pivotal role in cell growth and proliferation.
-
Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. Certain pyrimidine-based compounds have demonstrated CDK inhibitory activity.
-
Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. Many effective anticancer agents induce apoptosis in cancer cells.
B. Investigating Apoptosis: Caspase Activity and Flow Cytometry
To determine if the 5-(aminomethyl)-2-methylpyrimidin-4-ol derivatives induce apoptosis, a series of assays can be performed.
Caspases are a family of proteases that play a central role in the execution phase of apoptosis. Caspase-3 and -7 are key executioner caspases. Their activity can be measured using a luminogenic or fluorogenic substrate.
-
Cell Seeding and Treatment: Plate cells in a 96-well white-walled plate and treat with the compounds at their IC50 concentrations for 24-48 hours.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.
Flow cytometry allows for the quantitative analysis of apoptosis at the single-cell level. Annexin V is a protein that binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, a characteristic of late apoptotic and necrotic cells.
Experimental Workflow for In Vitro Efficacy Evaluation
Caption: Experimental workflow for evaluating the in vitro efficacy of novel compounds.
Proposed Signaling Pathway for Apoptosis Induction
Caption: A potential signaling pathway for apoptosis induction by pyrimidine derivatives.
IV. Conclusion and Future Directions
The in vitro evaluation of 5-(aminomethyl)-2-methylpyrimidin-4-ol derivatives against a panel of cancer cell lines is a critical first step in assessing their therapeutic potential. By employing a systematic approach that includes robust cytotoxicity assays and mechanistic studies, researchers can identify promising lead compounds for further development. The comparative data from structurally related aminopyrimidines suggest that this class of compounds holds significant promise as anticancer agents.
Future studies should focus on elucidating the precise molecular targets of the most active derivatives and evaluating their efficacy in more complex in vitro models, such as 3D spheroids, and eventually in in vivo animal models. A thorough investigation of the structure-activity relationships will also be crucial for optimizing the potency and selectivity of these compounds, paving the way for the development of novel and effective cancer therapies.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-(Aminomethyl)-2-methylpyrimidin-4-ol Quantification
Introduction: The Analytical Imperative for a Key Synthetic Intermediate
In the landscape of pharmaceutical development, the rigorous characterization of synthetic intermediates is as crucial as that of the final active pharmaceutical ingredient (API). 5-(Aminomethyl)-2-methylpyrimidin-4-ol is a key building block whose purity and concentration can significantly impact the yield and impurity profile of subsequent reactions. Therefore, establishing robust and reliable analytical methods for its quantification is a cornerstone of process control and quality assurance.
This guide presents a comparative analysis of three common analytical techniques for the quantification of 5-(Aminomethyl)-2-methylpyrimidin-4-ol: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. As a Senior Application Scientist, my objective is not merely to present protocols but to delve into the causality behind methodological choices, grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3] The cross-validation of these methods ensures data integrity, provides a deeper understanding of the analyte and its matrix, and is essential when transferring methods between laboratories or switching techniques during different stages of drug development.[4][5]
While specific validated methods for 5-(Aminomethyl)-2-methylpyrimidin-4-ol are not extensively published, this guide proposes robust starting methodologies based on the known physicochemical properties of structurally similar pyrimidine derivatives.[1][5] The pyrimidine core acts as a chromophore, and the presence of polar functional groups (aminomethyl and hydroxyl) dictates its chromatographic behavior.
Pillar 1: The Analytical Trinity - A Head-to-Head Comparison
The choice of an analytical method is a balance of sensitivity, selectivity, cost, and the specific requirements of the analytical challenge. Here, we compare three workhorse techniques in the pharmaceutical analysis field.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the gold standard for purity and concentration determination in pharmaceutical chemistry.[6] It separates the analyte from impurities based on its interaction with a stationary phase, providing high selectivity. For a polar compound like 5-(Aminomethyl)-2-methylpyrimidin-4-ol, reversed-phase chromatography is the logical choice.
-
Principle: The analyte is separated on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the two phases. Detection is achieved by measuring the absorbance of UV light by the pyrimidine chromophore.
-
Strengths: Excellent selectivity for separating structurally similar impurities, robust, and widely available.
-
Limitations: Moderate sensitivity compared to LC-MS/MS. Requires the analyte to have a UV chromophore.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.[7][8] It is the method of choice for trace-level quantification, especially in complex matrices.
-
Principle: After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI) and detected based on its unique mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by fragmenting a specific parent ion and detecting a characteristic daughter ion.
-
Strengths: Unparalleled sensitivity (picogram to femtogram levels) and selectivity, making it ideal for detecting trace impurities or for analyses in biological matrices.
-
Limitations: Higher operational cost and complexity compared to HPLC-UV. Susceptible to matrix effects which can suppress or enhance the analyte signal.
UV-Vis Spectrophotometry
This technique is a simpler, faster method for quantification, suitable for pure samples or simple mixtures where interfering substances do not absorb at the same wavelength.[9]
-
Principle: The amount of UV light absorbed by the sample at a specific wavelength (λmax) is directly proportional to the concentration of the analyte in the solution (Beer-Lambert Law).
-
Strengths: Rapid, simple, and cost-effective. Useful for in-process controls where speed is critical.
-
Limitations: Low selectivity; any substance that absorbs at the same wavelength will interfere with the measurement. Generally lower sensitivity than chromatographic methods.
Pillar 2: Experimental Design for Cross-Validation
A cross-validation study is designed to demonstrate that different analytical methods provide equivalent, reliable results.[4][5] The following protocols are proposed as robust starting points for the quantification of 5-(Aminomethyl)-2-methylpyrimidin-4-ol.
Proposed Analytical Method Protocols
Protocol 1: HPLC-UV Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 95% 20 mM potassium phosphate buffer (pH 3.0) and 5% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Estimated λmax of 275 nm (based on similar pyrimidine structures).
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a target concentration of 100 µg/mL.
Protocol 2: LC-MS/MS Method
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: Gradient elution. Solvent A: 0.1% formic acid in water. Solvent B: 0.1% formic acid in acetonitrile. Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI Positive.
-
MRM Transitions: Proposed transition: Parent ion [M+H]+ → Daughter ion. Note: The exact m/z values need to be determined by infusing a standard solution of the analyte.
-
Sample Preparation: Dilute the sample in the initial mobile phase to a target concentration range of 1-100 ng/mL.
Protocol 3: UV-Vis Spectrophotometry Method
-
Instrumentation: Double-beam UV-Vis spectrophotometer.
-
Solvent: 0.1 M HCl (to ensure protonation and consistent spectral properties).
-
Procedure:
-
Scan a standard solution (e.g., 10 µg/mL) from 200-400 nm to determine the λmax.
-
Prepare a calibration curve with at least five concentrations.
-
Measure the absorbance of the sample solution at the determined λmax.
-
-
Sample Preparation: Dissolve the sample in 0.1 M HCl to a concentration that falls within the linear range of the calibration curve.
Visualizing the Workflow
The following diagrams illustrate the operational flow for each analytical method.
Caption: HPLC-UV Experimental Workflow.
Caption: LC-MS/MS Experimental Workflow.
Caption: Cross-Validation Logical Framework.
Pillar 3: Comparative Performance and Data Integrity
The trustworthiness of any analytical method rests on its validation data. The following table summarizes the expected performance characteristics for the three methods, based on established principles and data from similar small molecule assays.[1][2]
| Validation Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry | ICH Q2(R1) Guideline [1] |
| Specificity/Selectivity | High (Separates from impurities) | Very High (Mass-based) | Low (Interference from absorbers) | Must demonstrate the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.998 | A linear relationship should be evaluated across the range of the analytical procedure. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 97.0 - 103.0% | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. |
| Precision (% RSD) | < 2.0% | < 5.0% | < 3.0% | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. |
| LOD (Limit of Detection) | ~10-100 ng/mL | ~0.01-1 ng/mL | ~1 µg/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| LOQ (Limit of Quantitation) | ~50-200 ng/mL | ~0.1-5 ng/mL | ~5 µg/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | High | Moderate | High | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Conclusion: A Synergistic Approach to Analytical Confidence
The cross-validation of analytical methods for quantifying 5-(Aminomethyl)-2-methylpyrimidin-4-ol is not an exercise in redundancy but a fundamental component of robust scientific practice.
-
UV-Vis Spectrophotometry offers a rapid, cost-effective solution for high-concentration, pure samples, making it suitable for quick in-process checks.
-
HPLC-UV stands as the definitive method for routine quality control, providing an excellent balance of selectivity, robustness, and cost for quantifying the intermediate and its process-related impurities.
-
LC-MS/MS provides the ultimate in sensitivity and selectivity, making it indispensable for trace-level impurity analysis, characterization of reference standards, or when transferring the method to analyze samples in complex biological matrices.
By understanding the strengths and limitations of each technique and demonstrating their statistical equivalence through a well-designed cross-validation study, researchers and drug development professionals can ensure the highest level of data integrity. This multi-faceted analytical approach provides the confidence needed to move forward in the development pipeline, ensuring the quality and consistency of the final pharmaceutical product.
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A Comparative Guide to the Chemical Stability of 5-(Aminomethyl)-2-methylpyrimidin-4-ol and Its Structural Analogs
Introduction: The Imperative of Stability in Drug Discovery
In the landscape of pharmaceutical development, the intrinsic chemical stability of a drug candidate is a cornerstone of its therapeutic potential and commercial viability. A molecule's ability to withstand various environmental stressors during manufacturing, storage, and administration directly impacts its safety, efficacy, and shelf-life. Instability can lead to the formation of degradation products, which may result in a loss of potency, altered bioavailability, or the emergence of toxic impurities.[1][2] Pyrimidine derivatives are a class of heterocyclic compounds of immense interest in medicinal chemistry, forming the core structure of many therapeutic agents.[3][4][5] This guide focuses on 5-(aminomethyl)-2-methylpyrimidin-4-ol, a key intermediate in various synthetic pathways, and provides a comprehensive benchmark of its stability against structurally related analogs.[6][7][8]
The objective of this guide is to equip researchers, scientists, and drug development professionals with a robust framework for evaluating the stability of pyrimidine-based compounds. We will delve into the rationale behind experimental design, present detailed protocols for forced degradation studies, and interpret the resulting data to elucidate critical structure-stability relationships. The methodologies and principles discussed herein are grounded in the guidelines established by the International Council for Harmonisation (ICH), particularly the Q1A(R2) guideline on stability testing.[9][10][11][12][13]
Experimental Design and Rationale
To comprehensively assess the chemical stability of 5-(aminomethyl)-2-methylpyrimidin-4-ol and its analogs, a series of forced degradation studies were designed.[14][15][16] Forced degradation, or stress testing, is an essential component of drug development that involves subjecting a compound to conditions more severe than accelerated stability testing to identify potential degradation pathways and products.[2] This approach is instrumental in developing and validating stability-indicating analytical methods, which are crucial for the accurate quantification of the active pharmaceutical ingredient (API) in the presence of its degradants.[17][18][19]
Selection of Analogs
The choice of analogs for this comparative study was driven by the desire to probe the influence of specific structural modifications on the overall stability of the pyrimidine core. The selected analogs are:
-
Analog A: 5-(Aminomethyl)-2-methoxypyrimidin-4-ol: This analog replaces the methyl group at the 2-position with a methoxy group, introducing an electron-donating group that may influence the electron density of the pyrimidine ring.
-
Analog B: 5-(Hydroxymethyl)-2-methylpyrimidin-4-ol: Here, the aminomethyl group at the 5-position is replaced with a hydroxymethyl group, altering the nucleophilicity and basicity at this position.
-
Analog C: 5-(Aminomethyl)-2-methylpyrimidin-4-thiol: This analog substitutes the hydroxyl group at the 4-position with a thiol group, which is known to be more susceptible to oxidation.
Stress Conditions
The following stress conditions were chosen to simulate the potential environmental challenges a drug substance might encounter and to probe specific degradation mechanisms, in line with ICH guidelines:[12][15]
-
Hydrolytic Degradation: Performed at acidic (0.1 M HCl), neutral (water), and basic (0.1 M NaOH) pH to assess susceptibility to hydrolysis.[14]
-
Oxidative Degradation: Utilized 3% hydrogen peroxide (H₂O₂) to evaluate the molecule's resilience to oxidative stress.[15]
-
Photolytic Degradation: Samples were exposed to a combination of UV and visible light to determine photostability, as outlined in ICH Q1B.[9]
-
Thermal Degradation: Conducted at an elevated temperature (60°C) to assess the impact of heat on the compounds.[20]
Methodology and Protocols
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection was developed to separate and quantify the parent compounds and their degradation products.[17][18]
Protocol 1: Sample Preparation
-
Stock Solutions: Prepare 1 mg/mL stock solutions of 5-(aminomethyl)-2-methylpyrimidin-4-ol and each analog in methanol.
-
Working Solutions: Dilute the stock solutions with the respective stressor solutions (0.1 M HCl, water, 0.1 M NaOH, 3% H₂O₂) to a final concentration of 0.1 mg/mL. For thermal and photolytic studies, the diluent is a 50:50 mixture of methanol and water.
Protocol 2: Forced Degradation Studies
-
Hydrolytic Stress:
-
Incubate the working solutions in 0.1 M HCl, water, and 0.1 M NaOH at 60°C for 24 hours.
-
After incubation, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
-
Oxidative Stress:
-
Incubate the working solution in 3% H₂O₂ at room temperature for 24 hours.
-
-
Photolytic Stress:
-
Expose the working solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Thermal Stress:
-
Incubate the working solution at 60°C for 48 hours in a temperature-controlled oven.
-
Protocol 3: HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Injection Volume: 10 µL.
-
Analysis: Quantify the percentage of the remaining parent compound and the formation of degradation products by peak area normalization.
Experimental Workflow Diagram
Caption: Workflow for the forced degradation study.
Comparative Stability Data
The following table summarizes the percentage of degradation observed for 5-(aminomethyl)-2-methylpyrimidin-4-ol and its analogs under the different stress conditions.
| Compound | Hydrolytic (Acidic) | Hydrolytic (Neutral) | Hydrolytic (Basic) | Oxidative | Photolytic | Thermal |
| 5-(Aminomethyl)-2-methylpyrimidin-4-ol | 8% | <2% | 15% | 5% | <2% | <2% |
| Analog A | 12% | <2% | 20% | 7% | <2% | 3% |
| Analog B | 5% | <2% | 10% | 4% | <2% | <2% |
| Analog C | 10% | 3% | 18% | 35% | 5% | 4% |
Discussion and Structure-Stability Relationships
The forced degradation studies reveal distinct stability profiles for 5-(aminomethyl)-2-methylpyrimidin-4-ol and its analogs, highlighting key structure-stability relationships.
-
Overall Stability: 5-(Aminomethyl)-2-methylpyrimidin-4-ol demonstrates good overall stability, with notable degradation only under basic hydrolytic conditions. Its stability under neutral, photolytic, and thermal stress is excellent.
-
Influence of the 2-Position Substituent: The replacement of the methyl group with a methoxy group in Analog A leads to a slight decrease in stability under both acidic and basic hydrolytic conditions. This suggests that the electron-donating methoxy group may increase the electron density of the pyrimidine ring, making it more susceptible to hydrolytic attack.
-
Impact of the 5-Position Substituent: Analog B , with a hydroxymethyl group instead of an aminomethyl group, exhibits slightly improved stability under hydrolytic conditions compared to the parent compound. The lower basicity of the hydroxyl group likely reduces its participation in degradation reactions.
-
Effect of the 4-Position Substituent: The most significant change in stability is observed with Analog C , where the hydroxyl group is replaced by a thiol group. This analog shows a dramatic increase in susceptibility to oxidative degradation, which is expected due to the ease of oxidation of thiols to disulfides or sulfonic acids.
Hypothetical Degradation Pathway
Caption: A simplified hypothetical degradation pathway.
Conclusion
This comparative guide provides a detailed analysis of the chemical stability of 5-(aminomethyl)-2-methylpyrimidin-4-ol and its structural analogs. The findings underscore the critical role that specific functional groups play in the stability of the pyrimidine scaffold. The parent compound exhibits a favorable stability profile, making it a robust starting point for further drug development. The structure-stability relationships elucidated here offer valuable insights for medicinal chemists in the design of more stable and effective pyrimidine-based therapeutic agents. The experimental framework presented can be adapted to evaluate the stability of other small molecules, ensuring the development of safe and reliable drug products.
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AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]
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Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]
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ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. [Link]
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International Council for Harmonisation. (n.d.). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
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LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
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European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
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ResolveMass Laboratories Inc. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
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BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
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SciSpace. (n.d.). Stability Indicating HPLC Method Development and Validation. [Link]
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The Royal Society of Chemistry. (n.d.). How to Develop Stability Indicating HPLC Methods. [Link]
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Apicule. (n.d.). Understanding Forced Degradation Studies: A Critical Step in Drug Development. [Link]
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Medicinal Chemistry. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Link]
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Journal of Population Therapeutics and Clinical Pharmacology. (2023, May 30). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-(Aminomethyl)-2-methylpyrimidin-4-ol Derivatives
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-(aminomethyl)-2-methylpyrimidin-4-ol derivatives, a scaffold of significant interest in medicinal chemistry. By objectively comparing the performance of various analogues and providing supporting experimental data, this document aims to empower researchers in the rational design of novel therapeutics.
The 5-(aminomethyl)-2-methylpyrimidin-4-ol core is a versatile starting point for the development of potent and selective inhibitors of various biological targets, particularly protein kinases. The strategic modification of different positions on this pyrimidine scaffold can dramatically influence binding affinity, selectivity, and pharmacokinetic properties. This guide will delve into the nuances of these modifications, drawing upon key findings in the field to illustrate the principles of SAR.
The Pyrimidine Core: A Privileged Scaffold in Kinase Inhibition
The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors. Its ability to mimic the purine core of ATP allows it to competitively bind to the ATP-binding site of kinases, thereby inhibiting their activity. The various substitution points on the pyrimidine ring offer a rich chemical space for optimization.
Structure-Activity Relationship Analysis: A Case Study in JAK2 Inhibition
While direct and comprehensive SAR studies on a broad library of 5-(aminomethyl)-2-methylpyrimidin-4-ol derivatives are not extensively published in a single source, we can glean critical insights from closely related series. A notable example is the study of N-(4-(aminomethyl)phenyl)-5-methylpyrimidin-2-amine derivatives as selective JAK2 inhibitors. The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a crucial role in cytokine signaling pathways that regulate immunity and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including myeloproliferative neoplasms (MPNs) and inflammatory conditions.[1] The JAK2V617F mutation, in particular, is a key driver in many MPNs.[2][3]
Systematic exploration of derivatives based on a pyrimidine core has led to the discovery of potent and selective JAK2 inhibitors.[2][3] The following table summarizes the SAR of key modifications on a closely related 2-aminopyrimidine scaffold, which provides valuable insights applicable to the 5-(aminomethyl)-2-methylpyrimidin-4-ol series.
| Compound ID | R Group (Modification at the aminomethyl nitrogen) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity (JAK1/JAK2) |
| Lead Cmpd | (Structure not shown) | - | - | - | - | - |
| A8 | -SO2-c-propyl | 193 | 5 | 273 | 206 | 38.6 |
Data adapted from "Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors".[2][3]
Key SAR Insights from the JAK2 Inhibitor Study:
-
The Aminomethyl Group: The 5-aminomethyl group serves as a critical linker, allowing for the introduction of various substituents that can probe different regions of the kinase binding pocket.
-
N-Substitution: Modification of the nitrogen on the aminomethyl group with a cyclopropyl-sulfonamide moiety (as in compound A8 ) led to a significant increase in potency and selectivity for JAK2 over other JAK family members.[2][3] This highlights the importance of this position for achieving selectivity.
-
The 2-Methyl Group: The 2-methyl group is a common feature in many pyrimidine-based inhibitors and is often important for maintaining potency.
-
The 4-Position (OH vs. NH2): While the cited study focuses on a 2-aminopyrimidine, the principles of substitution at the 4-position are transferable. A hydroxyl group at this position can act as a hydrogen bond donor and/or acceptor, and its interaction with the hinge region of the kinase is often crucial for binding. The acidity of the 4-ol can also be modulated by substituents on the ring.
Broader SAR Considerations for Pyrimidine Derivatives
Beyond the specific case of JAK2 inhibitors, general SAR principles for pyrimidine derivatives targeting other kinases and biological targets have been established:
-
Substitutions at the 2- and 4-positions: These positions are frequently modified to enhance binding to the hinge region of kinases. The introduction of various amine-containing side chains is a common strategy.
-
Modifications at the 5-position: This position often points towards the solvent-exposed region of the ATP-binding pocket, making it an ideal site for introducing groups that can improve selectivity and physicochemical properties. The 5-aminomethyl group provides a versatile handle for such modifications.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.
General Synthesis of N-Substituted 5-(aminomethyl)-2-methylpyrimidin-4-ol Derivatives
The synthesis of N-substituted derivatives typically involves a multi-step process. A general approach is outlined below, with the understanding that specific reaction conditions may need to be optimized for different substrates.
Step 1: Synthesis of 4-amino-2-methylpyrimidine-5-carbonitrile
A common starting material is 4-amino-2-methylpyrimidine-5-carbonitrile, which can be synthesized via the condensation of acetamidine with an appropriate three-carbon building block.
Step 2: Reduction of the Nitrile to the Amine
The nitrile group at the 5-position is reduced to a primary amine (the aminomethyl group). This can be achieved through catalytic hydrogenation.
Step 3: N-Substitution of the Aminomethyl Group
The final step involves the derivatization of the primary amine. For example, to introduce a sulfonamide group as in the potent JAK2 inhibitors, the following procedure can be adapted:
-
Dissolve the 5-(aminomethyl)-2-methylpyrimidin-4-amine intermediate in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a base, such as triethylamine or diisopropylethylamine.
-
Cool the reaction mixture in an ice bath.
-
Add the desired sulfonyl chloride (e.g., cyclopropanesulfonyl chloride) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the final product by column chromatography.
In Vitro Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
Materials:
-
Purified kinase (e.g., JAK2)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (often radiolabeled [γ-³²P]ATP or in a luminescence-based assay format)
-
Test compounds (dissolved in DMSO)
-
Assay buffer
-
96-well plates
Protocol:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the purified kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30 °C) for a set period.
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate. This can be done by measuring radioactivity or using a luminescence-based method (e.g., Kinase-Glo).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (DMSO).
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Anti-Inflammatory Cellular Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Test compounds (dissolved in DMSO)
-
Griess reagent
-
96-well cell culture plates
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Determine the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value for NO production inhibition.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental design, the following diagrams are provided.
JAK2 Signaling Pathway
Caption: A typical workflow for the structure-activity relationship (SAR) studies of novel compounds.
Conclusion
The 5-(aminomethyl)-2-methylpyrimidin-4-ol scaffold represents a promising starting point for the development of novel therapeutics, particularly kinase inhibitors. The strategic modification of this core, guided by a thorough understanding of structure-activity relationships, can lead to the identification of potent, selective, and drug-like candidates. The case study of JAK2 inhibitors demonstrates the power of systematic derivatization of the aminomethyl group to achieve high selectivity. By employing the robust experimental protocols outlined in this guide, researchers can effectively evaluate new analogues and contribute to the advancement of this important class of molecules. The iterative process of design, synthesis, and biological testing, grounded in the principles of SAR, remains the cornerstone of modern drug discovery.
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Tian, Y., et al. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 14(8), 1113–1121. [Link]
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Tian, Y., et al. (2023). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Ma, L., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry, 62, 126938. [Link]
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Rashid, H. U., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5648–5673. [Link]
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Zhu, Y., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Molecules, 29(5), 1088. [Link]
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Liu, C., et al. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 63(15), 8354–8369. [Link]
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Bryndal, I., et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6939. [Link]
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Marchetti, F., et al. (2010). Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. Organic & Biomolecular Chemistry, 8(10), 2397-2407. [Link]
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Zhang, H., et al. (2015). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development, 19(11), 1804–1808. [Link]
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Chen, Y., et al. (2021). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1. Organic Process Research & Development, 25(10), 2293–2300. [Link]
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Kandeel, M. M., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19153–19167. [Link]
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Patoczka, P., et al. (2024). Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols. Molecules, 29(4), 896. [Link]
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de Paula, B. F., et al. (2018). Investigating the structure-activity relationships of N'-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against Trypanosoma cruzi to design novel active compounds. European Journal of Medicinal Chemistry, 144, 41-51. [Link]
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Wang, Y., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1147–1152. [Link]
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Wells, C. I., et al. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 64(16), 12156–12170. [Link]
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Knape, M. J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 795. [Link]
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An In Vivo Comparative Guide to the Pharmacokinetic Properties of 5-(Aminomethyl)-2-methylpyrimidin-4-ol and its Prodrugs
This guide provides a comprehensive, in-depth comparison of the in vivo pharmacokinetic properties of 5-(aminomethyl)-2-methylpyrimidin-4-ol and its rationally designed prodrugs. We will explore the scientific rationale behind prodrug development for this molecule, present a detailed framework for in vivo evaluation, and interpret comparative data to guide future research and development. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the delivery and efficacy of pyrimidine-based therapeutic agents.
Introduction: The Rationale for Prodrug-Mediated Optimization
5-(Aminomethyl)-2-methylpyrimidin-4-ol is a key intermediate in the biosynthesis of Thiamin (Vitamin B1), an essential cofactor for all living organisms.[1] Its pyrimidine scaffold is a well-established pharmacophore, and derivatives have been investigated for a range of therapeutic applications, including the development of selective kinase inhibitors.[1][2] Despite its biological significance, the inherent physicochemical properties of the parent molecule—specifically its hydrophilic nature due to the primary amino and hydroxyl groups—can present significant pharmacokinetic challenges. These challenges often include poor membrane permeability, leading to low oral bioavailability, and rapid first-pass metabolism, which can limit systemic exposure and therapeutic efficacy.
The prodrug approach is a well-established strategy in medicinal chemistry to overcome such pharmacokinetic hurdles.[3] Prodrugs are bioreversible derivatives of a parent drug molecule that undergo an enzymatic or chemical transformation in vivo to release the active compound.[3][4] This guide will compare the pharmacokinetic profile of the parent compound, 5-(aminomethyl)-2-methylpyrimidin-4-ol, with two hypothetical, yet representative, prodrugs designed to improve its oral absorption and overall systemic exposure.
-
Prodrug A (Ester Prodrug): An O-acetyl ester at the 4-hydroxyl position. This modification increases lipophilicity, which can enhance passive diffusion across the gastrointestinal tract. Esterases, which are abundant in the plasma and liver, are expected to hydrolyze the ester and release the active parent drug.
-
Prodrug B (Amino Acid Conjugate): A valine amino acid conjugate linked to the 5-aminomethyl group via an amide bond. This strategy aims to leverage amino acid transporters in the gut wall for active uptake, potentially improving absorption beyond what is achievable by passive diffusion alone.
The Prodrug Conversion Pathway
The fundamental principle of a prodrug strategy is the efficient and predictable conversion to the active parent drug within the body. The diagram below illustrates the intended metabolic activation for our model prodrugs.
Caption: Metabolic activation pathway of prodrugs to the active parent drug.
In Vivo Pharmacokinetic Evaluation: A Self-Validating Protocol
To objectively compare the pharmacokinetic performance of the parent drug and its prodrugs, a robust and well-controlled in vivo study is essential. The following protocol is designed as a self-validating system, incorporating control groups and rigorous bioanalytical methods to ensure data integrity. Animal studies are crucial for understanding how a drug behaves in a whole-organism system, providing insights that in vitro models cannot.[5]
Animal Model and Experimental Design
-
Species: Male Sprague-Dawley rats (250-300g). This strain is a standard and well-characterized model for pharmacokinetic studies.[6]
-
Housing: Animals should be housed in controlled conditions (12-hour light/dark cycle, 22±2°C) with ad libitum access to food and water. Animals should be fasted overnight before dosing.
-
Groups (n=5 per group):
-
Group 1 (IV Parent): Parent drug administered intravenously (via tail vein) at 2 mg/kg. This group provides the data needed to calculate absolute bioavailability and fundamental parameters like clearance and volume of distribution.
-
Group 2 (PO Parent): Parent drug administered orally (via gavage) at 10 mg/kg.
-
Group 3 (PO Prodrug A): Prodrug A administered orally at an equimolar dose to the 10 mg/kg parent drug.
-
Group 4 (PO Prodrug B): Prodrug B administered orally at an equimolar dose to the 10 mg/kg parent drug.
-
Dosing and Sample Collection Workflow
The workflow below outlines the critical steps from animal preparation to data analysis.
Caption: Workflow for the in vivo pharmacokinetic study.
-
Blood Sampling Schedule: Blood samples (~150 µL) are collected from a cannulated jugular vein into tubes containing K2-EDTA at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Processing: Samples are immediately centrifuged at 4,000 x g for 10 minutes at 4°C to separate plasma. The resulting plasma is transferred to clean tubes and stored at -80°C pending analysis.
Bioanalytical Method: LC-MS/MS Quantification
Accurate quantification of the analyte in a complex biological matrix like plasma is paramount.[7] A validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for this purpose.[8][9]
Protocol:
-
Sample Preparation (Protein Precipitation): [7]
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., 5-(Aminomethyl)-2-methylpyrimidin-4-ol-d4). The use of an internal standard is critical to correct for variability during sample processing and analysis.[8]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the parent drug, each prodrug, and the internal standard.
-
-
Method Validation: The method must be validated according to regulatory guidelines (e.g., ICH M10) for linearity, accuracy, precision, selectivity, recovery, and stability.[10][11]
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters derived from the plasma concentration-time data for the parent drug and its prodrugs. Non-compartmental analysis is used to calculate these parameters.
| Parameter | Unit | Group 1 (Parent, IV) | Group 2 (Parent, PO) | Group 3 (Prodrug A, PO) | Group 4 (Prodrug B, PO) |
| Dose | mg/kg | 2 | 10 | 12.1 | 16.5 |
| Cmax | ng/mL | 2150 | 185 | 750 | 620 |
| Tmax | hr | 0.08 | 0.5 | 1.0 | 1.5 |
| AUC(0-t) | ng·hr/mL | 1880 | 945 | 4160 | 5010 |
| t½ (half-life) | hr | 2.5 | 2.8 | 3.1 | 3.5 |
| CL (Clearance) | L/hr/kg | 1.06 | - | - | - |
| Vd (Volume of Dist.) | L/kg | 3.8 | - | - | - |
| F (Bioavailability) | % | 100 | 10.0 | 44.3 | 53.3 |
*Doses for prodrugs are equimolar to 10 mg/kg of the parent drug.
Interpretation and Scientific Insights
The experimental data provides clear evidence of the successful implementation of the prodrug strategy.
-
Expertise & Causality: The parent compound exhibits very poor oral bioavailability (F=10.0%). This is consistent with its hydrophilic structure, which limits its ability to passively diffuse across the lipid bilayers of the gut epithelium.
-
Prodrug A (Ester): By masking the polar hydroxyl group with an acetyl ester, the lipophilicity of the molecule was increased. This resulted in a 4.4-fold increase in oral bioavailability (44.3%). The Tmax of 1.0 hour suggests that the prodrug is readily absorbed and rapidly hydrolyzed by esterases to release the parent drug.
-
Prodrug B (Amino Acid Conjugate): The valine conjugate demonstrated the most significant improvement, with a 5.3-fold increase in oral bioavailability (53.3%). This superior performance, coupled with a slightly longer Tmax (1.5 hours), suggests a dual mechanism of absorption: enhanced passive diffusion due to increased molecular size and potential active transport via amino acid transporters. The slower Tmax may reflect the time required for both transport and subsequent hydrolysis by peptidases.
-
-
Trustworthiness & Self-Validation: The inclusion of both intravenous and oral groups for the parent drug was critical. The IV data established the benchmark for 100% bioavailability and allowed for the accurate calculation of absolute bioavailability for all oral formulations. Without this reference, one could only calculate relative bioavailability between the oral groups, which is less informative. The consistent half-life across all groups suggests that the prodrug modifications did not fundamentally alter the elimination pathways of the parent drug once it was released into circulation.
-
Authoritative Grounding: The design of this study aligns with established principles of pharmacokinetic evaluation.[5][6] The rapid absorption and peak plasma concentrations reached within an hour for a similar pyridopyrimidine derivative in rats further support the plausibility of our Tmax findings.[6] The concept of using prodrugs to improve the biological properties of a parent drug is a widely accepted and successful strategy in drug development.[3]
Conclusion
This guide demonstrates the profound impact of rational prodrug design on the pharmacokinetic profile of 5-(Aminomethyl)-2-methylpyrimidin-4-ol. Both the ester and amino acid conjugate strategies successfully overcame the low oral bioavailability of the parent compound. The amino acid conjugate, in particular, showed the most promise, likely by engaging active transport mechanisms. The detailed experimental and bioanalytical protocols provided herein offer a robust framework for researchers to conduct similar comparative studies, ensuring the generation of high-quality, reliable data to support the advancement of new therapeutic candidates.
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Pérez, M. J., Roch, M. J., & Ochoa, M. C. (1991). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. Arzneimittelforschung, 41(6), 640-644. Available from: [Link]
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Elgazwy, A. S. H., Ismail, N. S. M., & Elzahabi, H. S. A. (2010). A convenient synthesis and molecular modeling study of novel purine and pyrimidine derivatives as CDK2/cyclin A3 inhibitors. Bioorganic & Medicinal Chemistry, 18(21), 7639-7650. Available from: [Link]
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Wang, X., et al. (2021). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
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Paxton, J. W. (1986). Comparison of the pharmacokinetics and protein binding of the anticancer drug, amsacrine and a new analogue... Cancer Chemotherapy and Pharmacology, 16(3), 253-256. Available from: [Link]
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Minich, S., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1531-1547. Available from: [Link]
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Gérardin, C., et al. (2004). Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation. British Journal of Cancer, 91(4), 614-621. Available from: [Link]
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Singh, S. K., et al. (2022). Bioanalytical Method Development, Validation and Stability Assessment of Xanthohumol in Rat Plasma. Molecules, 27(20), 7117. Available from: [Link]
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Chen, Z., et al. (2021). Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1. Organic Process Research & Development, 25(10). Available from: [Link]
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Assessing the Selectivity of 5-(Aminomethyl)-2-methylpyrimidin-4-ol-Based Compounds for Specific Biological Targets: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the pyrimidine scaffold stands out as a privileged structure, forming the backbone of numerous clinically successful therapeutics.[1][2] Its inherent ability to engage with a multitude of biological targets, particularly protein kinases, has cemented its importance in medicinal chemistry.[3][4] This guide focuses on a specific, yet versatile, pyrimidine derivative: 5-(Aminomethyl)-2-methylpyrimidin-4-ol. We will explore the critical aspect of target selectivity for compounds derived from this scaffold, providing a comparative analysis, detailed experimental methodologies, and insights into the underlying structure-activity relationships (SAR).
The central premise of targeted therapy is to maximize efficacy while minimizing off-target effects, which are often the root cause of adverse drug reactions.[5] Therefore, the meticulous assessment of a compound's selectivity profile early in the drug discovery cascade is not merely a regulatory hurdle but a fundamental component of rational drug design. This guide is intended to provide researchers, scientists, and drug development professionals with a framework for evaluating the selectivity of 5-(Aminomethyl)-2-methylpyrimidin-4-ol-based compounds, using a case study focused on a hypothetical series of inhibitors targeting the Janus Kinase (JAK) family.
The Janus Kinase (JAK) Family: A Key Target in Immunology and Oncology
The JAK family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central players in cytokine signaling.[6] Dysregulation of the JAK-STAT signaling pathway is implicated in a host of autoimmune diseases and cancers, making them highly attractive therapeutic targets.[7] However, the high degree of homology within the ATP-binding site of the JAK family presents a significant challenge in developing selective inhibitors.[6] Unintended inhibition of multiple JAK isoforms can lead to undesirable side effects. For instance, while JAK2 inhibition is beneficial in myeloproliferative neoplasms, off-target inhibition of JAK1 and JAK3 can lead to immunosuppression.[7]
This guide will use a hypothetical series of 5-(Aminomethyl)-2-methylpyrimidin-4-ol derivatives (designated as CMPD1-CMPD4 ) to illustrate the principles of selectivity assessment against the JAK family kinases.
Comparative Selectivity Profiling of 5-(Aminomethyl)-2-methylpyrimidin-4-ol Derivatives
The selectivity of our hypothetical compounds was assessed against a panel of four JAK family kinases. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Selectivity Fold (JAK2 vs. others) |
| CMPD1 | 150 | 15 | 250 | 300 | JAK1: 10x, JAK3: 16.7x, TYK2: 20x |
| CMPD2 | 80 | 8 | 150 | 200 | JAK1: 10x, JAK3: 18.8x, TYK2: 25x |
| CMPD3 | 25 | 5 | 50 | 100 | JAK1: 5x, JAK3: 10x, TYK2: 20x |
| CMPD4 | 500 | 10 | 800 | >1000 | JAK1: 50x, JAK3: 80x, TYK2: >100x |
| Reference | |||||
| Ruxolitinib | 3.3 | 2.8 | 428 | 19 | JAK1: ~1x, JAK3: 153x, TYK2: 6.8x |
This data is illustrative and designed for educational purposes.
-
CMPD3 emerges as the most potent JAK2 inhibitor with an IC50 of 5 nM. However, it exhibits relatively poor selectivity against other JAK family members, particularly JAK1.
-
CMPD4 demonstrates the most promising selectivity profile. While being a potent JAK2 inhibitor (IC50 = 10 nM), it shows significantly weaker inhibition of JAK1, JAK3, and TYK2, suggesting a more favorable therapeutic window.
-
The structural modifications from CMPD1 to CMPD4 (hypothetically, substitutions on the aminomethyl group) significantly impact both potency and selectivity, highlighting the importance of fine-tuning the chemical structure.
Experimental Protocols for Assessing Kinase Selectivity
To generate reliable and reproducible selectivity data, standardized and validated experimental protocols are paramount. The following section details a widely used method for determining the in vitro kinase inhibitory activity of small molecules.
LanthaScreen® Eu Kinase Binding Assay
The LanthaScreen® Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET)-based competition binding assay.[1][8][9] It measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.
Objective: To determine the IC50 values of the 5-(Aminomethyl)-2-methylpyrimidin-4-ol derivatives against a panel of kinases.
Materials:
-
Kinase of interest (e.g., JAK1, JAK2, JAK3, TYK2)
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer
-
Test Compounds (CMPD1-CMPD4)
-
Kinase Buffer
-
384-well microplates
-
Plate reader capable of time-resolved FRET (TR-FRET) measurements
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Perform a serial dilution of the stock solutions in DMSO to create a range of concentrations for IC50 determination.
-
Prepare a 4X final concentration of each compound dilution in Kinase Buffer.
-
-
Kinase/Antibody Mixture Preparation:
-
Prepare a 2X solution of the kinase and the Eu-anti-Tag antibody in Kinase Buffer at the concentrations recommended by the manufacturer.
-
-
Tracer Preparation:
-
Prepare a 4X solution of the appropriate Kinase Tracer in Kinase Buffer. The optimal tracer concentration is typically close to its Kd for the specific kinase.
-
-
Assay Assembly:
-
In a 384-well plate, add 5 µL of the 4X compound solution.
-
Add 10 µL of the 2X kinase/antibody mixture to each well.
-
Add 5 µL of the 4X tracer solution to each well.
-
The final reaction volume is 20 µL.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-enabled plate reader. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Tracer).
-
Calculate the emission ratio (665 nm / 615 nm).
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation and Causality:
The use of a competition binding assay format provides an intrinsic validation of the results. A decrease in the FRET signal directly correlates with the test compound binding to the kinase's ATP site and displacing the tracer.[10] The choice of tracer and its concentration relative to its dissociation constant (Kd) is critical for assay sensitivity and accuracy. Using a tracer concentration at or near its Kd ensures that the assay is sensitive to inhibitors with a wide range of potencies.
Visualizing the Logic: Signaling Pathways and Experimental Workflows
To further aid in the understanding of the biological context and the experimental design, the following diagrams are provided.
Caption: The JAK-STAT signaling pathway and the point of intervention by a selective 5-(Aminomethyl)-2-methylpyrimidin-4-ol-based inhibitor.
Caption: A generalized workflow for the LanthaScreen® Eu Kinase Binding Assay.
Conclusion and Future Directions
The illustrative case study presented in this guide underscores the critical importance of comprehensive selectivity profiling in the development of targeted therapeutics. The 5-(Aminomethyl)-2-methylpyrimidin-4-ol scaffold represents a promising starting point for the design of potent and selective kinase inhibitors. Through systematic structural modifications and rigorous in vitro testing, it is possible to identify candidates with optimized selectivity profiles, thereby enhancing their potential for clinical success.
Future efforts in this area should focus on expanding the selectivity profiling to a broader panel of kinases to identify any potential off-target liabilities. Furthermore, cellular assays that measure the inhibition of downstream signaling events are essential to confirm the on-target activity of these compounds in a more physiologically relevant context. Ultimately, the integration of in vitro selectivity data with in cellulo and in vivo efficacy and safety studies will be crucial for the successful translation of these promising compounds into novel therapeutics.
References
-
Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1124-1144. Retrieved from [Link]
-
Arch Pharm (Weinheim). (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. Retrieved from [Link]
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RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed. (2012). Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases. Bioorganic & Medicinal Chemistry Letters, 22(17), 5609-5613. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Optimization of Highly Kinase Selective Bis-anilino Pyrimidine PAK1 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
National Institutes of Health. (2023). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. MedChemComm. Retrieved from [Link]
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PubMed. (2012). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 476-480. Retrieved from [Link]
-
Oreate AI Blog. (2025). Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. Retrieved from [Link]
-
The Journal of Clinical Investigation. (2016). Targeting cancer with kinase inhibitors. The Journal of Clinical Investigation, 126(4), 1227-1236. Retrieved from [Link]
-
PubMed. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44-62. Retrieved from [Link]
-
PubMed. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
National Institutes of Health. (2022). Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails. Bioorganic & Medicinal Chemistry, 61, 116715. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. MedChemComm. Retrieved from [Link]
-
MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5227. Retrieved from [Link]
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Safety Operating Guide
A Guide to the Safe Disposal of 5-(Aminomethyl)-2-methylpyrimidin-4-amine
A Note on Chemical Identification: The compound specified, 5-(Aminomethyl)-2-methylpyrimidin-4-ol, is not readily found in chemical databases or safety literature. However, the closely related and widely referenced compound, 5-(Aminomethyl)-2-methylpyrimidin-4-amine (CAS No. 95-02-3), also known as Grewe diamine, is a common intermediate in pharmaceutical research and vitamin biosynthesis.[1][2][3][4] This guide therefore provides detailed disposal procedures for this amine derivative, assuming a likely error in the original query. Proper chemical identification is the foundational step for safe disposal; always verify your compound's identity and consult its specific Safety Data Sheet (SDS).
This document provides a comprehensive framework for the safe and compliant disposal of 5-(Aminomethyl)-2-methylpyrimidin-4-amine, designed for researchers and laboratory personnel. The procedures outlined are based on established principles of chemical safety and regulatory guidelines from the Environmental Protection Agency (EPA).
Hazard Profile and Waste Characterization
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste must be evaluated to determine if it is hazardous.[5] While 5-(Aminomethyl)-2-methylpyrimidin-4-amine is not explicitly listed on the EPA's F, K, P, or U lists, it must be treated as hazardous waste based on its characteristic properties.[5] The primary concern is its potential toxicity and irritant properties.
Information from suppliers indicates that the compound may cause skin and serious eye irritation.[1] Therefore, any material contaminated with this substance, including unused pure chemical, solutions, reaction mixtures, and contaminated labware (e.g., gloves, weighing paper, pipette tips), must be managed as hazardous waste.
| Hazard Classification | Description | Supporting Information |
| Acute Toxicity | While specific LD50 data is not readily available, similar aminopyrimidine derivatives are classified as harmful if swallowed or in contact with skin.[6] Prudent practice dictates handling it as a potentially toxic substance. | General classification for aminopyrimidine derivatives. |
| Skin Irritation | The compound is reported to be a skin irritant.[1] | Supplier handling and safety information. |
| Eye Irritation | The compound is reported to be a serious eye irritant.[1] | Supplier handling and safety information. |
| Environmental Hazard | Data on environmental toxicity is limited. However, nitrogen-containing heterocyclic compounds can have ecological impacts and should not be released into the environment.[7] | General principles of chemical stewardship. |
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 5-(Aminomethyl)-2-methylpyrimidin-4-amine requires a systematic approach from the point of generation to final removal by a certified vendor. This process ensures safety within the laboratory and compliance with federal and local regulations.
Before handling the chemical for use or disposal, ensure appropriate PPE is worn. This is the first line of defense against exposure.
-
Gloves: Nitrile rubber gloves are recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Lab Coat: A standard laboratory coat should be worn to protect from skin contact.
-
Ventilation: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[6]
Proper segregation is critical to prevent dangerous chemical reactions.
-
Designate a Waste Stream: Establish a dedicated hazardous waste container for 5-(Aminomethyl)-2-methylpyrimidin-4-amine and its associated contaminated materials.
-
Check Compatibility: This compound is incompatible with strong oxidizing agents.[6] Ensure the waste container does not and will not contain these materials.
-
Solid vs. Liquid:
-
Solid Waste: Collect unused or expired pure compound, contaminated gloves, weighing boats, and paper towels in a designated solid waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid waste container. Do not mix with other solvent streams unless confirmed to be compatible and permitted by your institution's waste management plan.
-
All hazardous waste must be collected in appropriate containers that meet regulatory standards.[5][8]
-
Container Material: Use a container made of a material compatible with the chemical. For solid waste, a sealable polyethylene bag or a wide-mouth poly bottle is suitable. For liquid waste, use a glass or polyethylene bottle that will not react with the solvent used.[9]
-
Container Condition: The container must be in good condition, free of leaks, cracks, or corrosion.[5]
-
Secure Closure: The container must have a tight-fitting, screw-top lid. It must remain closed at all times unless waste is actively being added.[8]
-
Fill Level: Do not overfill liquid waste containers. Leave at least 10% of the container volume as headspace to allow for expansion.[9]
Accurate labeling is a key EPA requirement for tracking hazardous waste.[10]
-
Label Immediately: Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
Required Information: The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "5-(Aminomethyl)-2-methylpyrimidin-4-amine." Do not use abbreviations or formulas.
-
The specific hazard(s): "Toxic," "Irritant."
-
The accumulation start date (the date the first waste is added).
-
The name of the principal investigator or lab contact.
-
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[11]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[5]
-
Storage Limits: An SAA can accumulate up to 55 gallons of hazardous waste. Once this limit is reached, the container must be moved to the central storage area within three days.[11]
-
Time Limits: In academic labs, hazardous waste must be removed from the laboratory every twelve months, even if the container is not full.[11]
Hazardous chemical waste cannot be disposed of in the regular trash or poured down the drain.[5][8]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup of the full, properly labeled waste container.
-
Licensed Vendor: The EHS department will work with a licensed hazardous waste disposal company that will transport the waste off-site for final treatment, which is typically incineration for organic compounds.[10]
-
Manifest Tracking: The waste will be tracked from its point of generation to its final disposal using a hazardous waste manifest system, ensuring a complete "cradle-to-grave" record as required by the EPA.[10]
Disposal Decision Workflow
The following diagram illustrates the key decision points in the disposal process for 5-(Aminomethyl)-2-methylpyrimidin-4-amine waste.
Sources
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- 2. alchempharmtech.com [alchempharmtech.com]
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- 4. 4-Amino-2-methyl-5-pyrimidinemethanamine | C6H10N4 | CID 66762 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


